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  • Product: 3,5-Dihydroxy-4-methylbenzoic acid;hydrate
  • CAS: 199926-34-6

Core Science & Biosynthesis

Foundational

Technical Monograph: 3,5-Dihydroxy-4-methylbenzoic Acid (DHMBA)

Topic: 3,5-Dihydroxy-4-methylbenzoic Acid (DHMBA) Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers [1] Executive Summary 3,5-Dihydroxy-4-methylbenzoic acid (CAS 28026-96-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-Dihydroxy-4-methylbenzoic Acid (DHMBA) Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers

[1]

Executive Summary

3,5-Dihydroxy-4-methylbenzoic acid (CAS 28026-96-2), often abbreviated as DHMBA or 3,5-dihydroxy-p-toluic acid, is a bioactive phenolic acid and a critical intermediate in the synthesis of polyketide-derived pharmaceuticals.[1][2] Structurally analogous to gallic acid but distinguished by a hydrophobic methyl group at the para position relative to the carboxyl moiety, DHMBA exhibits a unique physicochemical profile that enhances its lipophilicity while retaining potent antioxidant capabilities.

This guide details the chemical properties, validated synthesis protocols, and pharmacological applications of DHMBA, serving as a reference for its utilization in drug discovery and advanced polymer chemistry.

Physicochemical Profile

The introduction of the methyl group at the C4 position significantly alters the electronic and solubility profile compared to its non-methylated parent, 3,5-dihydroxybenzoic acid.

Table 1: Core Chemical Specifications
PropertyValue / Description
CAS Number 28026-96-2
IUPAC Name 3,5-Dihydroxy-4-methylbenzoic acid
Synonyms 3,5-Dihydroxy-p-toluic acid; 4-Methyl-3,5-dihydroxybenzoic acid
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
Appearance White to pale cream crystalline powder
Melting Point 262 – 270 °C (Dec.)
pKa (Predicted) ~4.13 (Carboxyl), ~9.0 (Phenolic OH)
Solubility High: Methanol, Ethanol, DMSO, AcetoneModerate: Ethyl AcetateLow: Water (Cold), Chloroform
Stability Sensitive to oxidation in alkaline solutions; Hygroscopic.[3][4][5][6]

Structural Analysis & Reactivity

DHMBA is a multi-functional building block. Its reactivity is governed by the interplay between the electron-withdrawing carboxyl group and the electron-donating hydroxyl and methyl groups.

  • Steric Hindrance: The C4-methyl group provides steric protection to the adjacent C3 and C5 hydroxyls, potentially increasing metabolic stability compared to gallic acid.

  • Electronic Effect: The methyl group exerts a weak inductive effect (+I), slightly increasing the electron density of the aromatic ring, which enhances its radical scavenging potential (antioxidant activity).

  • Regioselectivity: Electrophilic aromatic substitution typically occurs at the C2 or C6 positions (ortho to the hydroxyls), facilitating halogenation or formylation.

Diagram 1: Reactivity & Functionalization Logic

DHMBA_Reactivity DHMBA 3,5-Dihydroxy-4-methylbenzoic Acid (Core Structure) Esterification Esterification (Carboxyl Group) DHMBA->Esterification ROH / H+ Etherification Etherification (Hydroxyl Groups) DHMBA->Etherification R-X / Base Decarboxylation Decarboxylation (Thermal/Catalytic) DHMBA->Decarboxylation Cu / Heat RadicalScavenge Radical Scavenging (H-Atom Transfer) DHMBA->RadicalScavenge ROS / RNS Esters Methyl/Ethyl Esters (Pharma Intermediates) Esterification->Esters Dendrimers Dendrimer Surface Functionalization Etherification->Dendrimers Orcinol Orcinol Derivative (3,5-Dihydroxytoluene) Decarboxylation->Orcinol Quinone Stable Quinone Intermediates RadicalScavenge->Quinone

Caption: Functionalization pathways for DHMBA. The compound serves as a precursor for esters (drug synthesis) and exhibits direct antioxidant activity via quinone formation.

Synthesis Protocol

While DHMBA can be isolated from fungal sources like Aspergillus fumigatus or Myrothecium sp., isolation yields are often insufficient for industrial applications. The Borchardt & Sinhababu (1981) method remains the gold standard for chemical synthesis, offering high regioselectivity and yield.

Diagram 2: The Borchardt Synthesis Pathway

Synthesis_Pathway Start 3,5-Dihydroxybenzoic Acid (Starting Material) Inter1 2,6-Dibromo-3,5-dihydroxybenzoic acid Start->Inter1 Electrophilic Subst. Inter2 2,6-Dibromo-4-((dimethylamino)methyl)- 3,5-dihydroxybenzoic acid Inter1->Inter2 C-Alkylation Product 3,5-Dihydroxy-4-methylbenzoic Acid (DHMBA) Inter2->Product Reductive Debromination Step1 Step 1: Bromination (Br2, CHCl3) Step2 Step 2: Mannich Reaction (HCHO, Me2NH, AcOH) Step3 Step 3: Hydrogenolysis (H2, Raney Ni, NaOH)

Caption: The 3-step Borchardt synthesis converts 3,5-dihydroxybenzoic acid to DHMBA via bromination, Mannich reaction, and hydrogenolysis.

Detailed Experimental Methodology

Pre-requisite: All reactions must be performed under a fume hood. Bromine is highly corrosive.

Step 1: Bromination[7][8]
  • Dissolution: Dissolve 3,5-dihydroxybenzoic acid (1 eq) in chloroform (CHCl₃).

  • Addition: Add a solution of bromine (Br₂, 2.1 eq) in CHCl₃ dropwise at room temperature over 15–30 minutes.

  • Reaction: Stir for 5 hours. The brominated product will precipitate.[1]

  • Isolation: Filter the white precipitate (2,6-dibromo-3,5-dihydroxybenzoic acid), wash with cold CHCl₃ and water, and dry under vacuum.[1]

Step 2: Mannich Reaction (C-Methylation Precursor)
  • Mixing: Suspend the dibromo intermediate in a mixture of ethanol and acetic acid.

  • Reagents: Add aqueous formaldehyde (37%, 2 eq) and dimethylamine (40%, 2 eq).

  • Reaction: Stir at room temperature. A Mannich base (2,6-dibromo-4-((dimethylamino)methyl)-3,5-dihydroxybenzoic acid) forms.[1]

  • Crystallization: Cool to 0°C to ensure complete precipitation. Filter and dry.[1][9][10]

Step 3: Hydrogenolysis (Methyl Group Formation)
  • Reduction: Dissolve the Mannich base in dilute NaOH solution.

  • Catalyst: Add Raney Nickel catalyst.

  • Hydrogenation: Hydrogenate (H₂ atm) at elevated temperature (approx. 80-100°C) or under pressure until uptake ceases. This step simultaneously reduces the Mannich base to a methyl group and removes the bromine atoms.

  • Workup: Filter off the catalyst. Acidify the filtrate with HCl to precipitate the final DHMBA product. Recrystallize from water/methanol if necessary.

Analytical Characterization

To validate the identity of synthesized or isolated DHMBA, compare spectral data against these standard values.

Table 2: Spectral Datasheet
TechniqueSignal Assignment
¹H NMR (500 MHz, D₂O/Acetone-d₆)δ 6.94 – 7.11 (s, 2H): Aromatic protons (H-2, H-6).δ 2.02 – 2.13 (s, 3H): Methyl protons (C4-CH₃).
¹³C NMR (125 MHz, D₂O)δ ~170.2: Carboxyl (C=O).δ ~154.7: Aromatic C-OH (C-3, C-5).δ ~127.9: Aromatic C-1.δ ~118.1: Aromatic C-Me (C-4).δ ~108.4: Aromatic C-H (C-2, C-6).δ ~8.2: Methyl Carbon (CH₃).
FTIR (KBr Pellet)3200–3500 cm⁻¹: O-H stretch (Broad).1670–1695 cm⁻¹: C=O stretch (Carboxylic acid).1601 cm⁻¹: C=C Aromatic stretch.
Mass Spectrometry ESI-MS (Negative Mode): m/z 167 [M-H]⁻.ESI-MS (Positive Mode): m/z 169 [M+H]⁺.

Pharmacological & Biological Potential

DHMBA is not merely a chemical intermediate; it is a potent bioactive agent.[2]

Antioxidant Activity

DHMBA acts as a superior radical scavenger compared to many commercial standards.

  • Mechanism: It donates hydrogen atoms from the phenolic hydroxyl groups to neutralize reactive oxygen species (ROS). The electron-donating methyl group stabilizes the resulting phenoxy radical.

  • Potency: Studies indicate it is ~15x stronger than Trolox and significantly more potent than ascorbic acid in scavenging peroxyl radicals.

Anti-Inflammatory Action[2][3][4][11]
  • Pathway: DHMBA inhibits the production of Nitric Oxide (NO) in macrophages (RAW264.7 cells) stimulated by lipopolysaccharides (LPS).[3][4]

  • Application: Potential lead compound for non-steroidal anti-inflammatory drugs (NSAIDs) targeting oxidative stress-induced inflammation.

Antimicrobial Properties[2][7][11]
  • Exhibits antifungal activity against phytopathogens (Fusarium, Phytophthora).

  • Antibacterial efficacy is generally lower than its esterified derivatives, suggesting that increasing lipophilicity (via esterification) improves membrane penetration.

References

  • Borchardt, R. T., & Sinhababu, A. K. (1981). Efficient synthesis of 3,5-dihydroxy-4-methylbenzoic acid.[7][8][11] The Journal of Organic Chemistry, 46(24), 5021–5022. Link

  • Luo, X., et al. (2020). Isolation and Characterization of New Anti-Inflammatory and Antioxidant Components from Deep Marine-Derived Fungus Myrothecium sp.[3] BZO-L062. Marine Drugs, 18(12). Link

  • Nguyen, T. H., et al. (2022).[7] Biological Activities of Lichen-Derived Monoaromatic Compounds.[3][6][12] Molecules, 27(9), 2871.[7] Link

  • PubChem Database. (2024). Compound Summary for CID 2748045: 3,5-Dihydroxy-4-methylbenzoic Acid.[2][3][4][5][6][7][8][11] National Center for Biotechnology Information. Link

  • Mizutani, T., et al. (1999). Porphyrin Receptors for Amines, Amino Acids, and Oligopeptides in Water.[13] Journal of the American Chemical Society, 121(49), 11425–11431.[13] (Cites DHMBA as a building block).[1] Link

Sources

Exploratory

3,5-Dihydroxy-4-methylbenzoic Acid: From Nomenclature to Pharmacophore

Executive Summary 3,5-Dihydroxy-4-methylbenzoic acid (CAS: 28026-96-2) represents a critical structural scaffold in natural product chemistry, specifically within the class of phenolic acids derived from lichen depsides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dihydroxy-4-methylbenzoic acid (CAS: 28026-96-2) represents a critical structural scaffold in natural product chemistry, specifically within the class of phenolic acids derived from lichen depsides and fungal polyketides. While often overshadowed by its isomer orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid), the specific 3,5-dihydroxy-4-methyl substitution pattern confers unique electronic properties and antioxidant capabilities.

This guide provides a rigorous technical analysis of the compound, moving beyond basic nomenclature to explore its synthesis, physiochemical behavior, and utility as a pharmacophore in drug development.

Nomenclature and Structural Identity

The IUPAC Derivation

The International Union of Pure and Applied Chemistry (IUPAC) name 3,5-dihydroxy-4-methylbenzoic acid is derived through a strict priority hierarchy. For researchers filing patents or designing synthesis pathways, understanding this hierarchy is essential to avoid isomer confusion.

  • Principal Functional Group: The carboxylic acid (-COOH) has the highest priority, defining the parent structure as benzoic acid and assigning the carboxyl carbon as C-1.

  • Substituent Numbering: The ring is numbered to give the lowest possible locants to the substituents.

    • The methyl group is at position 4 (para to the acid).

    • The hydroxyl groups are at positions 3 and 5 (meta to the acid).

  • Symmetry: The molecule possesses a

    
     axis of symmetry passing through C-1 and C-4. This symmetry is chemically significant, rendering the two hydroxyl protons equivalent in NMR spectroscopy—a key diagnostic feature.
    
Synonyms and Isomeric Distinction
  • Synonyms: 3,5-Dihydroxy-p-toluic acid; 4-Methyl-3,5-dihydroxybenzoic acid.[1][2]

  • Critical Distinction: It must not be confused with Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid), which is the primary biosynthetic precursor in many polyketide pathways. The shift of hydroxyls from 2,4 to 3,5 alters the hydrogen bonding network and solubility profile.

Nomenclature Decision Logic

The following decision tree illustrates the IUPAC logic applied to this compound to ensure unambiguous identification.

IUPAC_Logic Start Identify Principal Group CheckCOOH Carboxylic Acid Present? Start->CheckCOOH Parent Parent: Benzoic Acid (C1) CheckCOOH->Parent Yes (Priority 1) Substituents Identify Substituents: -OH (Hydroxy) -CH3 (Methyl) Parent->Substituents Numbering Number Ring: Minimize Locants Substituents->Numbering Pos4 Methyl at C4 (Para) Numbering->Pos4 Pos35 Hydroxyls at C3, C5 (Meta) Numbering->Pos35 Final Name: 3,5-Dihydroxy-4-methylbenzoic acid Pos4->Final Pos35->Final

Figure 1: IUPAC nomenclature decision matrix for polysubstituted benzoic acids.

Physiochemical Profile

For formulation scientists, the solubility and ionization states of 3,5-dihydroxy-4-methylbenzoic acid dictate its bioavailability. Unlike simple benzoic acid, the flanking hydroxyl groups at positions 3 and 5 increase water solubility and introduce additional sites for metabolic conjugation.

Table 1: Key Physiochemical Properties

PropertyValueTechnical Context
Molecular Formula

Molecular Weight 168.15 g/mol Ideal for oral bioavailability (Rule of 5 compliant).
Melting Point 266–272 °CHigh lattice energy due to intermolecular H-bonding.
pKa (COOH) ~4.3 (Predicted)Slightly higher than benzoic acid (4.2) due to electron-donating -OH/-CH3.
pKa (Phenolic) ~9.8 (Predicted)Allows for dianion formation at basic pH.
LogP ~1.1Moderate lipophilicity; likely permeable to cell membranes.
Appearance Pale cream crystalline solidLight-sensitive; requires amber storage.

Synthesis and Biosynthesis

Biosynthetic Origin

In nature, this compound typically arises as a degradation product of depsides (lichen metabolites). The polyketide synthase (PKS) machinery usually generates orsellinic acid patterns (2,4-dihydroxy). However, post-PKS modifications or specific cleavage of depsides like 4-O-demethylmicrophyllinic acid can yield the 3,5-dihydroxy-4-methyl motif.

Laboratory Synthesis (The Borchardt Protocol)

The most authoritative synthetic route was established by Borchardt and Sinhababu (1981). This method avoids the low yields of direct sulfonation/fusion by utilizing a directed functionalization approach.

Protocol Summary:

  • Starting Material: 3,5-Dimethoxy-4-methylbenzoic acid (or related ester).

  • Demethylation: Use of boron tribromide (

    
    ) in dichloromethane.
    
  • Hydrolysis: Acidic workup to yield the free acid.

The following workflow details the critical steps for the synthesis from a commercially available precursor (Methyl 3,5-dimethoxy-4-methylbenzoate).

Synthesis_Workflow Precursor Methyl 3,5-dimethoxy- 4-methylbenzoate Intermediate Boron-Complex Intermediate Precursor->Intermediate Demethylation Reagent1 BBr3 (4 eq) CH2Cl2, -78°C to RT Reagent1->Intermediate Quench H2O / Ice Hydrolysis Intermediate->Quench Deprotection Product 3,5-Dihydroxy-4-methylbenzoic acid (Yield >85%) Quench->Product Crystallization

Figure 2: Synthetic pathway via Boron Tribromide demethylation (Adapted from Borchardt et al.).

Analytical Characterization

To validate the identity of the synthesized or isolated compound, the following analytical signatures must be confirmed. The symmetry of the molecule provides a very clean NMR spectrum.

Proton NMR ( -NMR)
  • Solvent: DMSO-

    
    
    
  • Aromatic Region: A distinct singlet integrating to 2 protons around

    
     6.8–7.0 ppm.
    
    • Note: If you see two doublets, you have the wrong isomer (likely 2,4-dihydroxy). The symmetry of the 3,5-isomer dictates that H-2 and H-6 are chemically equivalent.

  • Methyl Group: A singlet integrating to 3 protons around

    
     2.0–2.2 ppm.[3]
    
  • Hydroxyls: Broad singlets (exchangeable with

    
    ).
    
Mass Spectrometry (MS)
  • Ionization: ESI- (Negative Mode) is preferred for phenolic acids.

  • Molecular Ion:

    
     at m/z 167.
    
  • Fragmentation: Loss of

    
     (M-44) is a characteristic fragmentation pathway for benzoic acids, yielding a signal at m/z 123 (methylresorcinol radical).
    

Therapeutic Potential[4]

Antioxidant Mechanism

The 3,5-dihydroxy substitution pattern flanking a methyl group creates a potent radical scavenging system. The hydroxyl hydrogens are readily donated to neutralize peroxyl radicals. The methyl group at the 4-position provides electron density via hyperconjugation, stabilizing the resulting phenoxy radical and preventing rapid degradation of the pharmacophore.

Drug Development Applications[2]
  • Linker Chemistry: The carboxylic acid moiety serves as an ideal handle for conjugation to lipophilic carriers or as a pro-drug moiety.

  • Enzyme Inhibition: Analogues of this acid have been investigated for inhibition of catechol-O-methyltransferase (COMT), relevant in Parkinson's disease therapeutics.

References

  • Borchardt, R. T., & Sinhababu, A. K. (1981).[4] "Efficient synthesis of 3,5-dihydroxy-4-methylbenzoic acid." The Journal of Organic Chemistry, 46(24), 5021–5022. [Link]

  • Elix, J. A., & Jayanthi, V. K. (1987). "The Isolation and Synthesis of the Lichen Depside 4-O-Demethylmicrophyllinic Acid." Australian Journal of Chemistry, 40(11), 1851–1859.[5] [Link]

  • National Center for Biotechnology Information (NCBI). (2023). "PubChem Compound Summary for CID 2748045, 3,5-Dihydroxy-4-methylbenzoic acid." [Link]

  • Sargent, M. V., et al. (1976). "The Chemistry of Fungi. Part LXXI. Synthesis of 3,5-dihydroxy-4-methylbenzoic acid." Journal of the Chemical Society, Perkin Transactions 1. [Link][6]

Sources

Foundational

Technical Guide: Molecular Profiling of 3,5-Dihydroxy-4-methylbenzoic Acid

The following technical guide details the molecular profile of 3,5-Dihydroxy-4-methylbenzoic acid , a functionalized benzoic acid derivative critical to pharmaceutical synthesis and metabolic research. [1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular profile of 3,5-Dihydroxy-4-methylbenzoic acid , a functionalized benzoic acid derivative critical to pharmaceutical synthesis and metabolic research.

[1]

Executive Summary

3,5-Dihydroxy-4-methylbenzoic acid (CAS: 28026-96-2) is a polyfunctional aromatic acid structurally related to orcinol and


-resorcylic acid.[1][2] Characterized by a toluene core with a carboxyl group at the C1 position and hydroxyl groups at C3 and C5, this compound exhibits amphiphilic behavior driven by its ionizable carboxyl moiety (

) and phenolic hydroxyls.[1][3] It serves as a pivotal intermediate in the synthesis of resorcinol-based pharmaceuticals, antioxidants, and bioactive stilbenes (e.g., resveratrol analogues).[1][3] This guide provides a definitive analysis of its molecular descriptors to support formulation, extraction, and synthetic workflows.[1][3]

Structural Identity & Physicochemical Baseline[2][4][5]

The molecule possesses a high degree of symmetry along the C1-C4 axis, influencing its crystal packing and spectroscopic signature.[1] The 4-methyl group (para to the carboxyl) exerts a weak electron-donating inductive effect (+I), while the 3,5-hydroxyl groups (meta to the carboxyl) influence acidity primarily through induction rather than direct resonance.[1]

Table 1: Core Physicochemical Descriptors[6]
DescriptorValueSource/Method
IUPAC Name 3,5-dihydroxy-4-methylbenzoic acidIUPAC
CAS Registry 28026-96-2Chemical Abstracts Service
Formula

Mass Spectrometry
Molecular Weight 168.15 g/mol Calculated
Exact Mass 168.0423 DaHigh-Res MS
Melting Point 266–272 °C (dec)Experimental (DSC)
Solubility Soluble in MeOH, EtOH, DMSO; Low in

Experimental
Appearance Pale cream to white crystalline solidVisual Inspection
Structural Visualization

The following diagram illustrates the connectivity and functional group orientation, highlighting the numbering scheme used for NMR assignments and substitution logic.

Structure Figure 1: Functional Group Topology of 3,5-Dihydroxy-4-methylbenzoic Acid Core Toluene Core (Aromatic Ring) C1 C1: Carboxyl Group (-COOH) Acidic Center Core->C1 Functionalization C3_5 C3 & C5: Hydroxyls (-OH) H-Bond Donors Core->C3_5 Meta-Substitution C4 C4: Methyl Group (-CH3) Lipophilic Anchor Core->C4 Para-Substitution

[1]

Ionization Behavior ( ) & Species Distribution[1]

Understanding the ionization state is critical for HPLC method development and bioavailability assessment.[1] The compound possesses three ionizable protons: one carboxylic acid and two phenolic hydroxyls.[1]

  • 
     (Carboxyl): 4.13 ± 0.10 [1]
    
    • Mechanism:[1] Deprotonation of the -COOH group.[1] The value is slightly lower than benzoic acid (4.[1]20) due to the net electron-withdrawing inductive effect of the two meta-hydroxyl groups, despite the weak donating effect of the methyl group.[1]

  • 
     (Phenolic): ~9.5 – 11.0 [1][3]
    
    • Mechanism:[1] Deprotonation of the phenolic -OH groups.[1] These are less acidic than the carboxyl group and relevant only in basic media.[1]

Ionization Cascade Diagram

At physiological pH (7.4), the compound exists predominantly as a mono-anion (carboxylate), significantly increasing its water solubility compared to the neutral solid.[1][3]

Ionization Figure 2: pH-Dependent Ionization Cascade Neutral Neutral Species (pH < 4.0) High LogP, Low Solubility MonoAnion Mono-Anion (Carboxylate) (pH 4.5 - 9.0) Dominant at Phys. pH Neutral->MonoAnion pKa1 ≈ 4.13 (-H+) DiTriAnion Di/Tri-Anion (Phenolate) (pH > 9.5) High Solubility, Unstable to Oxidation MonoAnion->DiTriAnion pKa2 ≈ 9.5 (-H+)

Lipophilicity (LogP/LogD) & Permeability[1]

Lipophilicity dictates the compound's partitioning into lipid bilayers and its retention in Reversed-Phase Chromatography (RPC).[1]

  • LogP (Neutral): 1.10 (Predicted/Experimental Consensus)

    • Implication: The compound is moderately polar.[1] It will elute early on C18 columns unless the pH is suppressed.[1]

  • LogD (pH 7.4): -1.09

    • Implication: At physiological pH, the ionized carboxylate renders the molecule hydrophilic, limiting passive diffusion across the Blood-Brain Barrier (BBB) unless specific transporters are involved.[1][3]

Table 2: ADMET & Druglikeness Profile
PropertyValueRule Assessment
Lipinski Rule of 5 Compliant0 Violations (MW<500, LogP<5, HBD<5, HBA<10)
TPSA 77.8

Good oral absorption potential (< 140

)
H-Bond Donors 3(1 COOH + 2 Phenolic OH)
H-Bond Acceptors 4(2 Carbonyl/Ether oxygens + 2 Hydroxyls)
Bioavailability HighPredicted Class II/III (BCS)

Experimental Protocols

Protocol A: Determination (Potentiometric Titration)

Rationale: Accurate


 values are required to optimize extraction buffers.
  • Preparation: Dissolve 5 mg of pure substance in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

  • Titrant: Standardized 0.1 M KOH (carbon dioxide-free).

  • Execution: Perform titration at 25°C under

    
     atmosphere to prevent phenolic oxidation.
    
  • Analysis: Use the Bjerrum method or Gran plot to identify inflection points.[1] The first equivalence point corresponds to the carboxyl group.[1]

Protocol B: HPLC Purity & LogP Estimation

Rationale: Due to the UV-active aromatic ring, HPLC-UV is the gold standard for purity and lipophilicity assessment.[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1][3]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress ionization).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 260 nm (primary) and 298 nm (secondary).[1]

  • Note: Retention time comparison with uracil (

    
    ) and toluene (standard) allows for Chromatographic Hydrophobicity Index (CHI) calculation.[1]
    

Reactivity & Synthetic Utility[2][10]

The chemical behavior of 3,5-Dihydroxy-4-methylbenzoic acid is defined by the interplay between the electron-rich aromatic ring and the electron-withdrawing carboxyl group.[1]

Reactivity Figure 3: Synthetic Divergence Pathways Compound 3,5-Dihydroxy-4- methylbenzoic acid Ester Methyl Ester (via MeOH/H+) Compound->Ester Fischer Esterification Decarb Orcinol Derivative (via Thermal Decarboxylation) Compound->Decarb Heat (>MP) Coupling Biaryl Ethers (Oxidative Coupling) Compound->Coupling Radical Oxidation

Key Reactivity Patterns:
  • Decarboxylation: Upon heating above its melting point (266°C), the compound loses

    
     to form 3,5-dihydroxytoluene (Orcinol derivative).[1]
    
  • Esterification: The carboxyl group readily undergoes Fischer esterification with methanol to form Methyl 3,5-dihydroxy-4-methylbenzoate (found in Sacoglottis gabonensis), often used to increase lipophilicity for cell-based assays.[1]

  • Electrophilic Aromatic Substitution (EAS): The C2 and C6 positions are highly activated by the ortho-hydroxyl groups, making the ring susceptible to bromination or nitration under mild conditions.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2748045, 3,5-Dihydroxy-4-methylbenzoic acid.[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 4-Methoxy-3,5-dihydroxybenzoic acid (Analogue Reference).[1] NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link][1]

  • Chemical Abstracts Service (CAS). CAS Common Chemistry: 3,5-Dihydroxy-4-methylbenzoic acid (28026-96-2).[1][2][4] American Chemical Society.[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Benzoic acid, 3,5-dihydroxy-, methyl ester (Metabolite Data).[1] Retrieved from [Link][1]

  • Borchardt, R. T., & Sinhababu, A. K. (1981). Efficient synthesis of 3,5-dihydroxy-4-methylbenzoic acid.[1] The Journal of Organic Chemistry, 46(24), 5021–5022.[1][3] (Citation for synthetic pathway validation).

Sources

Exploratory

Unveiling the Therapeutic Potential of 3,5-Dihydroxy-4-methylbenzoic Acid: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide explores the burgeoning therapeutic potential of 3,5-Dihydroxy-4-methylbenzoic acid. As a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the burgeoning therapeutic potential of 3,5-Dihydroxy-4-methylbenzoic acid. As a Senior Application Scientist, this document synthesizes the current understanding of this compound, drawing from direct evidence where available and leveraging data from structurally analogous molecules to illuminate promising avenues for future research and drug development. This guide is structured to provide a comprehensive overview, from its fundamental properties to its potential mechanisms of action and the experimental frameworks required for its evaluation.

Introduction: A Phenolic Compound of Growing Interest

3,5-Dihydroxy-4-methylbenzoic acid, also known by its synonyms 3,5-Dihydroxy-p-toluic acid and 4-Methyl-3,5-dihydroxybenzoic acid, is an aromatic carboxylic acid. Its structure, characterized by a benzoic acid backbone with two hydroxyl groups and a methyl group, positions it as a promising candidate for various therapeutic applications. The presence of hydroxyl groups, in particular, suggests inherent antioxidant properties, a cornerstone of its potential bioactivity.

This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, especially those targeting inflammation and pain.[1] Its utility also extends to the cosmetic and food industries as an antioxidant and antimicrobial preservative. While direct, extensive research on 3,5-Dihydroxy-4-methylbenzoic acid is emerging, the well-documented therapeutic effects of structurally similar dihydroxybenzoic acid derivatives provide a strong rationale for its investigation.

Potential Therapeutic Effects and Mechanisms of Action

The therapeutic potential of 3,5-Dihydroxy-4-methylbenzoic acid can be inferred from its structural relatives and preliminary evidence. The following sections delve into its most promising applications.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The anticancer potential of dihydroxybenzoic acid derivatives is a significant area of research. Structurally related compounds have been shown to inhibit cancer cell growth through various mechanisms.

Mechanism of Action: A key proposed mechanism is the inhibition of histone deacetylases (HDACs). HDACs are crucial enzymes in regulating gene expression, and their dysregulation is a hallmark of many cancers. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis. For instance, 3,4-dihydroxybenzoic acid has demonstrated potent HDAC inhibitory activity, leading to the suppression of cancer cell growth.[2] This inhibition is associated with an increase in reactive oxygen species (ROS) and the activation of Caspase-3, a key executioner of apoptosis.[2]

Furthermore, dihydroxybenzoic acid derivatives can induce cell cycle arrest, typically at the G2/M phase, and increase the sub-G0-G1 cell population, indicative of apoptosis.[2]

anticancer_mechanism 3,5-Dihydroxy-4-methylbenzoic acid 3,5-Dihydroxy-4-methylbenzoic acid HDAC Inhibition HDAC Inhibition 3,5-Dihydroxy-4-methylbenzoic acid->HDAC Inhibition Tumor Suppressor Gene Re-expression Tumor Suppressor Gene Re-expression HDAC Inhibition->Tumor Suppressor Gene Re-expression ROS Increase ROS Increase HDAC Inhibition->ROS Increase Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Tumor Suppressor Gene Re-expression->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Caspase-3 Activation Caspase-3 Activation ROS Increase->Caspase-3 Activation Caspase-3 Activation->Apoptosis

Caption: Inferred anticancer mechanism of 3,5-Dihydroxy-4-methylbenzoic acid.

Anti-inflammatory Properties: Modulating Inflammatory Cascades

Chronic inflammation is a driver of numerous diseases. The anti-inflammatory potential of 3,5-Dihydroxy-4-methylbenzoic acid is suggested by the activities of related compounds.

Mechanism of Action: A likely mechanism is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are pro-inflammatory mediators. By inhibiting COX-2, the production of these inflammatory molecules is reduced. Additionally, dihydroxybenzoic acid derivatives have been shown to modulate pro-inflammatory signaling pathways such as the NF-κB pathway.[3] The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Inhibition of this pathway can significantly dampen the inflammatory cascade.

anti_inflammatory_mechanism Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway COX-2 Enzyme COX-2 Enzyme Inflammatory Stimuli->COX-2 Enzyme 3,5-Dihydroxy-4-methylbenzoic acid 3,5-Dihydroxy-4-methylbenzoic acid 3,5-Dihydroxy-4-methylbenzoic acid->NF-κB Pathway Inhibits 3,5-Dihydroxy-4-methylbenzoic acid->COX-2 Enzyme Inhibits Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Enzyme->Prostaglandin Synthesis Inflammation Inflammation Pro-inflammatory Gene Expression->Inflammation Prostaglandin Synthesis->Inflammation

Caption: Postulated anti-inflammatory mechanisms of action.

Antioxidant Effects: Combating Oxidative Stress

The dihydroxy substitution on the benzene ring strongly suggests that 3,5-Dihydroxy-4-methylbenzoic acid possesses significant antioxidant activity. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases.

Mechanism of Action: Phenolic compounds like 3,5-Dihydroxy-4-methylbenzoic acid can act as antioxidants through several mechanisms. They can directly scavenge free radicals, donating a hydrogen atom from their hydroxyl groups to neutralize the reactive species. They can also chelate metal ions, such as iron and copper, which can catalyze the formation of free radicals. A structurally similar compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been shown to be a potent radical scavenger.[4]

Neuroprotective Potential: Shielding the Nervous System

The neuroprotective effects of phenolic acids are an area of active investigation.[5][6] Oxidative stress and inflammation are key contributors to neurodegenerative diseases.

Mechanism of Action: By virtue of its antioxidant and anti-inflammatory properties, 3,5-Dihydroxy-4-methylbenzoic acid could protect neurons from damage. It may mitigate oxidative stress-induced neuronal cell death and reduce neuroinflammation. Further research is needed to elucidate the specific pathways involved, but modulation of pathways like the JNK and p38 MAPK signaling cascades, as seen with related compounds, is a plausible mechanism.[7]

Antimicrobial Activity: A Natural Defense

The use of 3,5-Dihydroxy-4-methylbenzoic acid as a food preservative points to its antimicrobial properties.[1] While detailed studies on its spectrum of activity are needed, hydroxybenzoic acids are generally known to possess antibacterial and antifungal effects.

Mechanism of Action: The antimicrobial action of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with microbial energy production.

Experimental Protocols for Therapeutic Evaluation

To rigorously assess the therapeutic potential of 3,5-Dihydroxy-4-methylbenzoic acid, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols provide a framework for such investigations.

In Vitro Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of 3,5-Dihydroxy-4-methylbenzoic acid in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions of the compound.

    • Add a fixed volume of DPPH solution to each dilution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • Principle: Measures the ability of the compound to scavenge the pre-formed ABTS radical cation.

  • Protocol:

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS radical solution with a suitable buffer to a specific absorbance.

    • Add different concentrations of the test compound to the ABTS radical solution.

    • Measure the decrease in absorbance after a set incubation time.

    • Calculate the percentage of inhibition and the IC50 value.

In Vitro Anti-inflammatory Assays

1. COX-2 Inhibition Assay:

  • Principle: Measures the ability of the compound to inhibit the activity of the COX-2 enzyme, which is involved in prostaglandin synthesis.

  • Protocol:

    • Use a commercial COX-2 inhibitor screening kit.

    • Incubate the COX-2 enzyme with the test compound at various concentrations.

    • Add arachidonic acid as the substrate.

    • Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.

    • Calculate the percentage of COX-2 inhibition and the IC50 value.

2. Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages (e.g., RAW 264.7 cells):

  • Principle: Measures the ability of the compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages.

  • Protocol:

    • Culture RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of 3,5-Dihydroxy-4-methylbenzoic acid for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

    • Determine the cell viability using an MTT assay to rule out cytotoxicity.

    • Calculate the percentage of NO inhibition.

In Vitro Anticancer Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

  • Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed cancer cells (e.g., HeLa, HCT-116) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the compound for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining:

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine externalization.

  • Protocol:

    • Treat cancer cells with the compound at its IC50 concentration for a specified time.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.

    • Analyze the stained cells by flow cytometry.

In Vivo Anti-inflammatory Model

Carrageenan-Induced Paw Edema in Rats:

  • Principle: A standard model of acute inflammation where carrageenan injection induces a local inflammatory response.

  • Protocol:

    • Divide rats into groups: control, standard drug (e.g., indomethacin), and test compound groups.

    • Administer the test compound orally or intraperitoneally at different doses.

    • After a set time, inject carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • Calculate the percentage of inhibition of edema.

Caption: Experimental workflow for therapeutic evaluation.

Quantitative Data Summary

The following table summarizes indicative IC50 values for structurally related dihydroxybenzoic acid derivatives in various assays. It is crucial to note that these values are for related compounds and experimental determination for 3,5-Dihydroxy-4-methylbenzoic acid is required.

CompoundAssayCell Line/TargetIC50 ValueReference
3,4-Dihydroxybenzoic acidHDAC InhibitionHCT-116~50-60% inhibition at tested concentrations[2]
3,5-Dihydroxy-4-ethyl-trans-stilbeneCytotoxicity (MTT)A375 (Melanoma)24.01 µM[8]
3,5-Dihydroxy-4-ethyl-trans-stilbeneCytotoxicity (MTT)HeLa (Cervical)46.17 µM[8]
3-O-Methylgallic acidCell ProliferationCaco-224.1 µM[9]

Conclusion and Future Directions

3,5-Dihydroxy-4-methylbenzoic acid presents a compelling profile for further therapeutic investigation. Its structural similarity to compounds with proven antioxidant, anti-inflammatory, and anticancer activities provides a strong foundation for its development as a potential therapeutic agent.

Future research should focus on:

  • Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to directly assess the therapeutic efficacy of 3,5-Dihydroxy-4-methylbenzoic acid.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and Toxicological Profiling: Determining its absorption, distribution, metabolism, excretion (ADME), and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives to optimize potency and selectivity.

This technical guide serves as a starting point for researchers to explore the promising therapeutic landscape of 3,5-Dihydroxy-4-methylbenzoic acid, a molecule with the potential to contribute to the development of novel treatments for a range of human diseases.

References

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). [Link]

  • Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. [Link]

  • The Marine Factor 3,5-Dihydroxy-4-methoxybenzyl Alcohol Represses Adipogenesis in Mouse 3T3-L1 Adipocytes In Vitro: Regulating Diverse Signaling Pathways. [Link]

  • 3,4-Dihydroxybenzoic acid methyl ester from Vespa velutina auraria Smith against rheumatoid arthritis via modulating the apoptosis and inflammation through NF-κB pathway. [Link]

  • In Vitro Evaluation of the Antioxidant, 3,5-Dihydroxy-4-ethyl-trans-stilbene (DETS) Isolated from Bacillus cereus as a Potent Candidate against Malignant Melanoma. [Link]

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. [Link]

  • The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. [Link]

  • Methyl 3,4-dihydroxybenzoate protects primary cortical neurons against Aβ₂₅₋₃₅-induced neurotoxicity through mitochondria pathway. [Link]

  • Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation. [Link]

  • The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro. [Link]

  • Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate Against TBHP-Induced Oxidative Damage in SH-SY5Y Cells. [Link]

  • Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution 1H NMR Analysis of 3,5-Dihydroxy-4-methylbenzoic Acid

This Application Note is designed for researchers and analytical chemists requiring a definitive protocol for the structural validation of 3,5-Dihydroxy-4-methylbenzoic acid (also known as 3,5-Dihydroxy-p-toluic acid).[1...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists requiring a definitive protocol for the structural validation of 3,5-Dihydroxy-4-methylbenzoic acid (also known as 3,5-Dihydroxy-p-toluic acid).[1]

Unlike standard spectral databases that often list simple peak tables, this guide focuses on the diagnostic logic required to distinguish this specific isomer from its asymmetric congeners (e.g., Orsellinic acid) using symmetry arguments and specific solvent interactions.

Introduction & Structural Significance[2][3]

3,5-Dihydroxy-4-methylbenzoic acid is a functionalized phenolic acid often encountered as a metabolic intermediate in polyketide biosynthesis or as a synthetic building block for bioactive polyphenols.[1]

The Analytical Challenge: The primary challenge in identifying this molecule is distinguishing it from its structural isomers, such as Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) .[1] Both have the same molecular weight and functional groups.[1] However, 3,5-Dihydroxy-4-methylbenzoic acid possesses a


 axis of symmetry passing through C1 and C4.[1] This symmetry renders the H2 and H6 protons chemically equivalent, a feature that simplifies the NMR spectrum significantly compared to asymmetric isomers.[1]
Structural Numbering & Logic[1]
  • C1: Carboxylic Acid (-COOH)[1]

  • C2/C6: Aromatic Protons (Equivalent)[1]

  • C3/C5: Hydroxyl Groups (-OH) (Equivalent)[1]

  • C4: Methyl Group (-CH₃)[1]

Experimental Protocol

To ensure reproducibility and the visibility of exchangeable protons (OH/COOH), this protocol mandates the use of DMSO-d6.[1] Protic solvents like Methanol-d4 or D₂O must be avoided for primary characterization as they cause signal loss via deuterium exchange.[1]

Sample Preparation Workflow

SamplePrep Figure 1: Optimized Sample Preparation Workflow for Phenolic Acids Step1 Weighing 10-15 mg Sample Step2 Solvent Addition 600 µL DMSO-d6 (0.03% TMS) Step1->Step2 Step3 Dissolution Vortex (30s) Sonicate if needed Step2->Step3 Step4 Transfer 5mm NMR Tube (Filtered) Step3->Step4 Step5 Acquisition 300K, zg30 pulse Step4->Step5

Instrument Parameters
  • Frequency: 400 MHz or higher recommended (to resolve potential impurity overlaps).[1]

  • Temperature: 298 K (25°C).[1] Note: If OH peaks are broad, lowering temp to 280 K can sharpen them by slowing exchange.[1]

  • Pulse Sequence: Standard 1D proton with 30° flip angle (zg30 on Bruker).[1]

  • Relaxation Delay (D1): ≥ 2.0 seconds (Essential for accurate integration of the aromatic protons vs. the methyl group).[1]

  • Scans (NS): 16 or 32 (Sufficient for >10 mg sample).[1]

Results & Spectral Analysis

The Spectrum Logic (Symmetry Check)

The hallmark of 3,5-Dihydroxy-4-methylbenzoic acid is the simplification of the aromatic region.[1]

  • Asymmetric Isomers (e.g., Orsellinic acid): Would show two distinct aromatic signals (doublets or singlets) because the protons are in different environments.[1]

  • Target Molecule: Shows one sharp aromatic singlet integrating to 2 protons (H2 and H6).[1]

Chemical Shift Assignments (DMSO-d6)
Functional GroupPositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
Carboxylic Acid -COOH12.0 - 13.0 Broad Singlet1HHighly deshielded; typically invisible in wet DMSO or D₂O.[1]
Phenolic -OH C3, C59.2 - 9.8 Broad Singlet2HH-bonded to solvent.[1] Disappears with D₂O shake.
Aromatic H C2, C66.90 ± 0.1 Singlet2HDiagnostic Signal. Equivalent due to symmetry.[1] Ortho to COOH (deshielding) but Ortho to OH (shielding).[1]
Methyl C4-CH₃2.05 ± 0.1 Singlet3H"Sandwiched" between two OH groups.[1] Slightly shielded compared to standard toluene (2.3 ppm).[1]
TMS Reference0.00 Singlet-Internal Standard.[1]

(Note: Chemical shifts may vary slightly based on concentration and water content in DMSO).[1]

Structural Correlation Diagram[1]

The following diagram illustrates the connectivity and the expected NOE (Nuclear Overhauser Effect) or HMBC (Heteronuclear Multiple Bond Correlation) signals that validate the regiochemistry.

StructureMap Figure 2: Spectroscopic connectivity. Dashed lines indicate key HMBC correlations for proof of structure. COOH COOH (12-13 ppm) ArH Ar-H (C2, C6) (6.90 ppm) Symmetric Singlet ArH->COOH HMBC: 3-bond coupling (H2 to C=O) Methyl Methyl (C4) (2.05 ppm) Methyl->ArH NOE: Weak/None (Para orientation) OH OH (C3, C5) (9.5 ppm) Methyl->OH HMBC: 3-bond coupling (Me to C3/C5)

Discussion & Troubleshooting

The "Sandwiched" Methyl Group

The methyl group at C4 is flanked by two hydroxyl groups at C3 and C5.[1]

  • Steric/Electronic Effect: The electron-donating nature of the OH groups (ortho to the methyl) increases electron density on the ring carbons, slightly shielding the methyl protons compared to a bare toluene system.[1]

  • Validation: In an HMBC experiment, the methyl protons (~2.05 ppm) should show a strong correlation to the quaternary carbons C3 and C5 (bearing the OH groups) and C4.[1]

Solvent Effects & Exchange

If the spectrum is run in Methanol-d4 (CD₃OD) :

  • The signals at 12.5 ppm (-COOH) and 9.5 ppm (-OH) will vanish due to rapid deuterium exchange.[1]

  • The HDO peak (water) will grow significantly.[1]

  • Use Case: Only use MeOD if you need to resolve the aromatic region from solvent overlaps, but DMSO-d6 is superior for full characterization.[1]

Common Impurities[1]
  • Water (H₂O): Appears ~3.33 ppm in DMSO-d6.[1] Broadens if acidic protons are exchanging.[1]

  • DMSO (residual): Quintet at 2.50 ppm.[1] Ensure the methyl peak (~2.05 ppm) is integrated separately from the solvent shoulder.[1]

References

  • PubChem. 3,5-Dihydroxy-4-methylbenzoic Acid (CID 2748045).[1] National Library of Medicine.[1] Available at: [Link][1]

  • NIST Webbook. Benzoic acid, 4-methyl- (p-Toluic acid) Spectral Data.[1] (Used for analog comparison). Available at: [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry.[1][2] (Standard for solvent shift referencing). Available at: [Link][1]

  • Charisiadis, P., et al. (2011).[1][3] Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR. (Methodology for phenolic OH observation in DMSO). Available at: [Link]

Sources

Application

Application Note: Structural Elucidation of 3,5-Dihydroxy-4-methylbenzoic Acid using 13C NMR Spectroscopy

Abstract This comprehensive guide provides a detailed protocol and in-depth analysis for the acquisition and interpretation of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectral data for 3,5-Dihydroxy-4-methylbenzoi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth analysis for the acquisition and interpretation of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectral data for 3,5-Dihydroxy-4-methylbenzoic acid. This document is intended for researchers, chemists, and drug development professionals who require robust methods for structural verification and characterization of substituted benzoic acid derivatives. The application note explains the underlying principles of chemical shifts, details a step-by-step experimental protocol, and presents a thorough interpretation of the 13C NMR spectrum, including well-reasoned peak assignments based on molecular symmetry and substituent effects.

Introduction to 3,5-Dihydroxy-4-methylbenzoic Acid and 13C NMR

3,5-Dihydroxy-4-methylbenzoic acid (CAS 28026-96-2) is a substituted aromatic carboxylic acid.[1] Its structure, featuring a combination of electron-donating hydroxyl (-OH) and methyl (-CH3) groups, alongside an electron-withdrawing carboxylic acid (-COOH) group, makes it a valuable molecule for studies in medicinal chemistry and materials science.

13C NMR spectroscopy is an indispensable, non-destructive analytical technique for determining the carbon framework of an organic molecule. By measuring the resonance frequencies of 13C nuclei in a strong magnetic field, this method provides information on the number of non-equivalent carbon atoms and their chemical environments.[2] For a molecule like 3,5-Dihydroxy-4-methylbenzoic acid, 13C NMR allows for unambiguous confirmation of its substitution pattern and overall structure.

Molecular Structure and Symmetry Considerations

The chemical structure of 3,5-Dihydroxy-4-methylbenzoic acid possesses a plane of symmetry that bisects the C1-C4 axis and the methyl group. This symmetry is crucial for interpreting its 13C NMR spectrum, as chemically equivalent carbons will produce a single resonance signal.[3] Consequently, the eight carbon atoms in the molecule give rise to only six distinct signals.

The carbon atoms are numbered for assignment purposes as follows:

Caption: Numbering scheme for 3,5-Dihydroxy-4-methylbenzoic acid.

The symmetry implies the following equivalences:

  • C2 is equivalent to C6 .

  • C3 is equivalent to C5 .

  • C1 , C4 , C7 (COOH) , and C8 (CH3) are unique.

Therefore, a total of 6 signals are expected in the proton-decoupled 13C NMR spectrum.

Experimental Protocol for 13C NMR Acquisition

This protocol outlines the standard procedure for obtaining a high-quality 13C NMR spectrum. The causality behind key steps, such as solvent choice and relaxation delay, is explained to ensure robust and reproducible results.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

  • Analyte Weighing: Accurately weigh 50-100 mg of 3,5-Dihydroxy-4-methylbenzoic acid. A higher concentration is required for 13C NMR compared to 1H NMR due to the low natural abundance (1.1%) of the 13C isotope.[4]

  • Solvent Selection: Use approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is an excellent choice for organic acids due to its high dissolving power and the fact that its residual solvent peak (~39.5-40.5 ppm) typically does not overlap with aromatic or carboxyl signals.[5]

  • Dissolution: Transfer the weighed solid into a clean, dry vial. Add the DMSO-d6 and gently agitate or sonicate until the solid is fully dissolved.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[6]

  • Labeling: Clearly label the NMR tube with the sample identity.

NMR Instrument Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer.

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Acquisition cluster_proc Processing weigh Weigh 50-100 mg Sample dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample & Lock on Solvent filter->insert shim Shim Magnetic Field insert->shim tune Tune & Match Probe shim->tune params Load 13C Experiment Parameters tune->params gain Set Receiver Gain (rga) params->gain zg Acquire Data (zg) gain->zg ft Fourier Transform (ft) zg->ft phase Phase Correction ft->phase ref Reference Spectrum (DMSO @ 39.52 ppm) phase->ref

Caption: Standard workflow for 13C NMR data acquisition.

Table 1: Recommended 13C NMR Acquisition Parameters

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 100 MHz (for a 400 MHz 1H)Higher field strength provides better signal dispersion and sensitivity.
Pulse Programzgpg30 or similarStandard proton-decoupled pulse sequence with a 30° pulse angle to allow for faster repetition.
Spectral Width (SW)~240 ppm (e.g., -10 to 230 ppm)Ensures all expected carbon signals, from aliphatic to carboxyl, are captured.
Number of Scans (NS)1024 - 4096 (or more)A high number of scans is necessary to achieve an adequate signal-to-noise ratio for the low-abundance 13C nucleus.
Relaxation Delay (D1)2.0 secondsA sufficient delay is crucial for the relaxation of quaternary carbons, which have longer relaxation times. This helps in obtaining more reliable signal intensities, although 13C NMR is generally not quantitative.[3]
Acquisition Time (AQ)~1.0 - 1.5 secondsBalances resolution with experimental time.
Temperature298 K (25 °C)Standard ambient temperature for routine analysis.
Data Processing
  • Fourier Transformation: The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Referencing: The spectrum is calibrated by setting the residual DMSO-d6 solvent peak to its known chemical shift, typically δ 39.52 ppm.[7]

Data Interpretation and Peak Assignments

While a publicly available experimental spectrum for 3,5-Dihydroxy-4-methylbenzoic acid is not readily accessible, a highly accurate prediction of the chemical shifts can be made based on established substituent effects and data from analogous compounds.[5][8]

Table 2: Predicted 13C NMR Chemical Shifts and Assignments for 3,5-Dihydroxy-4-methylbenzoic Acid in DMSO-d6

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Multiplicity (Proton-Decoupled)Rationale for Assignment
C7 (-COOH)~168Singlet (Quaternary)The carboxylic acid carbon is highly deshielded by two electronegative oxygen atoms, placing it furthest downfield.[3]
C3, C5 ~158Singlet (Quaternary)These carbons are directly attached to highly electronegative hydroxyl groups, causing a strong downfield shift (deshielding).
C4 ~118Singlet (Quaternary)This carbon is attached to the methyl group. It is shielded relative to C3/C5 but its shift is influenced by the ortho hydroxyl groups.
C1 ~125Singlet (Quaternary)This carbon is attached to the electron-withdrawing carboxylic acid group, causing a downfield shift relative to a standard benzene ring carbon.
C2, C6 ~108Singlet (Quaternary)These carbons are ortho to the carboxylic acid and ortho to a hydroxyl group. The strong shielding effect of the para hydroxyl group and meta methyl group shifts these carbons significantly upfield.
C8 (-CH3)~10Singlet (Quaternary)The aliphatic methyl carbon is highly shielded and appears in the far upfield region of the spectrum.

Justification of Assignments:

  • Carbonyl Carbon (C7): Carboxylic acid carbons consistently appear in the δ 165-180 ppm range.[3]

  • Hydroxylated Carbons (C3, C5): Carbons bearing a hydroxyl group in a phenolic system are significantly deshielded, typically appearing in the δ 150-160 ppm range. Their equivalence is due to the molecule's symmetry.

  • Aromatic Quaternary Carbons (C1, C4): These carbons do not have attached protons and often show lower intensity signals due to longer relaxation times. C1 is deshielded by the attached -COOH group. C4's chemical shift is a composite effect of the attached methyl group and the two ortho -OH groups.

  • Aromatic Methine-analogue Carbons (C2, C6): Although these carbons have no attached protons in this substituted molecule, their positions are equivalent to methine carbons in simpler aromatics. They are significantly influenced by the electronic effects of substituents in the ortho, meta, and para positions. The strong electron-donating nature of the para -OH group provides significant shielding, shifting them upfield.

  • Methyl Carbon (C8): Saturated, sp3-hybridized carbons appear in the highly shielded (upfield) region of the spectrum, typically δ 5-30 ppm.

References

  • D. J. Craik, G. C. Levy, and G. L. Nelson, "Carbon-13 chemical shift assignments of derivatives of benzoic acid," Magnetic Resonance in Chemistry, vol. 28, no. 4, pp. 271-275, 1990. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1260280402]
  • University of Alberta, "NMR Sample Preparation," University of Alberta Faculty of Science, Accessed Feb 18, 2026. [URL: https://www.ualberta.
  • V. Mizyuk et al., "Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms," Chemistry & Chemical Technology, vol. 2, no. 2, pp. 77-81, 2008. [URL: https://science-journals.meta.ua/index.php/chcht/article/view/180]
  • University of Colorado Boulder, "NMR Spectrum Acquisition," Organic Chemistry at CU Boulder, Accessed Feb 18, 2026. [URL: https://www.colorado.edu/lab/orgchem/techniques-directory/nmr-spectroscopy/nmr-spectrum-acquisition]
  • Doc Brown, "The C-13 NMR spectrum of benzoic acid," Doc Brown's Chemistry, Accessed Feb 18, 2026. [URL: https://www.docbrown.info/page06/molecule_spectroscopy/spec13C_NMR_benzoic_acid.htm]
  • National Center for Biotechnology Information, "3,5-Dihydroxy-4-methylbenzoic Acid," PubChem Compound Database, CID 2748045, Accessed Feb 18, 2026. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2748045]
  • University of Missouri-St. Louis, "STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS," University of Missouri-St. Louis, Jul 2023. [URL: https://www.umsl.edu/chemistry/files/pdfs/nmr-sop-new-2023.pdf]
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Sources

Method

Mass spectrometry fragmentation of 3,5-Dihydroxy-4-methylbenzoic acid

An In-depth Guide to the Mass Spectrometry Fragmentation of 3,5-Dihydroxy-4-methylbenzoic Acid Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. **Abstract This technical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Mass Spectrometry Fragmentation of 3,5-Dihydroxy-4-methylbenzoic Acid

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This technical guide provides a comprehensive analysis of the gas-phase fragmentation behavior of 3,5-Dihydroxy-4-methylbenzoic acid, a key phenolic acid derivative. Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we elucidate the characteristic fragmentation pathways and establish a robust protocol for its unambiguous identification. This document serves as a practical resource for researchers in metabolomics, natural product chemistry, and pharmaceutical analysis, offering both theoretical insights and a detailed, field-proven methodology.

Introduction: The Significance of 3,5-Dihydroxy-4-methylbenzoic Acid

3,5-Dihydroxy-4-methylbenzoic acid (MW: 168.15 g/mol , Formula: C₈H₈O₄) is a substituted benzoic acid derivative.[1][2] As a member of the phenolic acid class, it shares structural motifs with compounds known for a wide range of biological activities, including antioxidant and anti-inflammatory properties.[3] Accurate structural elucidation is paramount for understanding its function in complex biological matrices or as a synthetic intermediate. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing detailed structural information through controlled fragmentation of a selected precursor ion.[4] This guide details the fragmentation logic and provides a turnkey protocol for its analysis.

Ionization Strategy: Why Negative-Ion ESI is Superior

For phenolic acids like 3,5-Dihydroxy-4-methylbenzoic acid, electrospray ionization (ESI) in the negative ion mode is the preferred method.[5][6] The rationale is twofold:

  • High Acidity: The molecule possesses two types of acidic protons: one on the carboxylic acid group and two on the phenolic hydroxyl groups. The carboxylic acid proton is the most acidic and is readily lost in the ESI source, forming a stable carboxylate anion, [M-H]⁻.

  • Enhanced Sensitivity: This efficient deprotonation leads to a strong signal for the [M-H]⁻ ion, making it an ideal precursor for subsequent MS/MS experiments and ensuring high sensitivity.[7] Analysis in positive mode often yields low-intensity signals for the protonated molecule [M+H]⁺, making fragmentation analysis challenging.[7]

The monoisotopic mass of 3,5-Dihydroxy-4-methylbenzoic acid is 168.04225 Da.[1][8] Therefore, the primary ion of interest in the full scan (MS1) spectrum will be the deprotonated molecule at a mass-to-charge ratio (m/z) of 167.0350 .

Gas-Phase Fragmentation: Elucidating the Core Structure

Collision-Induced Dissociation (CID) is a technique used to fragment selected ions in the gas phase by colliding them with neutral gas molecules, which results in bond breakage and the formation of smaller fragment ions.[9] Upon subjecting the [M-H]⁻ precursor ion of 3,5-Dihydroxy-4-methylbenzoic acid (m/z 167.0) to CID, a predictable and structurally informative fragmentation pattern emerges. The primary fragmentation pathways are dominated by the loss of small, stable neutral molecules from the carboxylate group.

Primary Fragmentation Pathway: Decarboxylation

The most characteristic fragmentation pathway for deprotonated benzoic acids is decarboxylation—the neutral loss of carbon dioxide (CO₂; 43.99 Da).[10][11] This is typically the most abundant fragment ion observed.

  • [M-H-CO₂]⁻ (m/z 123.04) : The loss of CO₂ from the precursor ion at m/z 167.0 generates a highly stable fragment ion at m/z 123.04. This ion corresponds to the deprotonated 2,6-dihydroxy-3-methylphenol anion. The high stability of this fragment often makes it the base peak in the MS/MS spectrum.

Secondary Fragmentation Pathways

While decarboxylation is dominant, other fragmentation channels can be observed, providing complementary structural information.

  • [M-H-H₂O]⁻ (m/z 149.02) : A less common pathway involves the loss of a water molecule (H₂O; 18.01 Da), likely through the interaction of a phenolic hydroxyl group and a hydrogen from the adjacent methyl group, leading to a fragment at m/z 149.02.

  • [M-H-CH₃]⁻ (m/z 152.01) : The loss of a methyl radical (•CH₃; 15.02 Da) can also occur, resulting in an ion at m/z 152.01. This radical loss is generally less favored than the loss of a stable neutral molecule like CO₂.

Visualization of Fragmentation Pathways

The logical flow of these fragmentation events can be visualized to clarify the relationships between the precursor and product ions.

G precursor [M-H]⁻ m/z 167.03 frag1 [M-H-CO₂]⁻ m/z 123.04 precursor->frag1 - CO₂ (44 Da) frag2 [M-H-H₂O]⁻ m/z 149.02 precursor->frag2 - H₂O (18 Da) frag3 [M-H-CH₃]⁻ m/z 152.01 precursor->frag3 - •CH₃ (15 Da)

Caption: Primary fragmentation pathways of deprotonated 3,5-Dihydroxy-4-methylbenzoic acid.

Data Summary: Characteristic Ions

The key ions expected in the ESI-MS/MS spectrum are summarized below. High-resolution mass spectrometry is recommended to confirm the elemental composition of each fragment.

m/z (Observed) Elemental Composition Neutral Loss Proposed Fragment Structure
167.0350C₈H₇O₄⁻-[M-H]⁻ (Precursor Ion)
123.0452C₇H₇O₂⁻CO₂ (43.99 Da)Deprotonated 2,6-dihydroxy-3-methylphenol
149.0241C₈H₅O₃⁻H₂O (18.01 Da)Product of dehydration
152.0139C₇H₄O₄⁻•CH₃ (15.02 Da)Product of methyl radical loss

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a validated starting point for the analysis of 3,5-Dihydroxy-4-methylbenzoic acid. Optimization may be required depending on the specific instrument and sample matrix.

Materials and Reagents
  • 3,5-Dihydroxy-4-methylbenzoic acid standard (≥97% purity)

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • LC-MS grade Formic Acid (99%)

  • Microcentrifuge tubes and syringes with 0.22 µm filters

Standard Preparation
  • Prepare a 1 mg/mL stock solution of 3,5-Dihydroxy-4-methylbenzoic acid in methanol.

  • Perform serial dilutions from the stock solution using a 50:50 (v/v) mixture of methanol and water to create working standards (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • Filter the final solutions through a 0.22 µm syringe filter before placing them in autosampler vials.

Liquid Chromatography (LC) Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-13 min: Equilibrate at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters
  • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer

  • Ionization Mode: ESI, Negative

  • Capillary Voltage: -3.0 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • Cone Gas Flow: 50 L/hr

  • MS1 Scan Range: m/z 50-300

Tandem MS (MS/MS) Parameters
  • Precursor Ion: m/z 167.0

  • Collision Gas: Argon

  • Collision Energy: 15-25 eV (This often requires optimization. A collision energy ramp is recommended to find the optimal value for producing the desired fragments.)

  • MS2 Scan Range: m/z 40-180

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis stock 1 mg/mL Stock in Methanol working Working Standards (e.g., 10-1000 ng/mL) stock->working filter 0.22 µm Filtration working->filter lc Reverse-Phase LC (C18 Column) filter->lc 5 µL Injection ms ESI Source (Negative Mode) lc->ms msms Collision Cell (CID) Precursor: m/z 167 ms->msms detector Mass Analyzer (Q-TOF or QqQ) msms->detector

Caption: Workflow for the LC-MS/MS analysis of 3,5-Dihydroxy-4-methylbenzoic acid.

Conclusion

The mass spectrometric analysis of 3,5-Dihydroxy-4-methylbenzoic acid in negative ESI mode provides a clear and reproducible fragmentation pattern. The dominant fragmentation pathway is the neutral loss of CO₂ to produce a characteristic ion at m/z 123.04. The detailed protocol provided herein offers a robust method for the separation and identification of this compound, applicable across various research and development fields. This guide equips scientists with the necessary theoretical framework and practical steps to confidently identify and characterize 3,5-Dihydroxy-4-methylbenzoic acid in their analytical workflows.

References

  • Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • de Souza, L. P., et al. (2018). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society. Retrieved February 19, 2026, from [Link]

  • Wang, S., et al. (2024). Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? Rapid Communications in Mass Spectrometry. Retrieved February 19, 2026, from [Link]

  • Linga Rao, M., & Savithramma, N. (2014). Isolation and identification of Phenolic compounds by HPLC and Electrospray Ionization Mass Spectrometry of Svensonia Hyderobadensis – A Rare Medicinal Plant Taxon. International Journal of Drug Development and Research. Retrieved February 19, 2026, from [Link]

  • Harrison, A. G. (2017). Collision-induced dissociation processes of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. Journal of Mass Spectrometry. Retrieved February 19, 2026, from [Link]

  • Gouveia-Figueira, S. C., & Castilho, P. C. (2015). Phenolic screening by HPLC–DAD–ESI/MSn and antioxidant capacity of leaves, flowers and berries of Rubus grandifolius Lowe. Industrial Crops and Products. Retrieved February 19, 2026, from [Link]

  • Szerlauth, M., et al. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules. Retrieved February 19, 2026, from [Link]

  • Wang, S., et al. (2024). Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? ResearchGate. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 3,5-dihydroxy-4-methylbenzoic acid. Retrieved February 19, 2026, from [Link]

  • Harrison, A. G. (2017). Collision-Induced Dissociation processes of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. ResearchGate. Retrieved February 19, 2026, from [Link]

  • PubChemLite. (n.d.). 3,5-dihydroxy-4-methylbenzoic acid (C8H8O4). Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dihydroxy-4-methylbenzoic Acid. Retrieved February 19, 2026, from [Link]

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Application

Application Notes and Protocols for Enzyme Inhibition Studies with 3,5-Dihydroxy-4-methylbenzoic Acid

Introduction: Unveiling the Inhibitory Potential of 3,5-Dihydroxy-4-methylbenzoic Acid 3,5-Dihydroxy-4-methylbenzoic acid, a phenolic acid derivative, presents a compelling scaffold for the investigation of enzyme inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Inhibitory Potential of 3,5-Dihydroxy-4-methylbenzoic Acid

3,5-Dihydroxy-4-methylbenzoic acid, a phenolic acid derivative, presents a compelling scaffold for the investigation of enzyme inhibition. Its structure, characterized by a benzoic acid core with two hydroxyl groups and a methyl substituent, suggests the potential for interactions with the active or allosteric sites of various enzymes. Phenolic compounds are widely recognized for their diverse biological activities, including antioxidant and antimicrobial properties, which are often linked to their ability to modulate enzyme function.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the enzyme inhibitory capacity of 3,5-dihydroxy-4-methylbenzoic acid.

This guide is structured to provide not just a set of protocols, but a strategic framework for a thorough investigation. We will delve into the rationale behind experimental design, the nuances of data interpretation, and the practical steps for executing robust and reproducible enzyme inhibition assays.

Scientific Rationale: Why Target Enzymes with 3,5-Dihydroxy-4-methylbenzoic Acid?

The selection of target enzymes for screening 3,5-dihydroxy-4-methylbenzoic acid is guided by its chemical structure and the known inhibitory activities of similar phenolic compounds. The hydroxyl groups can participate in hydrogen bonding, a key interaction in many enzyme-ligand complexes, while the aromatic ring can engage in hydrophobic or π-π stacking interactions. Based on existing literature, promising enzyme targets for this compound include:

  • Tyrosinase: A key enzyme in melanin biosynthesis, its inhibition is of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Benzoic acid derivatives have shown potential as tyrosinase inhibitors.[1][3][4][5][6]

  • Xanthine Oxidase (XO): A crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Elevated XO activity is implicated in gout and other conditions associated with hyperuricemia. Phenolic compounds are known to inhibit XO.[2][7][8][9][10]

  • α-Amylase: A key enzyme in carbohydrate digestion that breaks down starch into simpler sugars. Inhibitors of α-amylase are sought after for the management of type 2 diabetes by controlling postprandial hyperglycemia. Benzoic acid derivatives have demonstrated inhibitory effects on α-amylase.[11][12][13][14][15]

The following sections will provide detailed protocols for assessing the inhibitory activity of 3,5-dihydroxy-4-methylbenzoic acid against these three enzymes.

General Workflow for Enzyme Inhibition Screening and Characterization

A systematic approach is crucial for the successful evaluation of a potential enzyme inhibitor. The following workflow provides a logical progression from initial screening to detailed kinetic analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action Studies A Prepare Stock Solution of 3,5-Dihydroxy-4-methylbenzoic acid B Perform Single-Concentration Inhibition Assays (e.g., against Tyrosinase, XO, α-Amylase) A->B C Identify 'Hit' Enzymes (Significant Inhibition Observed) B->C D Generate Dose-Response Curves C->D E Calculate IC50 Values D->E F Conduct Enzyme Kinetic Assays (Varying Substrate and Inhibitor Concentrations) E->F G Generate Lineweaver-Burk Plots F->G H Determine Mode of Inhibition (Competitive, Non-competitive, etc.) and Ki G->H

Caption: General workflow for screening and characterization of enzyme inhibitors.

Experimental Protocols

Preparation of 3,5-Dihydroxy-4-methylbenzoic Acid Stock Solution

The accurate preparation of the inhibitor stock solution is fundamental to obtaining reliable and reproducible results.

Materials:

  • 3,5-Dihydroxy-4-methylbenzoic acid (purity ≥97%)

  • Dimethyl sulfoxide (DMSO, molecular biology grade)

  • Microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh a precise amount of 3,5-dihydroxy-4-methylbenzoic acid using an analytical balance.

  • Dissolve the compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). The choice of concentration will depend on the solubility of the compound and the expected potency.

  • Ensure complete dissolution by vortexing. Gentle warming in a water bath may be necessary, but care should be taken to avoid degradation.

  • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Protect from light.

Causality: DMSO is a common solvent for organic compounds and is generally well-tolerated by most enzymes at low final concentrations (typically ≤1% v/v in the final assay). It is crucial to prepare a high-concentration stock to minimize the volume of DMSO added to the assay, thereby reducing potential solvent-induced artifacts.

Tyrosinase Inhibition Assay

This spectrophotometric assay measures the inhibition of tyrosinase-catalyzed oxidation of L-DOPA to dopachrome.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • 3,5-Dihydroxy-4-methylbenzoic acid stock solution

  • Kojic acid (positive control)

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Tyrosinase solution: Prepare a working solution of mushroom tyrosinase (e.g., 100-200 units/mL) in sodium phosphate buffer. Keep on ice.

    • L-DOPA solution: Prepare a fresh solution of L-DOPA (e.g., 2.5 mM) in sodium phosphate buffer immediately before use. Protect from light.

    • Inhibitor solutions: Prepare a series of dilutions of 3,5-dihydroxy-4-methylbenzoic acid from the stock solution in sodium phosphate buffer. Also, prepare dilutions of the positive control, kojic acid.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Test wells: 20 µL of different concentrations of 3,5-dihydroxy-4-methylbenzoic acid + 140 µL of sodium phosphate buffer + 20 µL of tyrosinase solution.

    • Control well (no inhibitor): 20 µL of buffer (with the same final concentration of DMSO as the test wells) + 140 µL of sodium phosphate buffer + 20 µL of tyrosinase solution.

    • Blank wells (for each inhibitor concentration): 20 µL of different concentrations of 3,5-dihydroxy-4-methylbenzoic acid + 160 µL of sodium phosphate buffer (no enzyme).

    • Positive control wells: 20 µL of different concentrations of kojic acid + 140 µL of sodium phosphate buffer + 20 µL of tyrosinase solution.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of L-DOPA solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm in a kinetic mode for 10-20 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Ratecontrol - Rateblank) - (Ratesample - Ratesample blank) ] / (Ratecontrol - Rateblank) * 100

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Causality: The pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced. Measuring the reaction kinetically provides a more accurate determination of the initial velocity, which is crucial for enzyme kinetic studies.

Xanthine Oxidase (XO) Inhibition Assay

This assay measures the inhibition of XO-catalyzed formation of uric acid from xanthine, which can be monitored spectrophotometrically.[16]

Materials:

  • Xanthine oxidase from bovine milk (EC 1.17.3.2)

  • Xanthine

  • 3,5-Dihydroxy-4-methylbenzoic acid stock solution

  • Allopurinol (positive control)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading UV absorbance

Procedure:

  • Prepare Reagents:

    • Xanthine oxidase solution: Prepare a working solution of XO (e.g., 0.1 units/mL) in potassium phosphate buffer. Keep on ice.

    • Xanthine solution: Prepare a solution of xanthine (e.g., 150 µM) in potassium phosphate buffer.

    • Inhibitor solutions: Prepare serial dilutions of 3,5-dihydroxy-4-methylbenzoic acid and allopurinol in potassium phosphate buffer.

  • Assay Setup: In a 96-well UV-transparent microplate, add the following:

    • Test wells: 50 µL of potassium phosphate buffer + 25 µL of different concentrations of 3,5-dihydroxy-4-methylbenzoic acid + 25 µL of xanthine solution.

    • Control well: 50 µL of potassium phosphate buffer + 25 µL of buffer (with DMSO) + 25 µL of xanthine solution.

    • Blank wells: 50 µL of potassium phosphate buffer + 25 µL of different concentrations of 3,5-dihydroxy-4-methylbenzoic acid + 25 µL of buffer (no xanthine).

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 25 µL of XO solution to all wells except the blanks.

  • Measurement: Immediately measure the increase in absorbance at 295 nm for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of uric acid formation.

    • Calculate the percentage of inhibition as described for the tyrosinase assay.

    • Determine the IC50 value.

Causality: The formation of uric acid results in an increase in absorbance at 295 nm, providing a direct measure of enzyme activity.[16]

α-Amylase Inhibition Assay

This colorimetric assay measures the inhibition of α-amylase-catalyzed hydrolysis of starch. The resulting reducing sugars are quantified using the dinitrosalicylic acid (DNS) method.[17]

Materials:

  • Porcine pancreatic α-amylase (EC 3.2.1.1)

  • Soluble starch

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • 3,5-Dihydroxy-4-methylbenzoic acid stock solution

  • Acarbose (positive control)

  • Sodium phosphate buffer (20 mM, pH 6.9 with 6 mM NaCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • α-Amylase solution: Prepare a working solution of α-amylase (e.g., 0.5 mg/mL) in sodium phosphate buffer.

    • Starch solution: Prepare a 1% (w/v) soluble starch solution in sodium phosphate buffer by heating gently until dissolved.

    • Inhibitor solutions: Prepare serial dilutions of 3,5-dihydroxy-4-methylbenzoic acid and acarbose in sodium phosphate buffer.

  • Assay Setup: In microcentrifuge tubes:

    • Add 50 µL of different concentrations of 3,5-dihydroxy-4-methylbenzoic acid (or acarbose) and 50 µL of the α-amylase solution.

    • For the control, add 50 µL of buffer (with DMSO) and 50 µL of the α-amylase solution.

    • For the blank, add 100 µL of buffer.

  • Pre-incubation: Incubate the tubes at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of the starch solution to each tube and incubate at 37°C for 20 minutes.

  • Reaction Termination and Color Development: Add 100 µL of DNS reagent to each tube and heat in a boiling water bath for 5 minutes.

  • Measurement: After cooling to room temperature, transfer 100 µL from each tube to a 96-well microplate and measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as previously described.

    • Determine the IC50 value.

Causality: The DNS reagent reacts with the reducing sugars produced by the enzymatic reaction to form a colored product, allowing for spectrophotometric quantification of enzyme activity.[17]

Determining the Mode of Inhibition: A Deeper Dive into Enzyme Kinetics

Once the IC50 value is determined, the next crucial step is to understand how the inhibitor interacts with the enzyme. This is achieved by performing kinetic studies at varying concentrations of both the substrate and the inhibitor.

G cluster_0 Experimental Setup cluster_1 Data Analysis cluster_2 Interpretation A Select a range of substrate concentrations (bracketing the Km value) B Select a range of inhibitor concentrations (around the IC50 value) C Perform enzyme assays for each combination of substrate and inhibitor concentration D Calculate initial reaction velocities (v) C->D E Plot 1/v versus 1/[S] (Lineweaver-Burk plot) for each inhibitor concentration F Analyze the pattern of the lines G Lines intersect on the y-axis: Competitive Inhibition F->G H Lines intersect on the x-axis: Non-competitive Inhibition F->H I Lines are parallel: Uncompetitive Inhibition F->I J Lines intersect in the second quadrant: Mixed Inhibition F->J

Caption: Workflow for determining the mode of enzyme inhibition.

By analyzing the Lineweaver-Burk plots, one can determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed) and calculate the inhibition constant (Ki), which is a true measure of the inhibitor's binding affinity.[18][19]

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner. Below are example tables for summarizing inhibition data.

Table 1: IC50 Values of 3,5-Dihydroxy-4-methylbenzoic Acid against Target Enzymes

Enzyme3,5-Dihydroxy-4-methylbenzoic Acid IC50 (µM)Positive Control IC50 (µM)Positive Control Used
TyrosinaseInsert experimental valueInsert experimental valueKojic Acid
Xanthine OxidaseInsert experimental valueInsert experimental valueAllopurinol
α-AmylaseInsert experimental valueInsert experimental valueAcarbose

Table 2: Kinetic Parameters for the Inhibition of [Target Enzyme] by 3,5-Dihydroxy-4-methylbenzoic Acid

Inhibitor Concentration (µM)Apparent VmaxApparent Km
0Insert valueInsert value
[Concentration 1]Insert valueInsert value
[Concentration 2]Insert valueInsert value
[Concentration 3]Insert valueInsert value
Mode of Inhibition: e.g., Competitive
Ki (µM): Insert calculated value

Conclusion and Future Directions

This guide provides a robust framework for the systematic investigation of 3,5-dihydroxy-4-methylbenzoic acid as an enzyme inhibitor. The detailed protocols for tyrosinase, xanthine oxidase, and α-amylase assays, along with the workflow for determining the mode of inhibition, will enable researchers to generate high-quality, reproducible data. The insights gained from these studies will be invaluable for assessing the therapeutic or cosmetic potential of this compound and for guiding future drug discovery and development efforts. Further investigations could include structure-activity relationship (SAR) studies with analogs of 3,5-dihydroxy-4-methylbenzoic acid to optimize its inhibitory potency and selectivity.

References

  • PubChem. 3,5-Dihydroxy-4-methylbenzoic Acid. Available from: [Link]

  • MDPI. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. Available from: [Link]

  • PubMed. Functionalized 3,5-dihydroxybenzoates as potent novel inhibitors of EPSP synthase. Available from: [Link]

  • PubMed. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Available from: [Link]

  • PubMed. Inhibitory effects of plant phenols on the activity of selected enzymes. Available from: [Link]

  • Taylor & Francis Online. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure–activity relationships. Available from: [Link]

  • MDPI. Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. Available from: [Link]

  • ACS Publications. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. Available from: [Link]

  • ResearchGate. Tyrosinase inhibitions of benzoic acid linked peptide derivatives. Available from: [Link]

  • PubMed. Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. Available from: [Link]

  • PubMed. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Available from: [Link]

  • Bio-protocol. Tyrosinase inhibition assay. Available from: [Link]

  • ResearchGate. Could somebody please recommend to me some good ways to determine 'Mode of Enzyme Inhibition'?. Available from: [Link]

  • protocols.io. In vitro α-amylase inhibitory assay. Available from: [Link]

  • PubMed. Understanding phenolic acids inhibition of α-amylase and α-glucosidase and influence of reaction conditions. Available from: [Link]

  • ACS Publications. Angiotensin-Converting Enzyme Inhibitory Effects by Plant Phenolic Compounds: A Study of Structure Activity Relationships. Available from: [Link]

  • SciELO. ASSESSMENT OF α-AMYLASE INHIBITION ACTIVITY BY AN OPTIMIZED AND VALIDATED IN VITRO MICROSCALE METHOD. Available from: [Link]

  • Active Concepts. Tyrosinase Inhibition Assay. Available from: [Link]

  • PMC. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus. Available from: [Link]

  • Ovid. Xanthine Oxidase Inhibitory Activity of Extracts Prepared from Polygonaceae Species. Available from: [Link]

  • ResearchGate. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Available from: [Link]

  • CORE. Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Available from: [Link]

  • MDPI. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Available from: [Link]

  • ResearchGate. Digestive enzyme inhibition activity of the phenolic substances in selected fruits, vegetables and tea as compared to black legumes. Available from: [Link]

  • ResearchGate. Anti-diabetic activity inhibition of alpha-amylase enzyme.. Available from: [Link]

  • Portland Press. Steady-state enzyme kinetics. Available from: [Link]

  • ResearchGate. What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. Available from: [Link]

  • Repositório Alice - Embrapa. Enzyme-assisted extraction of phenolics from winemaking by-products: Antioxidant potential and inhibition of alpha-glucosidase a. Available from: [Link]

  • Longdom Publishing. Classification, Modes of Action and Applications of Enzyme Inhibitors. Available from: [Link]

  • 3H Biomedical. Xanthine Oxidase Assay (XO). Available from: [Link]

  • Jack Westin. Inhibition - Enzymes - MCAT Content. Available from: [Link]

  • ResearchGate. Inhibition of Xanthine Oxidase Enzyme Procedure. Available from: [Link]

  • PMC. Inhibitors of α‐amylase and α‐glucosidase: Potential linkage for whole cereal foods on prevention of hyperglycemia. Available from: [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. Available from: [Link]

  • Chemistry LibreTexts. 5.4: Enzyme Inhibition. Available from: [Link]

  • YouTube. Graphviz tutorial. Available from: [Link]

  • Medium. Real examples of Graphviz - DevTools Daily. Available from: [Link]

  • Anthony Robertson. Supercharge your GraphViz. Available from: [Link]

  • Sketchviz. Graphviz Examples and Tutorial. Available from: [Link]

  • Graphviz. External Resources. Available from: [Link]

Sources

Method

Application Note &amp; Protocol: Crystallization of 3,5-Dihydroxy-4-methylbenzoic Acid Hydrate

Introduction: The Significance of Crystalline Form 3,5-Dihydroxy-4-methylbenzoic acid, also known as 4-Methyl-3,5-dihydroxybenzoic acid, is a versatile aromatic compound with applications in pharmaceuticals, food preserv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Crystalline Form

3,5-Dihydroxy-4-methylbenzoic acid, also known as 4-Methyl-3,5-dihydroxybenzoic acid, is a versatile aromatic compound with applications in pharmaceuticals, food preservation, and as a building block in organic synthesis[1]. It is often supplied as a pale cream to cream crystalline solid, and in some cases, as a hemihydrate[1][2]. The crystalline form of an active pharmaceutical ingredient (API) or a key intermediate is of paramount importance as it dictates several critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. A well-defined and consistent crystalline form is essential for ensuring product quality, therapeutic efficacy, and manufacturability.

This application note provides a comprehensive guide to the crystallization of 3,5-Dihydroxy-4-methylbenzoic acid hydrate. It is intended for researchers, scientists, and drug development professionals seeking to develop robust and reproducible crystallization processes. The protocols described herein are grounded in established principles of crystallization for phenolic and benzoic acid derivatives and are designed to be self-validating through clear, step-by-step instructions and explanations of the underlying scientific rationale.

Physicochemical Properties of 3,5-Dihydroxy-4-methylbenzoic Acid

A thorough understanding of the physicochemical properties of the target molecule is fundamental to designing an effective crystallization process. Key properties of 3,5-Dihydroxy-4-methylbenzoic acid are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C8H8O4[1][3]
Molecular Weight 168.15 g/mol [1][3]
Appearance Pale cream to cream crystalline solid[1]
Melting Point 266-272 °C[1]
Hydrate Form Hemihydrate has been reported (C8H8O4 · 1/2H2O)
Synonyms 4-Methyl-3,5-dihydroxybenzoic acid, 3,5-Dihydroxy-p-toluic acid[1][3]

Principles of Crystallization for Phenolic Acids

The crystallization of phenolic acids like 3,5-Dihydroxy-4-methylbenzoic acid is governed by the interplay of several factors, primarily the solubility of the compound in a given solvent system as a function of temperature. The presence of both hydroxyl and carboxylic acid functional groups allows for the formation of strong hydrogen bonds, which can influence crystal packing and the formation of different crystal forms (polymorphs) or solvates/hydrates[4][5].

The general strategy for crystallization involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by the induction of supersaturation to initiate crystal nucleation and growth. Supersaturation can be achieved through various methods, including cooling, solvent evaporation, or the addition of an anti-solvent.

Experimental Protocols for Crystallization

The following protocols are designed as starting points for the development of a tailored crystallization process for 3,5-Dihydroxy-4-methylbenzoic acid hydrate. It is recommended to perform small-scale screening experiments to identify the optimal solvent system and crystallization method for the desired crystal attributes.

Protocol 1: Cooling Crystallization from an Aqueous-Organic Solvent System

Cooling crystallization is a widely used technique that leverages the decreased solubility of a compound at lower temperatures to induce crystallization[6]. For phenolic compounds, aqueous-organic mixtures can provide a good balance of solubility at high temperatures and low solubility at room temperature.

Rationale: The use of a co-solvent system, such as ethanol/water, can modulate the solubility of the benzoic acid derivative. The organic solvent enhances solubility at elevated temperatures, while the aqueous component acts as an anti-solvent upon cooling, promoting crystallization. This method is often effective in producing well-defined crystals.

Step-by-Step Methodology:

  • Solvent Selection: Begin by determining the approximate solubility of 3,5-Dihydroxy-4-methylbenzoic acid in various ratios of ethanol and water at elevated temperatures (e.g., 60-70°C). A good starting point is a 1:1 (v/v) mixture.

  • Dissolution: In a suitable reaction vessel equipped with a magnetic stirrer and a condenser, add the crude 3,5-Dihydroxy-4-methylbenzoic acid. Add the chosen solvent system portion-wise while stirring and gently heating until the solid is completely dissolved.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration of the solution through a pre-heated funnel with filter paper to remove them. This step is crucial for obtaining high-purity crystals.

  • Controlled Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling generally favors the formation of larger, more well-defined crystals, while rapid cooling can lead to the formation of smaller crystals[7].

  • Further Cooling (Optional): To maximize the yield, the flask can be placed in an ice bath or a refrigerator for a few hours to further decrease the solubility of the compound.

  • Crystal Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent system to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C) until a constant weight is achieved.

Workflow for Cooling Crystallization:

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Drying Dissolve in\nHot Solvent Dissolve in Hot Solvent Hot Filtration\n(Optional) Hot Filtration (Optional) Dissolve in\nHot Solvent->Hot Filtration\n(Optional) Controlled\nCooling Controlled Cooling Hot Filtration\n(Optional)->Controlled\nCooling Further Cooling\n(Optional) Further Cooling (Optional) Controlled\nCooling->Further Cooling\n(Optional) Vacuum\nFiltration Vacuum Filtration Further Cooling\n(Optional)->Vacuum\nFiltration Washing Washing Vacuum\nFiltration->Washing Drying Drying Washing->Drying Pure Crystals Pure Crystals Drying->Pure Crystals Crude Compound Crude Compound Crude Compound->Dissolve in\nHot Solvent

Caption: Workflow for Cooling Crystallization.

Protocol 2: Slow Evaporation from a Volatile Organic Solvent

Slow evaporation is a simple yet effective method for growing high-quality single crystals, which are often suitable for X-ray diffraction analysis. This technique relies on the gradual removal of the solvent to increase the concentration of the solute, leading to supersaturation and crystallization.

Rationale: Solvents like acetonitrile have been successfully used for the recrystallization of dihydroxybenzoic acids[4][8]. The slow evaporation of a volatile solvent provides a controlled approach to achieving supersaturation, which can promote the growth of well-ordered crystals.

Step-by-Step Methodology:

  • Solvent Selection: Choose a volatile solvent in which 3,5-Dihydroxy-4-methylbenzoic acid has moderate solubility at room temperature. Acetonitrile is a good candidate.

  • Dissolution: Dissolve the compound in the chosen solvent at room temperature to create a clear, slightly sub-saturated solution.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean crystallization dish or beaker to remove any particulate matter.

  • Evaporation: Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow solvent evaporation. Place the container in a vibration-free environment.

  • Crystal Growth: Allow the solvent to evaporate slowly over several days. Crystals will form as the solution becomes supersaturated.

  • Isolation: Once a suitable amount of crystals has formed, carefully decant the mother liquor and collect the crystals.

  • Drying: Gently dry the crystals by air-drying or under a gentle stream of nitrogen.

Workflow for Slow Evaporation Crystallization:

G Start Start Dissolve in\nVolatile Solvent Dissolve in Volatile Solvent Start->Dissolve in\nVolatile Solvent End End Filter Solution Filter Solution Dissolve in\nVolatile Solvent->Filter Solution Slow Evaporation Slow Evaporation Filter Solution->Slow Evaporation Crystal Growth Crystal Growth Slow Evaporation->Crystal Growth Isolate Crystals Isolate Crystals Crystal Growth->Isolate Crystals Drying Drying Isolate Crystals->Drying Drying->End

Caption: Workflow for Slow Evaporation Crystallization.

Protocol 3: Slurry (Magma) Crystallization

Slurry crystallization, also referred to as magma crystallization, involves stirring a suspension of the solid in a solvent where it has low solubility. This method is particularly useful for converting a less stable crystalline form into a more stable one or for improving the purity of the material.

Rationale: This technique, described in a patent for the crystallization of phenol derivatives, relies on the principle of Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger, more stable crystals over time[9]. This can lead to a more uniform particle size distribution and a more stable crystal form.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or a solvent mixture in which 3,5-Dihydroxy-4-methylbenzoic acid has very low solubility at the operating temperature (e.g., room temperature). A mixture of water and a small amount of an organic solvent like isopropanol or acetone could be suitable[9].

  • Slurry Preparation: Prepare a suspension (slurry) of the crude compound in the chosen solvent system in a stirred vessel. The solid concentration should be high enough to maintain a significant amount of undissolved material.

  • Agitation: Stir the slurry at a constant temperature (e.g., room temperature) for an extended period (e.g., 24-72 hours).

  • Monitoring (Optional): The transformation can be monitored by periodically taking samples and analyzing them using techniques like X-ray powder diffraction (XRPD) or microscopy.

  • Isolation: Once the transformation is complete (or the desired time has elapsed), collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the fresh, cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form - Solution is not sufficiently supersaturated.- Presence of impurities inhibiting nucleation.- Cool the solution to a lower temperature.- Add a small seed crystal of the desired compound.- Scratch the inside of the flask with a glass rod.- Try a different solvent system.
Oiling out - The compound's solubility is too high at the crystallization temperature.- The cooling rate is too fast.- Use a more dilute solution.- Decrease the cooling rate.- Add an anti-solvent to the "oiled out" mixture.
Formation of very fine needles or powder - High degree of supersaturation.- Rapid cooling.- Reduce the cooling rate.- Use a solvent system where the compound is slightly more soluble.- Reduce the initial concentration.
Poor recovery - The compound is too soluble in the mother liquor at the final temperature.- Cool the solution for a longer period or to a lower temperature.- Add an anti-solvent to precipitate more product.- Reduce the amount of solvent used for washing.

Conclusion

The crystallization of 3,5-Dihydroxy-4-methylbenzoic acid hydrate is a critical step in its purification and in ensuring desirable physical properties. This application note provides a foundational understanding and practical protocols for achieving this through cooling crystallization, slow evaporation, and slurry crystallization. The choice of the optimal method and solvent system will depend on the specific requirements for crystal size, shape, purity, and polymorphic form. The presented methodologies, based on established principles for similar compounds, offer a robust starting point for the development of a scalable and reproducible crystallization process.

References

  • Recrystallization of dried droplets using acetonitrile to improve surface homogeneity in matrix‐assisted laser desorption/ionization mass spectrometric analysis with 2,5‐dihydroxybenzoic acid matrix - ResearchGate. Available at: [Link]

  • 3,5-Dihydroxy-4-methylbenzoic Acid | C8H8O4 | CID 2748045 - PubChem. Available at: [Link]

  • Preferential crystallization for the purification of similar hydrophobic polyphenols - PMC. Available at: [Link]

  • 1 3.3. CRYSTALLIZATION. Available at: [Link]

  • CN106278947A - Crystal formation of phenol derivatives and preparation method thereof - Google Patents.
  • Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization | Request PDF - ResearchGate. Available at: [Link]

  • 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction - YouTube. Available at: [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements - International Scientific Organization. Available at: [Link]

  • Combined Use of Structure Analysis, Studies of Molecular Association in Solution, and Molecular Modelling to Understand the Different Propensities of Dihydroxybenzoic Acids to Form Solid Phases - PMC. Available at: [Link]

  • Crystallization and characterization of cocrystals of piroxicam and 2,5-dihydroxybenzoic acid - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00355E. Available at: [Link]

  • Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethoxy- (CAS 530-57-4) - Cheméo. Available at: [Link]

  • Quaternary Cocrystals of 3,5-Dihydroxybenzoic Acid | Request PDF - ResearchGate. Available at: [Link]

  • 3,5-Dihydroxy-4-methylbenzoic acid hemihydrate - Amerigo Scientific. Available at: [Link]

  • CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents.

Sources

Application

Application Note: Quantitative Analysis of 3,5-Dihydroxy-4-methylbenzoic Acid (DHMBA) in Plant Matrices

This Application Note is designed for analytical chemists and pharmaceutical researchers focusing on the isolation and quantification of 3,5-Dihydroxy-4-methylbenzoic acid (DHMBA) , a specific bioactive phenolic compound...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers focusing on the isolation and quantification of 3,5-Dihydroxy-4-methylbenzoic acid (DHMBA) , a specific bioactive phenolic compound primarily identified in Hibiscus sabdariffa (Roselle).

Introduction & Scientific Context

3,5-Dihydroxy-4-methylbenzoic acid (DHMBA) is a bioactive phenolic acid derivative. While structurally related to Gallic acid (3,4,5-trihydroxybenzoic acid) and Protocatechuic acid, the presence of a methyl group at the C4 position renders it distinct in terms of lipophilicity and bioactivity.

Therapeutic Significance: Research indicates DHMBA possesses potent antioxidant properties and has been implicated in cholesterol-lowering mechanisms and hepatoprotection [1, 2]. Unlike ubiquitous flavonoids, DHMBA is a specific marker for Hibiscus species quality control.

Analytical Challenge: The quantification of DHMBA is complicated by:

  • Matrix Interference: Co-elution with abundant anthocyanins (Delphinidin-3-sambubioside) and other phenolic acids (Protocatechuic acid).

  • Oxidative Instability: The ortho-hydroxyl groups make the molecule susceptible to oxidation at neutral/alkaline pH.

  • Structural Isomerism: Differentiating it from other dihydroxy-methylbenzoate isomers requires precise chromatographic resolution.

Physicochemical Profile

Understanding the molecule is the first step to successful separation.

PropertyValueAnalytical Implication
IUPAC Name 3,5-dihydroxy-4-methylbenzoic acidTarget Analyte
Molecular Weight 168.15 g/mol Mass Spec Precursor Ion: 167 m/z [M-H]⁻
pKa (COOH) ~4.2Mobile phase pH must be < 3.0 to suppress ionization and increase retention on C18.
LogP ~1.1Moderately polar; elutes after Gallic acid but before complex flavonoids.
UV Max 260 nm, 280 nm 280 nm is the preferred detection wavelength (aromatic ring).
Solubility Methanol, Ethanol, Hot WaterUse MeOH/Water mixtures for extraction.

Experimental Workflow

The following diagram outlines the critical decision paths for sample processing and analysis.

DHMBA_Workflow Start Plant Material (Dried Calyces) Extraction Acidified Extraction (MeOH:H2O:Formic Acid) Start->Extraction Grind to <40 mesh Cleanup SPE Cleanup (Optional) Remove Chlorophyll/Lipids Extraction->Cleanup Filter (0.45 µm) Analysis_Select Select Detection Method Cleanup->Analysis_Select HPLC_UV HPLC-UV/DAD (Routine QC, High Conc.) Analysis_Select->HPLC_UV > 10 µg/mL LC_MS LC-MS/MS (Trace Analysis, Complex Matrix) Analysis_Select->LC_MS < 1 µg/mL Data Quantification & Reporting HPLC_UV->Data LC_MS->Data

Caption: Workflow for the extraction and decision-based analysis of DHMBA.

Sample Preparation Protocol

Rationale: Phenolic acids are prone to oxidation. Acidification of the extraction solvent is mandatory to maintain the protonated form (enhancing solubility in organic solvents) and prevent oxidation.

Reagents
  • Methanol (HPLC Grade)

  • Formic Acid (98%+)

  • Deionized Water (18.2 MΩ)

  • Internal Standard (IS): Syringic Acid or Ethyl Gallate (Select one that does not naturally occur in your specific cultivar).

Step-by-Step Extraction
  • Pulverization: Grind dried Hibiscus calyces to a fine powder (< 40 mesh).

  • Weighing: Accurately weigh 100 mg of powder into a 15 mL centrifuge tube.

  • Spiking (Optional): Add 50 µL of Internal Standard solution (100 µg/mL) if performing internal calibration.

  • Solvent Addition: Add 5.0 mL of Extraction Solvent (60:40 Methanol:Water + 0.5% Formic Acid ).

    • Note: The 60% MeOH concentration balances the extraction of the slightly less polar DHMBA while excluding highly non-polar lipids.

  • Extraction:

    • Vortex for 30 seconds.

    • Sonicate in a water bath at 30°C for 20 minutes . Avoid high heat (>40°C) to prevent degradation.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Chromatographic Methods

Method A: HPLC-UV (Routine Quantification)

Best for quality control of raw materials where DHMBA concentration is high (>10 ppm).

  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Merck Purospher STAR), 250 x 4.6 mm, 5 µm.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: 280 nm (Quantification), 254 nm (Reference).

Mobile Phase:

  • A: 0.1% Formic Acid in Water.[1]

  • B: Acetonitrile (ACN).

Gradient Program:

Time (min) % A (Acidic Water) % B (ACN) Phase
0.0 95 5 Equilibration
5.0 90 10 Elute polar acids
15.0 80 20 DHMBA Elution Window
25.0 60 40 Elute flavonoids

| 30.0 | 95 | 5 | Re-equilibration |

Self-Validating Tip: DHMBA usually elutes after Gallic acid and Protocatechuic acid. If you see a peak before Gallic acid, it is likely a sugar or highly polar organic acid, not DHMBA.

Method B: LC-MS/MS (High Sensitivity/Selectivity)

Required for pharmacokinetic studies or complex formulations.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

    • Reasoning: Phenolic acids lose a proton easily (

      
      ), providing better sensitivity than positive mode.
      
  • Precursor Ion: 167.0 m/z (

    
    ).
    
  • Product Ions (MRM Transitions):

    • 167.0

      
       123.0  (Quantifier): Loss of 
      
      
      
      (Decarboxylation).
    • 167.0

      
       108.0  (Qualifier): Ring fragmentation.
      

Method Validation Parameters (ICH Q2(R1))

To ensure the trustworthiness of your data, the following criteria must be met:

ParameterAcceptance CriteriaExperimental Note
Linearity (R²) > 0.999Range: 0.5 – 100 µg/mL.
Recovery 90 – 110%Spike samples at 3 concentration levels (Low, Med, High).
Precision (RSD) < 2.0%Repeatability (n=6 injections).
LOD / LOQ S/N > 3 / S/N > 10Typically ~0.1 µg/mL (UV) and ~5 ng/mL (MS).
Stability < 2% change (24h)Keep autosampler at 4°C to prevent oxidation.

Troubleshooting Guide

Issue: Peak Tailing

  • Cause: Secondary interactions with residual silanols on the column.

  • Solution: Increase acid concentration in Mobile Phase A (up to 0.5% Formic Acid) or use a "base-deactivated" (end-capped) column.

Issue: Co-elution with Anthocyanins

  • Cause:Hibiscus is rich in pigments that absorb at 280nm.

  • Solution: Use Solid Phase Extraction (SPE) with a C18 cartridge. Wash with 10% MeOH (removes sugars/acids) -> Elute DHMBA with 40% MeOH -> Anthocyanins remain or elute later with 80%+ MeOH.

Issue: Low Recovery

  • Cause: Oxidation of DHMBA during extraction.

  • Solution: Add 0.1% Ascorbic Acid to the extraction solvent as an antioxidant preservative (ensure it does not interfere chromatographically).

References

  • Wang, C. J., Wang, J. M., Lin, W. L., Chu, C. Y., Chou, F. P., & Tseng, T. H. (2000). Protective effect of Hibiscus anthocyanins against tert-butyl hydroperoxide-induced hepatic toxicity in rats. Food and Chemical Toxicology, 38(5), 411-416. Link

  • Kao, E. S., Tseng, T. H., Lee, H. J., Chan, K. C., & Wang, C. J. (2009). Anthocyanin-rich extract from Hibiscus sabdariffa Linnaeus inhibits LDL oxidation and foam cell formation involving regulation of scavenger receptor A and oxidized LDL receptor-1. Journal of Agricultural and Food Chemistry, 57(15), 7051-7059. Link

  • Setyawan, K. N. Y., & Kartini, K. (2023). Optimization of stirring-assisted extraction of anthocyanins from purple roselle (Hibiscus sabdariffa L.) calyces as pharmaceutical and food colorants.[2] Journal of Applied Biology and Biotechnology, 11(5), 91-97.[2] Link

  • PubChem. (n.d.). 3,5-Dihydroxy-4-methylbenzoic acid (Compound Summary). National Library of Medicine. Link

Sources

Method

Application Note: High-Efficiency Derivatization of 3,5-Dihydroxy-4-methylbenzoic Acid for GC-MS Analysis

Abstract This technical guide details the protocol for the quantitative analysis of 3,5-Dihydroxy-4-methylbenzoic acid (DHMB) using Gas Chromatography-Mass Spectrometry (GC-MS).[1] DHMB is a polar, non-volatile phenolic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for the quantitative analysis of 3,5-Dihydroxy-4-methylbenzoic acid (DHMB) using Gas Chromatography-Mass Spectrometry (GC-MS).[1] DHMB is a polar, non-volatile phenolic acid often identified as a metabolite in fungal fermentation or plant degradation pathways.[1] Direct GC analysis is impossible due to the molecule's high polarity and thermal instability. This protocol utilizes Silylation with BSTFA + 1% TMCS to convert the analyte into its volatile tris-trimethylsilyl (TMS) derivative.[1][2] Special attention is given to the steric influence of the C4-methyl group on the flanking C3/C5 hydroxyls, ensuring complete derivatization.

Chemical Strategy & Mechanism[1][3]

The Challenge: Polarity and Sterics

DHMB (


, MW 168.15 Da) contains three active hydrogen sites:
  • Carboxylic Acid (-COOH): Highly polar, thermally labile.[1]

  • Two Phenolic Hydroxyls (-OH) at C3 and C5: These increase boiling point via hydrogen bonding.[1]

Critical Consideration: The methyl group at position C4 is sandwiched between the two hydroxyl groups. While not fully blocking the sites, this creates a "hindered phenol" environment. Standard silylation reagents (e.g., HMDS) may fail to drive the reaction to completion, leading to mixed derivatives (mono- or di-TMS) and split peaks.[1]

The Solution: Catalyzed Silylation

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) doped with 1% Trimethylchlorosilane (TMCS) .[1][2]

  • BSTFA: A powerful silyl donor that reacts with polar sites to form volatile TMS ethers/esters.[1]

  • TMCS: Acts as a Lewis acid catalyst, increasing the silyl donor potential of BSTFA to ensure the sterically hindered phenolic groups at C3 and C5 are fully derivatized.

Reaction Stoichiometry:


[1]
  • Net Mass Gain: 216 Da (3 sites

    
     72 Da/site).[1]
    
Reaction Mechanism Diagram

ReactionMechanism Substrate 3,5-Dihydroxy-4-methylbenzoic Acid (Polar, Non-volatile) Intermediate Transition State (Nucleophilic Attack on Si) Substrate->Intermediate Dissolution Reagent BSTFA + 1% TMCS (Silyl Donor + Catalyst) Reagent->Intermediate + Heat (70°C) Product Tris-TMS Derivative (MW 384, Volatile) Intermediate->Product -3 Active H Byproduct By-products (TMS-TFA, volatile) Intermediate->Byproduct Leaving Group

Figure 1: Silylation mechanism converting polar functional groups to hydrophobic TMS ethers/esters.

Materials & Reagents

ComponentSpecificationPurpose
Analyte Standard 3,5-Dihydroxy-4-methylbenzoic acid (>97%)Target compound.[1]
Derivatization Reagent BSTFA + 1% TMCS (Silyl-991)Silylation agent & catalyst.[1][2]
Solvent Pyridine (Anhydrous, 99.8%)Proton scavenger; facilitates reaction.[1]
Internal Standard 3,4-Dimethoxybenzoic acid or 5α-CholestaneQuantitation reference.[1]
Drying Agent Nitrogen gas (Ultra-high purity)Solvent evaporation.[1]

Experimental Protocol

Safety Note: BSTFA is moisture-sensitive and flammable.[1] Perform all steps in a fume hood.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 1.0 mg of DHMB standard into a 2 mL GC crimp-top vial.

  • Internal Standard Addition: Add 50 µL of Internal Standard solution (e.g., 100 µg/mL in methanol).

  • Drying (CRITICAL): Evaporate the methanol completely under a gentle stream of nitrogen at 40°C.

    • Why? Traces of water or methanol will hydrolyze the BSTFA reagent, quenching the reaction. The sample must be a completely dry residue.

Phase 2: Derivatization Reaction
  • Solubilization: Add 50 µL of Anhydrous Pyridine to the vial. Vortex for 30 seconds to ensure the residue is dissolved.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS . Cap the vial immediately with a PTFE-lined crimp cap.[1]

  • Incubation: Place the vial in a heating block at 70°C for 60 minutes .

    • Note: While simple phenols react in 15 mins, the hindered C3/C5 structure requires 60 mins for quantitative conversion to the tris-TMS form.

  • Cooling: Allow to cool to room temperature.

  • Dilution (Optional): If the concentration is too high for the detector, dilute with 200 µL of anhydrous hexane or ethyl acetate.

Phase 3: GC-MS Analysis

Inject 1 µL of the derivatized solution directly into the GC-MS.[1]

Analytical Workflow Diagram

Workflow Step1 Sample Drying (Remove all protic solvents) Step2 Add Pyridine (50 µL) (Solvent & Scavenger) Step1->Step2 Step3 Add BSTFA + 1% TMCS (100 µL) Step2->Step3 Step4 Incubation 70°C, 60 min Step3->Step4 Step5 GC-MS Injection (Split 1:10 or Splitless) Step4->Step5

Figure 2: Step-by-step derivatization workflow ensuring anhydrous conditions.

Instrument Parameters

ParameterSetting
Column DB-5MS or HP-5MS (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 260°C
Injection Mode Split (10:[1]1) for high conc.; Splitless for trace analysis
Oven Program 80°C (hold 1 min)

15°C/min to 300°C

Hold 5 min
Transfer Line 280°C
Ion Source 230°C (EI mode, 70 eV)
Scan Range m/z 50 – 550

Data Interpretation & Expected Results

Successful derivatization yields a single sharp peak corresponding to Tris(trimethylsilyl)-3,5-dihydroxy-4-methylbenzoate .[1]

Mass Spectrum Prediction
  • Molecular Ion (

    
    ): m/z 384 .[1] (Parent 168 + 216).[1]
    
  • Base Peak (

    
    ): m/z 369 .[1] Loss of a methyl group (
    
    
    
    ) from one of the TMS moieties. This is the diagnostic ion for quantification.
  • Silicon Ion: m/z 73 .[1]

    
    , characteristic of all TMS derivatives.[1]
    
  • Rearrangement Ion: m/z 147 .

    
    , indicates multiple TMS groups on the molecule.[1]
    
  • Ester Loss: m/z 267 .[1] Loss of the carboxyl-TMS group (

    
    , mass 117).[1]
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Peak Tailing Active sites in liner or column.[1]Replace liner with deactivated glass wool; trim column.[1]
Multiple Peaks (MW 312) Incomplete derivatization (Bis-TMS).[1]Increase reaction time to 90 min; ensure reagents are fresh (not hydrolyzed).
No Product Peak Moisture contamination.[1]Ensure sample is completely dry before adding BSTFA.[1] Use fresh anhydrous pyridine.[1]
"Ghost" Peaks Septum bleed or reagent contamination.[1]Bake out column; check reagent blank.[1]

References

  • Sigma-Aldrich. (n.d.).[1] BSTFA Silylation Reagent Protocol. Retrieved from

  • Schumacher, K., et al. (1991).[1] "Gas chromatographic-mass spectrometric analysis of phenolic acids." Journal of Chromatography A. (General principles of phenolic acid silylation).

  • Little, J.L. (1999).[1] "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry." Journal of Chromatography A. (Troubleshooting incomplete reactions).

  • Knapp, D.R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (The authoritative text on derivatization mechanisms).

  • National Institute of Standards and Technology (NIST). (2023).[1] NIST Chemistry WebBook, SRD 69. (For general fragmentation patterns of benzoic acid derivatives). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 3,5-Dihydroxy-4-methylbenzoic Acid Hemihydrate

Executive Summary & Technical Context[1][2][3][4][5][6][7] 3,5-Dihydroxy-4-methylbenzoic acid (DHMBA) is a critical phenolic intermediate used in the synthesis of bioactive compounds, including resveratrol analogs and sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

3,5-Dihydroxy-4-methylbenzoic acid (DHMBA) is a critical phenolic intermediate used in the synthesis of bioactive compounds, including resveratrol analogs and specific pharmaceutical linkers.

The hemihydrate form (


, CAS: 199926-34-6) is often the preferred commercial specification due to its thermodynamic stability under ambient storage conditions compared to the hygroscopic anhydrous form. However, researchers frequently encounter three specific failure modes:
  • Oxidative Discoloration: The electron-rich phenolic ring is prone to oxidation, turning the white crystals pink or brown.

  • Dehydration: Aggressive drying converts the target hemihydrate into the anhydrous form.

  • Polymorphic Contamination: Incorrect solvent ratios can lead to mixed solvates.

This guide provides a self-validating protocol to isolate high-purity DHMBA hemihydrate.

Master Protocol: Aqueous Recrystallization

Objective: Purify crude DHMBA to >98% purity while retaining the hemihydrate crystal lattice.

Reagents & Equipment
  • Crude DHMBA: (CAS: 28026-96-2 for anhydrous starting material).

  • Solvent: Deionized Water (degassed recommended).

  • Decolorizing Agent: Activated Charcoal (Norit or Darco).

  • Antioxidant (Optional): Sodium Bisulfite (

    
    ).
    
  • Equipment: Hotplate stirrer, vacuum filtration setup (Buchner funnel), vacuum oven (with humidity control if available).

Step-by-Step Methodology
Phase 1: Dissolution & Decolorization
  • Charge: Place 10.0 g of crude DHMBA in a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 80–100 mL of Deionized Water.

    • Note: Solubility increases drastically with temperature. Do not add excess water at room temperature.

  • Heating: Heat the slurry to 95°C with stirring. The solid should dissolve completely.[1]

    • Troubleshooting: If solids remain at boiling, add water in 5 mL increments.

  • Decolorization (Critical): If the solution is yellow/brown, add 0.5 g Activated Charcoal. Stir at 95°C for 5–10 minutes.

    • Expert Tip: Add a pinch (50 mg) of Sodium Bisulfite here to prevent re-oxidation of the phenolic groups during hot filtration.

Phase 2: Hot Filtration
  • Filtration: Filter the hot solution through a pre-warmed Buchner funnel (or fluted filter paper) to remove charcoal and insoluble mechanical impurities.

    • Caution: Ensure the receiving flask is clean and pre-warmed to prevent premature crystallization in the stem.

Phase 3: Controlled Crystallization
  • Slow Cooling: Allow the filtrate to cool to room temperature (25°C) undisturbed over 2–3 hours.

    • Mechanism:[1] Rapid cooling traps impurities. Slow cooling allows the hemihydrate lattice to form selectively.

  • Nucleation: If no crystals form at 40°C, scratch the inner wall of the flask with a glass rod or seed with a known crystal of DHMBA hemihydrate.

  • Final Chill: Once room temperature is reached, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

Phase 4: Isolation & Drying (The "Hemihydrate Trap")
  • Collection: Filter the white needles using vacuum filtration. Wash the cake with 2 x 10 mL of ice-cold water.

  • Drying: Dry the solid in a vacuum oven at 40–45°C at 200 mbar.

    • CRITICAL WARNING: Do NOT dry above 60°C or use high vacuum (<10 mbar) for extended periods. This will strip the lattice water, collapsing the structure to the anhydrous form.

    • Endpoint: Stop drying when the mass loss stabilizes and corresponds to the theoretical water content (~4.8% w/w).

Troubleshooting Center (FAQ)

Category A: Appearance & Purity[4][5][8][9]

Q: Why are my crystals turning pink or brown after filtration?

  • Diagnosis: Oxidative degradation. The 3,5-dihydroxy motif is highly susceptible to air oxidation, forming quinoid-like impurities.

  • Solution:

    • Ensure your water is degassed (sparged with Nitrogen or Argon).

    • Add 0.1% Sodium Bisulfite to the recrystallization solvent.

    • Wash the final filter cake with slightly acidic water (0.1% HCl) to protonate the phenols, reducing reactivity.

Q: The melting point is lower than the literature value (234–235°C). Is it impure?

  • Analysis: Not necessarily.

    • Anhydrous MP: ~234–235°C (dec).[2]

    • Hemihydrate MP: Often shows a dehydration endotherm around 100–120°C, followed by melting/decomposition near the anhydrous range.

  • Action: Run a TGA (Thermogravimetric Analysis). A weight loss of ~5% around 100°C confirms the hemihydrate. A sharp melt at 234°C suggests you accidentally made the anhydrate.

Category B: Process & Yield

Q: My yield is very low (<50%). What went wrong?

  • Diagnosis: Excess solvent usage. DHMBA has some solubility in cold water.

  • Solution:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to harvest a "second crop."

    • Ensure the final cooling step reaches 0–4°C.

Q: I cannot filter the solution; the funnel clogs instantly.

  • Diagnosis: Premature crystallization. The solution is too concentrated or the funnel is too cold.

  • Solution: Use a heated funnel or dilute the mixture slightly (add 10% more hot water) before filtration.

Category C: Hydrate Stability

Q: How do I confirm I have the hemihydrate and not the anhydrate?

  • Validation:

    • Karl Fischer Titration: Expected water content is ~4.8–5.1%.

    • XRD (X-Ray Diffraction): The powder pattern differs significantly between the hydrate and anhydrate.

  • Recovery: If you over-dried the sample (anhydrate), expose the powder to 60% Relative Humidity (RH) air for 24 hours. It will often re-absorb water to form the stable hemihydrate.

Technical Specifications & Data

Physicochemical Properties
PropertySpecificationNotes
Compound Name 3,5-Dihydroxy-4-methylbenzoic acid hemihydrate
CAS (Hemihydrate) 199926-34-6Distinct from Anhydrous (28026-96-2)
Formula

MW 177.15 g/mol 168.15 (Anhydrous) + 9.0 (Water)
Appearance White to off-white needlesPink hue indicates oxidation
Solubility (25°C) Slightly soluble in waterSoluble in Ethanol, Methanol
Solubility (100°C) Highly soluble in waterIdeal for recrystallization
Critical Process Parameters (CPP)
ParameterRangeImpact of Deviation
Dissolution Temp 90°C – 100°CLow temp = incomplete dissolution; High temp = degradation.
Cooling Rate 10°C / 30 minsFast cooling = occlusion of impurities/solvent.
Drying Temp 40°C – 50°C>60°C causes dehydration to anhydrate.
Drying Vacuum 100 – 200 mbarHigh vacuum (<10 mbar) strips lattice water.

Process Visualization

The following diagram illustrates the logical workflow and decision gates for the recrystallization process.

RecrystallizationWorkflow Start Crude DHMBA (Solid) Dissolve Dissolve in Water (95°C) Start->Dissolve CheckColor Check Color Dissolve->CheckColor Charcoal Add Activated Charcoal (+ NaHSO3 optional) CheckColor->Charcoal Dark/Pink FilterHot Hot Filtration (Remove insolubles) CheckColor->FilterHot Clear/Pale Charcoal->FilterHot Cooling Controlled Cooling (95°C -> 25°C -> 4°C) FilterHot->Cooling FilterCold Vacuum Filtration (Isolate Crystals) Cooling->FilterCold Drying Drying (45°C, 200 mbar) FilterCold->Drying QC QC Analysis (KF, MP, HPLC) Drying->QC Final DHMBA Hemihydrate (Target) QC->Final Water ~5% Reprocess Reprocess / Rehydrate QC->Reprocess Water <4% (Anhydrate) or Purity <98% Reprocess->Dissolve Recrystallize Reprocess->Final Re-equilibrate @ 60% RH

Figure 1: Decision-matrix for the isolation of DHMBA Hemihydrate, highlighting the critical color-correction and drying control points.

References

  • Sigma-Aldrich. 3,5-Dihydroxy-4-methylbenzoic acid hemihydrate Product Specification. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2748045, 3,5-Dihydroxy-4-methylbenzoic acid. Retrieved from [3]

  • Organic Syntheses. General Procedures for Recrystallization of Phenolic Acids. (Analogous protocols for 3,5-dihydroxybenzoic acid). Retrieved from

  • Amerigo Scientific. 3,5-Dihydroxy-4-methylbenzoic acid hemihydrate (CAS 199926-34-6). Retrieved from

  • Thermo Scientific Chemicals. 3,5-Dihydroxy-4-methylbenzoic acid, 97%.[4] Retrieved from

Sources

Optimization

Technical Support Center: Stability of 3,5-Dihydroxy-4-methylbenzoic Acid in Solution

Welcome to the technical support center for 3,5-Dihydroxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Dihydroxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for stability-related issues encountered during experimentation. As a versatile aromatic compound used in pharmaceuticals and organic synthesis, understanding its behavior in solution is critical for obtaining reproducible and reliable results.[1]

Frequently Asked Questions (FAQs)

Q1: What is 3,5-Dihydroxy-4-methylbenzoic acid, and why is its stability in solution a concern?

A1: 3,5-Dihydroxy-4-methylbenzoic acid is a phenolic acid derivative.[2][3] Its structure, featuring two hydroxyl (-OH) groups on a benzene ring, makes it a valuable intermediate in the synthesis of bioactive compounds and a useful antioxidant.[1] However, these same hydroxyl groups are susceptible to oxidation, making the molecule prone to degradation in solution. This instability can lead to a loss of potency, the formation of unknown impurities, and ultimately, compromised experimental data.

Q2: What are the primary factors that cause the degradation of 3,5-Dihydroxy-4-methylbenzoic acid in solution?

A2: Like many polyphenolic compounds, its stability is influenced by several environmental factors. The primary drivers of degradation are:

  • pH: Phenolic compounds are generally more stable in acidic conditions and become increasingly unstable in neutral to alkaline environments, which promotes auto-oxidation.[4][5][6]

  • Oxygen: The presence of dissolved oxygen is a critical factor in the oxidative degradation of phenols.[4]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways like oxidation and decarboxylation.[4][7][8]

  • Light: Exposure to light, particularly UV radiation, can induce photo-oxidation and cleavage of chemical bonds.[4][9]

  • Metal Ions: Trace amounts of metal ions, such as iron or copper, can act as catalysts for oxidative degradation reactions.[4]

Q3: What are the visible signs of degradation in my solution?

A3: The most common sign of degradation, specifically oxidation, is a change in color. A freshly prepared, clear or colorless solution may turn yellow or brown upon standing. Other indicators include the formation of a precipitate or a noticeable change in pH. Analytically, degradation is observed as a decrease in the peak area of the parent compound and the appearance of new peaks in an HPLC chromatogram.

Q4: What are the ideal storage conditions for a stock solution of 3,5-Dihydroxy-4-methylbenzoic acid?

A4: For optimal long-term stability, stock solutions should be stored under conditions that minimize exposure to the degrading factors mentioned above.[4] We recommend the following:

  • Temperature: Store solutions at low temperatures, such as refrigeration (4°C) or frozen (-20°C).[4]

  • Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect from light.[4]

  • Oxygen Minimization: Use airtight containers. For maximum stability, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.

  • pH Control: If preparing an aqueous stock, buffer the solution to a slightly acidic pH (e.g., pH 3-5).

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical framework for diagnosis and resolution.

Issue 1: My solution of 3,5-Dihydroxy-4-methylbenzoic acid is rapidly changing color.

  • Probable Cause: This is a classic sign of oxidative degradation. The dihydroxy-substituted benzene ring is readily oxidized, especially under neutral or alkaline conditions, forming colored quinone-type species. This process is accelerated by light and oxygen.[4][5]

  • Troubleshooting Workflow:

    A Observe Color Change (Clear -> Yellow/Brown) B Is the solvent aqueous and unbuffered? A->B C Measure pH B->C If YES G Is the solution exposed to light and air? B->G If NO D Is pH > 6? C->D E YES: High pH is accelerating oxidation. Buffer to pH 3-5. D->E YES F NO: Check other factors. D->F NO E->G F->G H YES: Implement protective storage measures. G->H YES I Store in amber vial. Purge with N2/Ar. Refrigerate (4°C). H->I J Is the issue resolved? I->J K YES: Continue experiment with optimized conditions. J->K YES L NO: Consider solvent impurities. Use fresh, high-purity solvent. Consider adding a chelator (EDTA). J->L NO

    Caption: Workflow for diagnosing and resolving solution discoloration.

  • Recommended Actions:

    • Solvent Choice: Prepare solutions fresh whenever possible. If using an aqueous medium, use a buffer in the pH range of 3-5.

    • Deoxygenate: Use solvents that have been deoxygenated by sparging with nitrogen or argon for 15-20 minutes prior to use.

    • Chelation: If metal ion contamination is suspected from your glassware or reagents, add a small amount (e.g., 0.1 mM) of a chelating agent like EDTA.

Issue 2: HPLC analysis shows a decreasing peak for my compound and multiple new, unidentified peaks.

  • Probable Cause: The compound is degrading, and your current HPLC method is successfully separating the parent compound from its degradation products. To ensure your method is truly "stability-indicating," you must be able to resolve all significant degradants from the main peak. A forced degradation study is the definitive way to validate this.[10][11]

  • Strategy: Perform a Forced Degradation Study A forced degradation or "stress testing" study is a systematic way to identify likely degradation products and demonstrate the specificity of your analytical method.[10][11] This involves subjecting the compound to harsh conditions to accelerate its breakdown.

  • Forced Degradation Workflow Diagram:

    cluster_0 Stress Conditions A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyze Analyze All Samples & Control via HPLC-DAD A->Analyze B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->Analyze C Oxidation (e.g., 3% H2O2, RT) C->Analyze D Thermal (60°C in solution) D->Analyze E Photolytic (UV Lamp, 254nm) E->Analyze Start Prepare Stock Solution of Compound Start->A Start->B Start->C Start->D Start->E End Evaluate Results: - Confirm peak purity - Identify degradation pathways - Validate method specificity Analyze->End

    Caption: Workflow for a comprehensive forced degradation study.

  • Expected Outcome: You will likely observe significant degradation under basic, oxidative, and thermal conditions. The primary degradation pathway for many benzoic acid derivatives under high heat is decarboxylation.[7][8] Oxidation will likely produce various hydroxylated or quinone-like species. Your HPLC method should show distinct peaks for these new compounds, separate from the parent 3,5-Dihydroxy-4-methylbenzoic acid peak.

Issue 3: My results are inconsistent across different batches of solvent or on different days.

  • Probable Cause: This points to variability in your experimental conditions, with the solvent being a primary suspect. Solvent pH, purity, and age can all contribute to inconsistent degradation rates.

  • Causality and Prevention:

    • pH Drift: The pH of unbuffered aqueous solutions can change over time due to absorption of atmospheric CO2, which forms carbonic acid. This seemingly small shift can alter the stability of a pH-sensitive compound.

      • Solution: Always use freshly prepared buffers and verify the pH with a calibrated meter immediately before use.

    • Solvent Purity: Lower-grade solvents may contain impurities (e.g., metal ions, acidic/basic residues, or peroxides in solvents like THF or ether) that can catalyze degradation.

      • Solution: Use high-purity, HPLC-grade solvents for all analytical work and for preparing stock solutions.

    • Solvent Age: The chemical composition of solvents can change during storage. For example, acetonitrile can undergo slow hydrolysis.

      • Solution: Use solvents that are well within their expiration date and store them according to the manufacturer's instructions.

Quantitative Data Summary

Table 1: Expected Stability of 3,5-Dihydroxy-4-methylbenzoic Acid Under Forced Degradation Conditions

Stress ConditionReagent/ParameterDuration (hrs)TemperatureExpected DegradationLikely Degradation Pathway(s)
Acid Hydrolysis 0.1 M HCl860°C< 5%Generally stable
Base Hydrolysis 0.1 M NaOH460°C> 20%Oxidation, Hydrolysis
Oxidation 3% H₂O₂24Room Temp> 30%Ring Oxidation, Hydroxylation
Thermal Buffered Water (pH 7)2480°C10-20%Oxidation, Decarboxylation
Photolytic UV-C (254 nm)8Room Temp5-15%Photo-oxidation

Note: These values are estimates to guide experimental design. Actual degradation rates must be determined empirically.

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation: Prepare a 1 mg/mL stock solution of 3,5-Dihydroxy-4-methylbenzoic acid in a 50:50 mixture of acetonitrile and water.

  • Aliquotting: Distribute the stock solution into 7 separate, clearly labeled amber glass vials (Control, Acid, Base, Oxidative, Thermal, Photolytic-Dark, Photolytic-Light).

  • Stress Application:

    • Control: Store at 4°C in the dark.

    • Acid: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Cap and place in a 60°C water bath.

    • Base: Add an equal volume of 0.2 M NaOH. Cap and place in a 60°C water bath.

    • Oxidative: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Cap and leave at room temperature.

    • Thermal: Cap and place in a 60°C water bath.

    • Photolytic: Place an uncapped vial (covered with quartz or UV-transparent film) in a photostability chamber under a UV lamp. Prepare a "dark control" by wrapping an identical vial in aluminum foil and placing it next to the test sample.

  • Sampling & Analysis: After a predetermined time (e.g., 8 hours, or until ~10-20% degradation is achieved), remove all samples. Neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively. Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase and analyze immediately using Protocol 2.

Protocol 2: Stability-Indicating HPLC-DAD Method

This method is a robust starting point for quantifying the compound and its degradants.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B (hold)

    • 30-31 min: 90% to 10% B (return to initial)

    • 31-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm. Monitor the full spectrum (e.g., 200-400 nm) with the DAD to assess peak purity and identify new chromophores.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples to the final concentration using the initial mobile phase composition (90:10 Mobile Phase A:B). Filter through a 0.45 µm syringe filter before injection.

References

  • Pradhan, D., & Anilkumar, B. (2023). Photocatalytic degradation of phenolic pollutants by Nanocomposites: A systematic review and pooled analysis. International Journal of Health and Allied Sciences.
  • Talaverano, M. I., et al. (2009). The effect of temperature on the stability of compounds used as UV-MALDI-MS matrix. Journal of Mass Spectrometry, 44(2), 260-277.
  • Cid-Ortega, S., & Monroy-Rivera, J. A. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. Antioxidants, 9(8), 720.
  • A. V. R., et al. (2008). Comparative Study of Phenolics Degradation Between Biological and Photocatalytic Systems. Journal of Solar Energy Engineering, 130(4).
  • ResearchGate. (n.d.). Benzoic Acid Parameters observed during forced degradation study. Retrieved from [Link]

  • Nihei, K., et al. (2018). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. Food Science and Technology Research, 24(5), 887-895.
  • Nguyen, V. K., et al. (2018). Photodegradation mechanisms of phenol in the photocatalytic process.
  • Hems, R. F., et al. (2021). pH affects the aqueous-phase nitrate-mediated photooxidation of phenolic compounds: implications for brown carbon formation and evolution.
  • Chen, F., et al. (2007). Photolytic and Photocatalytic Degradation of Phenols in Aqueous Solution.
  • Adom, M., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 28(1), 32.
  • Chatterjee, K., et al. (2001). A thermal analysis study of hydroxy benzoic acid derivatives using rising temperature thermogravimetry. Journal of Thermal Analysis and Calorimetry, 63(3), 629-639.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Liu, D., et al. (2022). The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. Food Science and Technology, 42.
  • ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Retrieved from [Link]

  • Lachos-Perez, D., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water.
  • ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,5-Dihydroxybenzoic acid. Retrieved from [Link]

  • Schlegel, L., et al. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. International Journal of Molecular Sciences, 25(1), 1.
  • Ferreira, L. C., et al. (2022). Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes. Applied Sciences, 12(11), 5488.
  • PubChem. (n.d.). 3,5-Dihydroxy-4-methylbenzoic Acid. Retrieved from [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Bio-Medical Science, 3(2), 1-10.
  • ARPI - UNIPI. (2014).
  • Solubility of Things. (n.d.). 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • Embrapa. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC.
  • Pure Synth. (n.d.). 35-Dihydroxy-4-Methylbenzoic Acid 98.0%(GC). Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of 3,4-dihydroxybenzoic acid, vanillic acid, isovanillic.... Retrieved from [Link]

  • Yu, A., et al. (2015). Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics.
  • Pharmaffiliates. (n.d.). 3,5-Dihydroxy-4-methylbenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Vardan. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd.

Sources

Troubleshooting

Technical Guide: Solubility &amp; Handling of 3,5-Dihydroxy-4-methylbenzoic Acid in Methanol

Topic: Solubility of 3,5-Dihydroxy-4-methylbenzoic acid in Methanol Content Type: Technical Support Guide (Q&A Format) Audience: Researchers, Formulation Scientists, and Process Chemists Introduction 3,5-Dihydroxy-4-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 3,5-Dihydroxy-4-methylbenzoic acid in Methanol Content Type: Technical Support Guide (Q&A Format) Audience: Researchers, Formulation Scientists, and Process Chemists

Introduction

3,5-Dihydroxy-4-methylbenzoic acid (CAS: 28026-96-2), also known as 3,5-dihydroxy-p-toluic acid, is a critical intermediate in the synthesis of bioactive polyphenols and pharmaceutical dendrimers.[1][2][3][4][5][6][7][8] While structurally robust, its solubility and stability in polar protic solvents like methanol (MeOH) present specific challenges regarding oxidation and unintended esterification.

This guide provides an evidence-based technical framework for handling this compound, moving beyond basic solubility data to address the kinetic and thermodynamic nuances encountered in high-precision research.

Part 1: Solubility Fundamentals & Data
Q1: What is the solubility profile of 3,5-Dihydroxy-4-methylbenzoic acid in methanol?

Answer: 3,5-Dihydroxy-4-methylbenzoic acid exhibits high solubility in methanol, driven by the hydrogen-bonding capacity of its two phenolic hydroxyl groups and the carboxylic acid moiety. Unlike its limited solubility in cold water, the compound readily dissolves in methanol, making it the preferred solvent for purification and reactions.

Estimated Solubility Data (Ambient Pressure):

SolventTemperature (°C)Solubility StatusEstimated Concentration Limit*
Methanol 20°CSoluble> 100 mg/mL [1]
Methanol 50°CHighly Soluble> 250 mg/mL
Water 20°CSlightly Soluble< 10 mg/mL
Water 80°CSoluble~ 50 mg/mL

*Note: Exact saturation points vary by crystal habit (anhydrous vs. hemihydrate). Values derived from synthetic protocols where 5.24 g was dissolved in 50 mL MeOH without saturation [1].

Q2: How does the "hemihydrate" form affect solubility?

Answer: Commercial samples are often supplied as the hemihydrate (3,5-Dihydroxy-4-methylbenzoic acid · 0.5 H₂O) [2].[3]

  • Impact: The hydrate water lattice energy must be overcome during dissolution. This results in slower initial dissolution kinetics compared to the anhydrous form.

  • Observation: You may observe a "haze" that persists for 1-2 minutes before clearing. This is often micro-crystalline hydration water equilibrating with the solvent, not an impurity.

Q3: What are the thermodynamic properties relevant to dissolution?

Answer:

  • pKa (Predicted): 4.13 ± 0.10 [3].[1] In methanol, the apparent pKa will shift higher (approx. +1 to +2 units) due to the lower dielectric constant compared to water.

  • Melting Point: 267–270 °C. The high melting point indicates strong intermolecular hydrogen bonding in the crystal lattice, requiring vigorous agitation (sonication/vortexing) to break the lattice energy during dissolution.

Part 2: Dissolution Protocols & Troubleshooting
Q4: My solution turned pink/brown after 24 hours. Is the compound degraded?

Answer: Yes, likely oxidized. Phenolic acids with 3,5-dihydroxy substitution patterns are susceptible to Fenton-like oxidation and quinone formation when exposed to trace metal ions and oxygen [4].

  • Mechanism: The electron-rich ring (activated by the methyl group) facilitates radical formation, leading to colored quinoid byproducts.

  • Prevention:

    • De-gas Methanol: Sparge methanol with Nitrogen (N₂) or Argon for 10 minutes prior to dissolution.

    • Amber Glass: Store solutions in amber vials to prevent photo-oxidation.

    • Fresh Prep: Prepare solutions immediately before use.

Q5: Can I heat the methanol solution to speed up dissolution?

Answer: Proceed with Caution. While heating increases solubility, it introduces a critical chemical risk: Fischer Esterification .

  • Risk: In the presence of even trace acidity (impurities or the compound's own acidity), heating in methanol can convert the carboxylic acid to its methyl ester (Methyl 3,5-dihydroxy-4-methylbenzoate) [1].

  • Threshold: Avoid heating >40°C for prolonged periods (>1 hour) unless esterification is the intended reaction.

  • Verification: If heating was used, check purity via TLC (Solvent: Hexane/Ethyl Acetate) or HPLC. The ester will be significantly less polar (higher Rf/RT) than the parent acid.

Q6: Protocol: How do I determine the exact solubility limit for my specific batch?

Answer: Since literature data is often non-specific to batch polymorphism, use this Gravimetric Saturation Protocol to validate your material.

Step-by-Step Methodology:

  • Saturation: Add excess solid (~500 mg) to 2 mL of methanol in a sealed vial.

  • Equilibration: Sonicate for 10 mins, then stir at the target temperature (e.g., 25°C) for 4 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-warmed if testing elevated temps).

  • Evaporation: Pipette exactly 1.0 mL of filtrate into a pre-weighed crucible. Evaporate solvent under vacuum/N₂ stream.

  • Calculation:

    
    
    
Part 3: Visualization & Logic Flows
Figure 1: Optimal Dissolution Workflow

This workflow ensures minimal oxidation and prevents false-negative solubility observations due to hydrate kinetics.

DissolutionWorkflow Start Start: Solid Sample Weigh Weigh Sample (Calculate for ~50mg/mL) Start->Weigh Mix Combine & Vortex (30 seconds) Weigh->Mix SolventPrep Solvent Prep: Degas MeOH (N2 sparge) SolventPrep->Mix Check Visual Inspection Mix->Check Sonicate Sonicate (40kHz) 5-10 mins @ <30°C Check->Sonicate Turbid Success Ready for Use (Store in Amber Vial) Check->Success Clear Clear Solution Clear? Sonicate->Clear Clear->Success Yes Filter Filter (0.22 µm PTFE) Clear->Filter No (Insolubles)

Caption: Standardized workflow for preparing stable stock solutions of 3,5-Dihydroxy-4-methylbenzoic acid.

Figure 2: Troubleshooting Precipitation & Color Issues

Decision tree for diagnosing common solution failures.

Troubleshooting Issue Issue Detected Type Identify Symptom Issue->Type Precip Precipitation / Haze Type->Precip Color Color Change (Pink/Brown) Type->Color WaterCheck Check Water Content Precip->WaterCheck Oxidation Cause: Oxidation (Quinone formation) Color->Oxidation DryMeOH Use Anhydrous MeOH WaterCheck->DryMeOH Solvent Wet ConcCheck Concentration >150mg/mL? WaterCheck->ConcCheck Solvent Dry Dilute Dilute Sample ConcCheck->Dilute Yes Action Discard. Re-make with N2 sparging. Oxidation->Action

Caption: Diagnostic logic for resolving solubility and stability failures.

References
  • Heterocycles. (2019). "Preparation of Tricyclic Analog as CDE Ring Model of Renieramycin Marine Natural Product." Heterocycles, Vol. 99, No. 2.

  • Sigma-Aldrich. "3,5-Dihydroxy-4-methylbenzoic acid hemihydrate Product Sheet."

  • Chemdad. "3,5-Dihydroxy-4-methylbenzoic acid Chemical Properties & Prediction."

  • MDPI. (2025). "Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like Processes." MDPI Water.

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 3,5-Dihydroxy-4-methylbenzoic Acid

Welcome to the technical support center for the synthesis of 3,5-Dihydroxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-Dihydroxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting advice to ensure your success.

Introduction

3,5-Dihydroxy-4-methylbenzoic acid is a valuable building block in the synthesis of a variety of compounds, from pharmaceuticals to cosmetics.[1] Its synthesis, while achievable, presents several challenges that can impact yield and purity. This guide will focus on the most common synthetic route: the carboxylation of 2,6-dihydroxy-3-methylphenol, primarily through the Kolbe-Schmitt reaction and enzymatic methods.

Core Synthesis Pathways

The introduction of a carboxyl group onto a phenol ring is the key transformation in synthesizing 3,5-Dihydroxy-4-methylbenzoic acid. Below we detail two primary methodologies.

The Kolbe-Schmitt Reaction: A Classic Approach

The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols.[2] It involves the nucleophilic addition of a phenoxide to carbon dioxide under elevated temperature and pressure.[3][4]

Experimental Protocol: Kolbe-Schmitt Reaction

Materials:

  • 2,6-dihydroxy-3-methylphenol

  • Potassium hydroxide (KOH)

  • Carbon dioxide (CO2), high pressure

  • Sulfuric acid (H2SO4) or Hydrochloric acid (HCl) for workup

  • Anhydrous solvent (e.g., DMSO, DMF for homogeneous reaction)[3]

  • High-pressure autoclave reactor

Procedure:

  • Formation of the Phenoxide: In a suitable solvent, dissolve 2,6-dihydroxy-3-methylphenol. Add potassium hydroxide to deprotonate the phenolic hydroxyl groups, forming the potassium phenoxide. The use of potassium hydroxide is thought to favor para-carboxylation.[3][4]

  • Carboxylation: Transfer the phenoxide solution to a high-pressure autoclave. Seal the reactor and purge with nitrogen. Pressurize the reactor with carbon dioxide to approximately 100 atm. Heat the mixture to around 125-150°C. Maintain these conditions for several hours with vigorous stirring.

  • Acidic Workup: After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO2. Transfer the reaction mixture to a separate vessel. Carefully acidify the mixture with sulfuric or hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate and phenoxide groups.

  • Isolation and Purification: The product, 3,5-Dihydroxy-4-methylbenzoic acid, may precipitate upon acidification. The crude product can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent such as hot acetic acid or water.[5] The use of decolorizing carbon can help remove colored impurities.[5]

Enzymatic Carboxylation: A Green Alternative

Enzymatic carboxylation offers a highly regioselective and environmentally friendly alternative to traditional chemical methods.[6] This method typically employs a benzoic acid decarboxylase in the reverse direction, utilizing bicarbonate as the CO2 source.[7][8]

Experimental Protocol: Enzymatic Carboxylation

Materials:

  • 2,6-dihydroxy-3-methylphenol

  • Whole lyophilized E. coli cells overexpressing a suitable benzoic acid decarboxylase (e.g., 2,6-dihydroxybenzoate decarboxylase)[7]

  • Potassium bicarbonate (KHCO3)

  • Phosphate buffer (pH ~8.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a solution of phosphate buffer. Add the 2,6-dihydroxy-3-methylphenol and a high concentration of potassium bicarbonate (e.g., 3 M).[7][8]

  • Enzyme Addition: Add the lyophilized whole cells containing the overexpressed decarboxylase.

  • Incubation: Shake the mixture at a controlled temperature (e.g., 30°C) for 24 hours.[7]

  • Extraction and Analysis: After the incubation period, perform an extractive workup to isolate the product. The conversion can be determined by techniques such as reversed-phase HPLC.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Kolbe-Schmitt Reaction 1. Incomplete phenoxide formation. 2. Presence of water in the reaction.[9] 3. Insufficient CO2 pressure or temperature. 4. Reaction time is too short.1. Ensure stoichiometric or slight excess of a strong base (e.g., KOH) is used. 2. Use anhydrous solvents and thoroughly dry all reactants and glassware.[9] 3. Optimize pressure and temperature; typically 100 atm and 125-150°C are required.[3] 4. Increase the reaction time and monitor progress by taking aliquots (if possible).
Formation of Isomeric Byproducts 1. The Kolbe-Schmitt reaction can produce both ortho and para isomers.[3]1. The choice of counter-ion can influence regioselectivity. Potassium ions tend to favor the para-product.[3][4] Careful purification by chromatography or recrystallization may be necessary.
Dark-colored Product 1. Oxidation of the phenol starting material or product. 2. Side reactions at high temperatures.1. Perform the reaction under an inert atmosphere (e.g., nitrogen). 2. Use decolorizing carbon during the recrystallization process.[5]
Low Conversion in Enzymatic Reaction 1. Thermodynamic equilibrium limiting the reaction.[10] 2. Inactive enzyme. 3. Sub-optimal pH or temperature.1. Use a high concentration of bicarbonate to push the equilibrium towards the product.[7][8] Consider in-situ product removal techniques.[10] 2. Ensure the enzyme is active and properly stored. 3. Optimize the reaction pH and temperature for the specific enzyme being used.
Difficulty in Product Purification 1. Presence of unreacted starting material. 2. Formation of closely related impurities.1. Optimize the reaction to drive it to completion. 2. Employ fractional recrystallization or column chromatography for purification.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 3,5-Dihydroxy-4-methylbenzoic acid?

The most direct precursor is 2,6-dihydroxy-3-methylphenol. The carboxylation of this substrate will yield the desired product.

Q2: How can I monitor the progress of the Kolbe-Schmitt reaction?

Monitoring a high-pressure reaction can be challenging. If your reactor setup allows for it, taking small aliquots at different time points and analyzing them by TLC or HPLC can provide insight into the reaction's progress.

Q3: Is the enzymatic method scalable for industrial production?

While enzymatic reactions offer several advantages, scalability can be a concern due to the cost and stability of the enzyme. However, with advancements in enzyme immobilization and process optimization, including in-situ product removal, large-scale enzymatic synthesis is becoming more feasible.[10]

Q4: What are the safety precautions for the Kolbe-Schmitt reaction?

The Kolbe-Schmitt reaction involves high pressure and temperature, as well as corrosive materials. It is crucial to use a properly rated and maintained autoclave. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.

Q5: Can I use sodium hydroxide instead of potassium hydroxide in the Kolbe-Schmitt reaction?

Yes, but the choice of alkali hydroxide can influence the regioselectivity. Sodium phenoxides tend to favor the formation of the ortho-isomer (salicylic acid derivatives), while potassium phenoxides often yield more of the para-isomer.[3][4] For the synthesis of 3,5-Dihydroxy-4-methylbenzoic acid from 2,6-dihydroxy-3-methylphenol, where the desired carboxylation is at the para position relative to one of the hydroxyl groups, potassium hydroxide is the preferred base.

Visualizing the Workflow

Kolbe-Schmitt Reaction Workflow

Kolbe_Schmitt_Workflow Start Start: 2,6-dihydroxy-3-methylphenol Phenoxide Phenoxide Formation (KOH) Start->Phenoxide Carboxylation Carboxylation (CO2, High P, High T) Phenoxide->Carboxylation Workup Acidic Workup (H2SO4 or HCl) Carboxylation->Workup Isolation Isolation & Purification (Filtration, Recrystallization) Workup->Isolation End Product: 3,5-Dihydroxy-4-methylbenzoic acid Isolation->End

Caption: Workflow for the Kolbe-Schmitt Synthesis.

Troubleshooting Logic

Troubleshooting_Logic Problem Low Yield or Impurities Check_Reagents Check Reagent Purity & Dryness Problem->Check_Reagents Check_Conditions Verify Reaction Conditions (T, P, Time) Problem->Check_Conditions Check_Workup Optimize Workup & Purification Problem->Check_Workup Solution Improved Synthesis Check_Reagents->Solution Check_Conditions->Solution Check_Workup->Solution

Caption: A logical approach to troubleshooting synthesis issues.

References

  • Borchardt, R. T., & Sinhababu, A. K. (1981). An Efficient Synthesis of 3,5-Dihydroxy-4-methylbenzoic Acid. The Journal of Organic Chemistry, 46(24), 5021–5022. [Link]

  • Borchardt, R. T., & Sinhababu, A. K. (1981). Efficient synthesis of 3,5-dihydroxy-4-methylbenzoic acid. The Journal of Organic Chemistry. [Link]

  • Wuensch, C., et al. (2012). Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. Organic Letters, 14(10), 2556–2559. [Link]

  • Wuensch, C., et al. (2012). Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. Organic Letters. [Link]

  • Weston, A. W., & Suter, C. M. (1941). 3,5-Dihydroxybenzoic acid. Organic Syntheses, 21, 27. [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. [Link]

  • J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. [Link]

  • Wuensch, C., et al. (2013). Regioselective ortho-carboxylation of phenols catalyzed by benzoic acid decarboxylases: a biocatalytic equivalent to the Kolbe–Schmitt reaction. Catalysis Science & Technology, 3(5), 1269-1272. [Link]

  • Chem-Impex. (n.d.). 3,5-dihydroxy-4-methylbenzoic acid. [Link]

  • BYJU'S. (n.d.). Kolbe's Reaction. [Link]

  • Beer, B. (2016). Biocatalytic (De)carboxylation of Phenolic Compounds: Fundamentals and Applications.
  • Pure Synth. (n.d.). 3,5-Dihydroxy-4-Methylbenzoic Acid 98.0%(GC). [Link]

  • Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction. [Link]

  • Beer, B., et al. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Molecules, 28(24), 8059. [Link]

  • PubChem. (n.d.). 3,5-Dihydroxy-4-methylbenzoic Acid. [Link]

  • Google Patents. (n.d.). CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.

Sources

Troubleshooting

Removing impurities from 3,5-Dihydroxy-4-methylbenzoic acid synthesis

This guide serves as a Tier-3 Technical Support resource for researchers and process chemists synthesizing 3,5-Dihydroxy-4-methylbenzoic acid (DHMBA) , specifically via the industrial standard Sulfonation-Alkali Fusion r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for researchers and process chemists synthesizing 3,5-Dihydroxy-4-methylbenzoic acid (DHMBA) , specifically via the industrial standard Sulfonation-Alkali Fusion route starting from p-toluic acid.[1]

Compound: 3,5-Dihydroxy-4-methylbenzoic acid (CAS: 28026-96-2) Synonyms: 3,5-Dihydroxy-p-toluic acid; 4-Methyl-3,5-dihydroxybenzoic acid.[1][2] Primary Synthesis Route: Sulfonation of p-toluic acid followed by Alkali Fusion (KOH/NaOH).[1]

Module 1: Diagnostic & Impurity Profiling

Q: My crude product is dark brown/black instead of the expected off-white. What happened? A: This is "Tarring," a common issue in alkali fusion.[1][3]

  • Cause: Oxidative polymerization of the electron-rich phenolic ring at high temperatures (>280°C) in the presence of oxygen.[1]

  • Immediate Fix: You cannot "wash" this out easily. You must perform a Charcoal Recrystallization .[1]

    • Dissolve crude in boiling water (or 10% EtOH/Water).[1]

    • Add Activated Carbon (Darco G-60) (5-10 wt% of crude mass).[1]

    • Boil for 10-15 mins.

    • Filter hot through Celite to remove carbon.

    • Cool slowly to crystallize.

  • Prevention: Ensure the fusion melt is blanketed with Nitrogen (

    
    ) and strictly control temperature (<300°C).[1]
    

Q: HPLC shows a peak with a retention time similar to Orcinol.[1] Is this possible? A: Yes, Orcinol (3,5-dihydroxytoluene) is the primary decarboxylation impurity.[1][3]

  • Mechanism: At fusion temperatures (>250°C), the carboxyl group at position 1 is thermally labile, especially when the ring is electron-rich (two -OH groups).[1][3] Loss of

    
     yields Orcinol.[1]
    
  • Removal: Orcinol is significantly more water-soluble than DHMBA.[1]

    • Protocol: Acidify the reaction mixture to pH 1-2. DHMBA (Carboxylic acid) will precipitate.[1] Orcinol (Phenol, pKa ~9.[1][3]5) will remain largely dissolved in the acidic aqueous mother liquor. Thorough washing of the filter cake with cold acidic water is critical.[1]

Q: I have a persistent impurity at ~5-10% that resists water recrystallization. What is it? A: This is likely 3-Hydroxy-4-methylbenzoic acid (Mono-hydroxy impurity).[1]

  • Cause: Incomplete sulfonation (monosulfonation instead of disulfonation) or incomplete fusion (failure to displace one sulfonate group).[1]

  • Diagnostic: Check

    
    -NMR.[1] DHMBA is symmetric (2 aromatic protons as a singlet).[1] The mono-hydroxy impurity is asymmetric (3 aromatic protons, multiplet pattern).[1]
    
  • Fix: Recrystallization from Water:Ethanol (90:10) . The mono-hydroxy species is more soluble in ethanol than the di-hydroxy product.[1]

Module 2: Purification Workflows

Workflow 1: Isolation from Alkali Melt

The critical step to separate inorganic salts (


, 

) and Orcinol.[1][3]
  • Quench: Pour molten alkali melt (approx. 250°C) slowly into crushed ice (ratio 1:5 w/w).

  • Acidification: Add conc.

    
     dropwise with vigorous stirring.
    
    • Caution: Massive

      
       evolution (from sulfite byproducts).[1] Use a fume hood.[1]
      
  • pH Target: Adjust to pH 1.5 - 2.0 .

    • Why? Ensures DHMBA is fully protonated (

      
      ) and insoluble.
      
  • Filtration: Filter the precipitate immediately while cold (<10°C).

    • Filtrate: Contains Orcinol, inorganic salts, and trace mono-hydroxy acid.[1][3]

    • Cake: Crude DHMBA + Tars.[1]

Workflow 2: Final Recrystallization (The "Polishing" Step)[1]
ParameterSpecificationReason
Solvent System Water (primary) or Water/EtOH (95:5)DHMBA has steep solubility curve in water (low at 20°C, high at 100°C).
Concentration ~1 g solute per 15-20 mL solventPrevents crashing out of impurities.[1]
Temperature Dissolve at 100°C; Cool to 4°CSlow cooling promotes exclusion of colored impurities from crystal lattice.[1]
Drying Vacuum Oven at 60°C, 4-6 hoursRemoves hydration water (often forms a hemihydrate).[1]

Module 3: Visual Troubleshooting Guide

PurificationLogic Start Crude Reaction Melt Quench Quench in Ice/Water Start->Quench Acidify Acidify to pH 1.5 (HCl) Quench->Acidify Filter Filtration (Cold) Acidify->Filter Filtrate Filtrate (Discard) Contains: Salts, Orcinol Filter->Filtrate Removes Orcinol Cake Solid Cake Crude DHMBA + Tars Filter->Cake ColorCheck Is Cake Dark/Black? Cake->ColorCheck Charcoal Dissolve in Boiling H2O + Activated Carbon ColorCheck->Charcoal Yes Recryst Recrystallize (Water) ColorCheck->Recryst No HotFilter Hot Filtration (Celite) Charcoal->HotFilter HotFilter->Recryst Dry Dry (60°C, Vac) Recryst->Dry Final Pure DHMBA (White Needles) Dry->Final

Caption: Logical workflow for isolating and purifying 3,5-Dihydroxy-4-methylbenzoic acid from crude alkali fusion melt.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use organic solvents like Ethyl Acetate for extraction instead of filtration? A: It is not recommended for the initial step.[1]

  • Reasoning: If you extract the acidified aqueous layer with Ethyl Acetate, you will co-extract the Orcinol impurity (which is soluble in organics).[1][3]

  • Better Approach: Rely on the low water solubility of DHMBA at pH 1.5 to precipitate it, leaving the more water-soluble Orcinol in the aqueous waste.[3] Only use solvent extraction if you are performing a back-extraction purification (e.g., bicarbonate wash).[1]

Q: My melting point is broad (250-260°C). Literature says ~268°C. Why? A: Broad melting points usually indicate inorganic salt contamination or hydration .[1]

  • Salts: If you didn't wash the filter cake thoroughly with ice-cold water (pH 2), trapped NaCl/KCl will lower the MP.[1]

  • Hydration: DHMBA often crystallizes as a hemihydrate.[1] Ensure you dry at 100°C or under high vacuum if you need the anhydrous form for analytical characterization.

Q: How do I confirm the structure vs. the isomer (2,6-dihydroxy-4-methylbenzoic acid)? A: The synthesis from p-toluic acid is highly regioselective for the 3,5-isomer.[1] However, to confirm:

  • 
    -NMR:  Look for the aromatic protons.
    
    • 3,5-isomer (Target): Symmetric. 2H singlet at ~7.0 ppm.

    • 2,6-isomer: Symmetric.[1] 2H singlet at ~6.3 ppm (shielded by ortho-OH groups).

  • Reaction Logic: Sulfonation of p-toluic acid is sterically and electronically directed to positions 3 and 5.[1] Position 2 is sterically hindered by the methyl group and less favored.

References
  • Borchardt, R. T., & Sinhababu, A. K. (1981).[1][3][4] Efficient synthesis of 3,5-dihydroxy-4-methylbenzoic acid . The Journal of Organic Chemistry, 46(24), 5021–5022.[1][3] Link[1]

  • Organic Syntheses. (1942).[1][5] 3,5-Dihydroxybenzoic acid .[1][2][4][5][6][7] Organic Syntheses, Coll.[1][3][5][7] Vol. 3, p.288. (Describes the analogous alkali fusion process). Link[1]

  • PubChem.[1][2] (n.d.). 3,5-Dihydroxy-4-methylbenzoic Acid (Compound Summary) . National Library of Medicine.[1] Link[1]

  • Thermo Fisher Scientific.[1] (n.d.). 3,5-Dihydroxy-4-methylbenzoic acid, 97% . Product Specification. Link[1]

Sources

Optimization

Technical Support Center: Scaling Up 3,5-Dihydroxy-4-methylbenzoic Acid Production

Welcome to the technical support center for the synthesis and scale-up of 3,5-Dihydroxy-4-methylbenzoic acid (DMBA). This guide is designed for researchers, chemists, and process development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3,5-Dihydroxy-4-methylbenzoic acid (DMBA). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. As a versatile intermediate in pharmaceuticals, cosmetics, and specialty polymers, robust and scalable production of DMBA is critical.[1] This document provides in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues you may encounter during the synthesis and purification of 3,5-Dihydroxy-4-methylbenzoic acid. Each entry follows a question-and-answer format, explaining the root causes and providing actionable solutions.

Issue 1: Low Reaction Yield and Incomplete Conversion

Question: My reaction yield is significantly lower than expected on a larger scale, and analytical data (TLC/HPLC) shows a high percentage of unreacted starting material. What are the primary causes and how can I optimize the reaction for better conversion?

Answer: Low yield and incomplete conversion during scale-up are often rooted in mass and heat transfer limitations that are not apparent at the lab scale. The synthesis of substituted benzoic acids can involve aggressive reagents and conditions where uniform mixing and temperature are paramount.

Causality Explained:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio. Exothermic steps, such as sulfonation or Friedel-Crafts type reactions, can create localized hot spots, leading to side reactions and decomposition. Conversely, endothermic steps may not reach the required activation temperature throughout the vessel, stalling the reaction.

  • Poor Mass Transfer & Mixing: As the scale increases, achieving a homogeneous mixture of reactants becomes more difficult. This is especially true for heterogeneous reactions involving solids and liquids. Inadequate agitation can lead to areas of high and low reactant concentration, preventing the reaction from going to completion.

  • Reagent Addition Rate: The rate of reagent addition, easily controlled in a lab setting with a dropping funnel, becomes a critical process parameter at scale. Adding a reactant too quickly can overwhelm the system's ability to dissipate heat, while adding it too slowly can unnecessarily prolong the reaction time, potentially allowing for byproduct formation.

Troubleshooting Protocol & Solutions:

  • Characterize Your Starting Materials: Ensure the purity of your starting materials (e.g., 4-hydroxybenzoic acid or benzoic acid) is consistent and high.[2] Impurities can inhibit the reaction or introduce competing side reactions.

  • Optimize Agitation:

    • Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure vigorous and uniform mixing.

    • Perform a mixing study to ensure solids remain suspended and reactants are well-dispersed.

  • Refine Thermal Management:

    • Use a reactor with a jacketed cooling/heating system for precise temperature control.

    • Monitor the internal reaction temperature, not just the bath/jacket temperature.

    • For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise or via a syringe pump to control the rate of heat generation.

  • Re-evaluate Stoichiometry: At scale, minor measurement errors can become significant. Re-verify the molar equivalents of all reagents. Sometimes, a slight excess of one reactant may be required to drive the reaction to completion, but this must be balanced against purification challenges.

Issue 2: Product Discoloration and Impurity Formation

Question: My isolated 3,5-Dihydroxy-4-methylbenzoic acid is off-color (e.g., pink, brown, or grey) instead of the expected pale cream crystalline solid.[1] What causes this discoloration and how can I prevent it?

Answer: Discoloration is a common indicator of impurity formation, often arising from oxidation or side reactions involving the sensitive phenol groups.

Causality Explained:

  • Oxidation: The dihydroxy-substituted benzene ring is highly susceptible to oxidation, especially at elevated temperatures, under basic conditions, or in the presence of trace metal catalysts. This can form highly colored quinone-type species.

  • Thermal Decomposition: Synthesis routes involving high temperatures, such as alkaline fusion of sulfonated intermediates, can lead to charring or thermal degradation if not precisely controlled.[3]

  • Side Reactions: Depending on the synthetic route, side reactions like over-alkylation, decarboxylation (at high temperatures), or residual starting materials and intermediates can contribute to impurities that are themselves colored or degrade into colored compounds.

Troubleshooting Protocol & Solutions:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen. This is particularly crucial during heating and when the reaction mixture is basic.

  • Temperature Control: Strictly control the reaction temperature. Use calibrated temperature probes and avoid any localized overheating.

  • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles to remove dissolved oxygen.

  • Purification Adjustments:

    • Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon (charcoal) to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of celite to remove the carbon before cooling.

    • Chelating Agents: If trace metal contamination is suspected as a catalyst for oxidation, consider adding a small amount of a chelating agent like EDTA during workup.

    • Reductive Workup: Introducing a mild reducing agent, like sodium bisulfite, during the aqueous workup can sometimes reduce oxidized impurities and improve the product's color.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to watch for in the synthesis of DMBA?

Common impurities depend heavily on the synthetic route. Key potential impurities include:

  • Unreacted Starting Materials: e.g., 4-hydroxybenzoic acid.

  • Isomers: Incorrectly substituted benzoic acids if the directing effects of the functional groups are not properly controlled.

  • Over-methylated or Alkylated Products: If the reaction conditions are too harsh during methylation steps.

  • Decarboxylated Product: Formation of 3,5-dihydroxy-toluene at excessively high temperatures.

  • Oxidation Products: Quinone-type structures.

These can be monitored and identified using techniques like HPLC, GC-MS, and NMR spectroscopy.[5]

Q2: My product is difficult to filter after crystallization. What can I do?

Poor filtration is usually due to the formation of very fine, needle-like crystals or an oily precipitate.

  • Control Cooling Rate: Allow the crystallization solution to cool slowly. Crash-cooling often leads to small, poorly formed crystals that clog filter paper. Seeding the solution with a small crystal of pure product can promote the growth of larger, more easily filterable crystals.

  • Solvent System Optimization: The choice of crystallization solvent is critical. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Experiment with different solvent systems or solvent/anti-solvent combinations to improve crystal habit.

  • Stirring during Crystallization: Gentle stirring during the cooling process can sometimes promote the formation of better crystals, but vigorous stirring can have the opposite effect.

Q3: What are the recommended analytical methods for in-process control during scale-up?

For effective in-process control (IPC), you need methods that are both rapid and informative.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for monitoring reaction completion and purity. A well-developed HPLC method can quantify the starting material, product, and major impurities.[6]

  • TLC (Thin-Layer Chromatography): A quick, qualitative method to get a snapshot of the reaction progress.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the appearance of the product's carboxylic acid and hydroxyl functional groups and the disappearance of starting material functional groups.[5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Can provide a clear picture of the reaction mixture's composition if samples are taken and prepared appropriately.

Protocols and Methodologies

Protocol: Recrystallization for High-Purity DMBA

This protocol describes a general procedure for purifying crude DMBA. The choice of solvent may need to be optimized based on the specific impurities present. An aqueous acetic acid system is often effective.[3]

  • Solvent Selection: Determine the optimal solvent system. A good starting point is a mixture of water and a water-miscible organic solvent like acetic acid or ethanol. The goal is to find a system where DMBA is highly soluble when hot and sparingly soluble when cold.

  • Dissolution: Place the crude DMBA in an appropriately sized reactor. Add the minimum amount of hot solvent required to fully dissolve the solid. Maintain the temperature just below the solvent's boiling point.

  • (Optional) Decolorization: If the solution is colored, add 1-2% w/w of activated carbon. Stir the hot mixture for 15-30 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated filter funnel (to prevent premature crystallization) containing a filter aid like celite. This removes insoluble impurities and activated carbon.

  • Crystallization: Transfer the hot, clear filtrate to a clean reactor and allow it to cool slowly and without agitation to room temperature. Further cooling in an ice bath can maximize the recovery of the purified product.

  • Isolation: Collect the crystallized product by filtration (e.g., using a Büchner funnel or a centrifuge).

  • Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Data Presentation: Analytical Profile

The table below summarizes key analytical data for pure 3,5-Dihydroxy-4-methylbenzoic acid to serve as a benchmark for quality control.

PropertyExpected ValueSource
Molecular Formula C₈H₈O₄[5]
Molecular Weight 168.15 g/mol [1][7]
Appearance Pale cream to white crystalline solid[1][8]
Melting Point 266-272 °C[1]
¹H NMR (DMSO-d₆) Signals for aromatic protons, methyl protons, hydroxyl protons, and carboxylic acid proton. (by analogy)
¹³C NMR Characteristic peaks for aromatic carbons, methyl carbon, and carboxyl carbon.[5]
Purity (HPLC/Assay) ≥ 98%[7][8]

Visualizations: Workflows and Logic Diagrams

To aid in visualizing the troubleshooting process, the following diagrams created using Graphviz illustrate key decision-making workflows.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Analysis & Diagnosis cluster_2 Corrective Actions Low_Yield Low Yield / Incomplete Reaction Analyze_Kinetics Review Temp & Time Profile Low_Yield->Analyze_Kinetics Check_Mixing Evaluate Agitation Efficiency Low_Yield->Check_Mixing Impure_Product Product Discolored / Impure Analyze_Crude Analyze Crude by HPLC/NMR Impure_Product->Analyze_Crude Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Analyze_Kinetics->Optimize_Conditions Improve_Mixing Improve Reactor Mixing Check_Mixing->Improve_Mixing Identify_Impurity Identify Impurity Structure Analyze_Crude->Identify_Impurity Identify_Impurity->Optimize_Conditions Inert_Atmosphere Use Inert Atmosphere Identify_Impurity->Inert_Atmosphere Purification Refine Purification Method (Recrystallization, Carbon) Identify_Impurity->Purification

Caption: General troubleshooting workflow for scaling up DMBA synthesis.

PurificationFlow Crude_Product Crude DMBA Product Dissolve Dissolve in Hot Solvent Crude_Product->Dissolve Carbon_Treat Add Activated Carbon (Optional) Dissolve->Carbon_Treat Hot_Filter Hot Filtration Carbon_Treat->Hot_Filter Cool Slow Cooling & Crystallization Hot_Filter->Cool Isolate Isolate Crystals (Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Pure_Product High-Purity DMBA Dry->Pure_Product

Caption: Step-by-step workflow for the purification of DMBA.

References

  • Borchardt, R. T., & Sinhababu, A. K. (1981). An Efficient Synthesis of 3,5-Dihydroxy-4-methylbenzoic Acid. The Journal of Organic Chemistry. [Link]

  • Borchardt, R. T., & Sinhababu, A. K. (n.d.). Efficient synthesis of 3,5-dihydroxy-4-methylbenzoic acid. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses Procedure. (n.d.). 3,5-dihydroxybenzoic acid. [Link]

  • PubChem. (n.d.). 3,5-Dihydroxy-4-methylbenzoic Acid. [Link]

  • Google Patents. (n.d.). CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. [Link]

  • Pure Synth. (n.d.). 35-Dihydroxy-4-Methylbenzoic Acid 98.0%(GC). [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 3,5-Dihydroxy-4-methylbenzoic acid. [Link]

  • Adebiotech. (n.d.). Challenges in scaling up industrial enzyme production. [Link]

  • Park, K. (2024). Drugs need to be formulated with scale-up in mind. Journal of Controlled Release. [Link]

  • Rosenau, T., & Potthast, A. (2020). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. ChemSusChem. [Link]

  • de Souza, R. O. M. A., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Reaction Chemistry & Engineering. [Link]

  • CAS Common Chemistry. (n.d.). 3,5-Dihydroxy-4-methylbenzoic acid. [Link]

Sources

Troubleshooting

Technical Support Guide: NMR Sample Preparation for 3,5-Dihydroxy-4-methylbenzoic Acid

From the Desk of the Senior Application Scientist Welcome to our dedicated technical support center. This guide provides in-depth, field-proven advice for researchers, scientists, and drug development professionals worki...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support center. This guide provides in-depth, field-proven advice for researchers, scientists, and drug development professionals working with 3,5-Dihydroxy-4-methylbenzoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but the unique properties of this analyte—namely its multiple labile protons and specific solubility profile—present common challenges. This document is structured to anticipate and solve these issues, ensuring you acquire high-quality, reproducible NMR data.

Part 1: Foundational Knowledge & Pre-Experiment Checklist

Understanding the physicochemical nature of your sample is the first step to a successful experiment. 3,5-Dihydroxy-4-methylbenzoic acid possesses three acidic protons (one carboxylic and two phenolic) that heavily influence its behavior in solution.

Causality: The presence of these polar functional groups dictates the compound's solubility, making it most soluble in polar, hydrogen-bond-accepting solvents.[1] Furthermore, the acidity of these protons means they are susceptible to chemical exchange with residual water or other labile protons in the solvent, which can lead to signal broadening or complete disappearance from the ¹H NMR spectrum.[2] The pKa of the structurally analogous 3,5-dihydroxybenzoic acid is approximately 4.04, indicating that the carboxylic acid is moderately acidic.[3][4]

Table 1: Key Physicochemical Properties of 3,5-Dihydroxy-4-methylbenzoic Acid

PropertyValueSource(s)
Molecular Formula C₈H₈O₄[5][6]
Molecular Weight 168.15 g/mol [1][5]
Appearance Pale cream to cream crystalline solid[1]
Melting Point 266-272 °C[1]
pKa (estimated) ~4.0 (for carboxylic acid)[3][4]

Part 2: Recommended Protocol for ¹H NMR Sample Preparation

This protocol is designed as a robust starting point for routine analysis.

Core Principle: The goal is to achieve complete dissolution while minimizing factors that degrade spectral quality, such as proton exchange and sample aggregation.

Step-by-Step Methodology:

  • Sample Purity Check: Ensure the analyte is dry and free from non-volatile impurities. If the sample has been stored for an extended period, dry it under a high vacuum for several hours to remove adsorbed water.

  • Weighing the Sample: Accurately weigh 2-5 mg of 3,5-Dihydroxy-4-methylbenzoic acid directly into a clean, dry NMR tube.[7]

  • Solvent Selection & Addition:

    • Primary Recommendation: Add approximately 0.6-0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for polar compounds and will typically dissolve the analyte fully.[8]

    • Justification: Its high polarity effectively solvates the hydroxyl and carboxylic acid groups. Crucially, it is less prone to proton exchange with the analyte compared to protic solvents like methanol or water, making it more likely you will observe the signals for the -OH and -COOH protons.

  • Dissolution:

    • Cap the NMR tube securely and gently vortex for 30-60 seconds.

    • If the sample is not fully dissolved, brief and gentle warming (e.g., with a heat gun on a low setting) or sonication in a water bath for 1-2 minutes can facilitate dissolution. Allow the sample to return to room temperature before analysis.

  • Final Check: Visually inspect the solution to ensure it is clear and free of any particulate matter. A homogeneous solution is critical for acquiring high-resolution spectra.

  • Acquisition: Acquire the NMR spectrum. Be aware that the carboxylic acid proton signal may be very broad and located far downfield (10-12 ppm).[9][10] The phenolic protons are also expected to be broad and appear in the 3-8 ppm range.[11]

Part 3: Troubleshooting Guide (Q&A Format)

This section addresses the most common problems encountered during the NMR analysis of this compound.

Question: Why can't I see the peak for my carboxylic acid proton?

Answer: This is a frequent issue with carboxylic acids and can be attributed to a few key factors:

  • Proton Exchange with Water: The most common cause is the presence of residual water in the NMR solvent. DMSO-d₆ is highly hygroscopic and readily absorbs atmospheric moisture.[2] The acidic carboxylic proton can exchange with the protons of water, leading to a coalesced, broad signal or its complete disappearance from the expected region. You may notice an unusually large residual H₂O peak in your spectrum.

    • Solution: Use a fresh, sealed ampule of high-purity DMSO-d₆. To further minimize water, you can add a small amount of activated molecular sieves (3Å) to your solvent stock bottle, but never add them directly to your NMR tube as this will ruin the spectral resolution.

  • Salt Formation: If the sample was purified using a basic workup (e.g., extraction with sodium bicarbonate) and not properly re-acidified and washed, it may exist as a carboxylate salt (e.g., sodium 3,5-dihydroxy-4-methylbenzoate). In this state, the proton is absent.

    • Solution: Re-purify the sample, ensuring a final step that protonates the carboxylate.

  • Extreme Broadening: The signal for the carboxylic acid proton is naturally broad due to hydrogen bonding and quadrupolar effects from the oxygen atoms.[10] It can sometimes be so broad that it is lost in the baseline noise.

    • Solution: Try increasing the sample concentration to make the signal more prominent. Adjusting the vertical scale of the spectrum may also help to visualize very broad peaks.

Question: My phenolic -OH peaks are also missing or very broad. What should I do?

Answer: The reasons are very similar to those for the carboxylic acid proton. Phenolic protons are also acidic and readily exchange with water.[11]

  • Primary Cause: Proton exchange with residual H₂O in the solvent is the most likely culprit.

  • Solution: Follow the same recommendations for using dry solvent as described above. In many cases, especially in less polar solvents or those with significant water contamination, observing sharp phenolic protons is very difficult. Using aprotic, polar solvents like DMSO-d₆ or Acetone-d₆ provides the best chance of observing these signals.

Question: The peaks in my aromatic region are poorly resolved. Why?

Answer: Poor resolution in the aromatic region can stem from several issues:

  • Sample Aggregation: At higher concentrations, molecules with strong hydrogen-bonding capabilities can form aggregates or oligomers in solution. This leads to a distribution of chemical environments and results in broadened signals.

    • Solution: Try diluting your sample. Acquiring the spectrum at a slightly elevated temperature (e.g., 30-40 °C) can also help break up aggregates and sharpen signals.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening. These are often introduced during synthesis or purification (e.g., from metal spatulas or chromatography columns).

    • Solution: If paramagnetic contamination is suspected, dissolving the sample with a small amount of a chelating agent like EDTA and then filtering it through a small plug of Celite or silica before preparing the NMR sample can sometimes help.

  • Poor Shimming: Always ensure the spectrometer is properly shimmed for your specific sample to achieve maximum magnetic field homogeneity.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the best all-around solvent for 3,5-Dihydroxy-4-methylbenzoic acid?

A1: DMSO-d₆ is the top recommendation. It provides excellent solubility and is most likely to allow for the observation of the labile -OH and -COOH protons. Acetone-d₆ is a good second choice, as it is also a polar aprotic solvent, though its dissolving power may be slightly lower.

Q2: Can I use Methanol-d₄ or D₂O?

A2: You can, but with a significant trade-off. In these protic solvents, all three acidic protons (phenolic -OHs and carboxylic -COOH) will rapidly exchange with the deuterium atoms of the solvent. Consequently, their signals will disappear from the ¹H NMR spectrum. This can be useful as a diagnostic experiment (see Part 5) but is not suitable if you need to observe and integrate these protons.

Q3: How much sample do I really need?

A3: For a standard high-field NMR spectrometer (400 MHz and above), 2-5 mg is typically sufficient for a high-quality ¹H NMR spectrum.[7] For ¹³C NMR, you may need a more concentrated sample (10-20 mg) and a longer acquisition time.

Table 2: Comparison of Recommended Deuterated Solvents

SolventProsConsResidual Peak (¹H)
DMSO-d₆ Excellent solubility; best chance to see labile protons.Highly hygroscopic (absorbs water); high boiling point.~2.50 ppm
Acetone-d₆ Good solubility; less hygroscopic than DMSO.May not dissolve the sample as well as DMSO.~2.05 ppm
Methanol-d₄ Good solubility.Will exchange with all labile protons (signals will disappear).~3.31 ppm

Part 5: Advanced & Diagnostic Techniques

The D₂O Shake: Confirming Exchangeable Protons

If you observe broad peaks that you suspect are from the -OH or -COOH groups, you can definitively confirm their identity using a "D₂O shake."[11]

Protocol:

  • Acquire a standard ¹H NMR spectrum of your sample (e.g., in DMSO-d₆).

  • Remove the tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake gently to mix.

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The signals corresponding to the exchangeable phenolic and carboxylic acid protons will disappear or significantly decrease in intensity. This provides unequivocal proof of their identity.

Visualization: Solvent Selection Workflow

The choice of solvent is the most critical decision in this experiment. The following workflow guides this choice based on your analytical goals.

Solvent_Selection_Workflow start Start: Define Experimental Goal observe_protons Need to observe -OH and -COOH protons? start->observe_protons use_dmso Use DMSO-d6 (Primary) or Acetone-d6 (Secondary) observe_protons->use_dmso Yes use_protic Use Methanol-d4 or D2O observe_protons->use_protic No (or for D2O shake) solubility_issue Is solubility an issue? use_dmso->solubility_issue use_protic->solubility_issue end_success Proceed to NMR Acquisition solubility_issue->end_success No end_fail Re-evaluate compound purity or consider derivatization solubility_issue->end_fail Yes

Sources

Optimization

Technical Support Center: HPLC Optimization for 3,5-Dihydroxy-4-methylbenzoic Acid

Case ID: DHMBA-OPT-001 Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Chromatography Division[1] Executive Summary: The Molecule & The Challenge 3,5-Dihydroxy-4-methylbenzoic acid (DHMBA)...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DHMBA-OPT-001 Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Chromatography Division[1]

Executive Summary: The Molecule & The Challenge

3,5-Dihydroxy-4-methylbenzoic acid (DHMBA) presents a classic "polar acidic" chromatographic challenge.[1]

  • The Core: A benzoic acid moiety (pKa ~4.0–4.[1][2]5) dictates that pH control is non-negotiable.[1]

  • The Substituents: Two phenolic hydroxyls (positions 3,5) significantly increase polarity, risking early elution (void volume) on standard C18 columns.[1]

  • The Methyl Group: The 4-methyl group adds a slight hydrophobic handle, distinguishing it from Gallic acid or 3,5-Dihydroxybenzoic acid, potentially aiding retention if the ionization is suppressed.

Technical Directive: You cannot treat this simply as a "generic organic." You must suppress the ionization of the carboxylic acid to retain the molecule on a Reverse Phase (RP) stationary phase.

Standardized Method Protocol (The "Golden Start")

Do not waste time with random gradients. Start with this optimized protocol derived from the structural analogs (Dihydroxybenzoic acids) and adjusted for the 4-methyl hydrophobicity.[1]

Chromatographic Conditions
ParameterSpecificationTechnical Rationale
Stationary Phase C18 (Polar-Embedded) or C18-Aq Standard C18 may suffer from "dewetting" (phase collapse) in highly aqueous conditions required to retain this polar acid.[1] Polar-embedded phases prevent this.[1]
Dimensions 150 mm x 4.6 mm, 3 µm or 5 µm150mm provides sufficient theoretical plates for separating impurities; 3µm improves resolution.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)CRITICAL: pH must be < 3.[1]0. At pH 2.7, the carboxylic acid (pKa ~4.2) is protonated (neutral), maximizing retention.[1]
Mobile Phase B Methanol (LC-MS Grade) Methanol often provides better selectivity for phenolic acids than Acetonitrile due to hydrogen bonding capabilities.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Column Temp 30°CMaintains reproducible viscosity and retention times.[1]
Detection UV @ 254 nm (Primary) & 280 nmPhenolic rings have strong absorption at 254 nm.[1]
Gradient Profile (Linear)
Time (min)% Mobile Phase BState
0.05%Loading: High aqueous content forces the polar analyte to interact with the stationary phase.[1]
2.05%Isocratic Hold: Prevents immediate elution of polar impurities.
12.060%Elution: Gradual ramp elutes the DHMBA and washes off hydrophobic contaminants.
12.195%Wash: Clean the column.[1]
15.095%Hold: Ensure removal of late-eluting matrix.
15.15%Re-equilibration: Critical for reproducibility.
20.05%Ready: Next injection.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: Peak Tailing (Asymmetry Factor > 1.5)

User Question: "My DHMBA peak is tailing significantly. Is my column dead?"

Scientist's Diagnosis: Likely not.[1] Phenolic acids are notorious for interacting with residual silanols (Si-OH) on the silica support, or the pH is slightly too high, causing partial ionization.

Corrective Actions:

  • The "Gold Standard" Fix: Switch Mobile Phase A to 0.1% Phosphoric Acid . Phosphate buffers mask silanol sites better than Formic acid.[1] Note: This is for UV detection only; do not use with MS.

  • The pH Check: Ensure your aqueous phase pH is below 3.0 . If the pH drifts to 3.5+, the carboxylic acid begins to deprotonate (

    
    ), causing it to drag along the column.
    
  • Temperature: Increase column temperature to 40°C to improve mass transfer kinetics.

Issue 2: Elution in the Void Volume (t0)

User Question: "The peak comes out with the solvent front (dead time). I have no retention."

Scientist's Diagnosis: The molecule is too polar for your current phase, or "Phase Collapse" has occurred because you are running 100% water on a standard C18.

Corrective Actions:

  • Stationary Phase Swap: Switch to a C18-Aq (Hydrophilic Endcapped) or a PFP (Pentafluorophenyl) column.[1] PFP phases offer unique selectivity for aromatic rings and phenols via

    
     interactions.[1]
    
  • Initial Conditions: Ensure your gradient starts at 3-5% Organic , not higher. If you start at 10% B, you might be too strong for this polar molecule.[1]

Issue 3: Ghost Peaks or Baseline Drift

User Question: "I see rising baselines or ghost peaks in my blank."

Scientist's Diagnosis: Contaminated weak mobile phase or "Ghost" accumulation from the aqueous modifier.[1]

Corrective Actions:

  • Fresh Prep: Aqueous mobile phases with organic acids (Formic/Acetic) are breeding grounds for bacteria.[1] Remake Mobile Phase A daily or every 48 hours.

  • Filter: Always filter MP A through a 0.22 µm membrane.[1]

Visual Logic & Decision Pathways

Diagram 1: Mobile Phase Optimization Logic

Use this logic gate to select the correct modifier based on your detection method and peak shape requirements.

MobilePhaseOptimization Start START: Select Mobile Phase Detector Which Detector? Start->Detector MS Mass Spec (LC-MS) Detector->MS UV UV / PDA Detector->UV Volatile Volatile Acid Required MS->Volatile NonVolatile Non-Volatile Allowed UV->NonVolatile Formic 0.1% Formic Acid (pH ~2.7) Volatile->Formic Standard TFA 0.05% TFA (Better Peak Shape, Signal Suppression risk) Volatile->TFA If Tailing Persists NonVolatile->Formic Alternative Phos 0.1% Phosphoric Acid (Best Peak Shape/Silanol Suppression) NonVolatile->Phos Recommended Organic Select Organic Modifier Formic->Organic TFA->Organic Phos->Organic MeOH Methanol (Preferred: H-Bonding Selectivity) Organic->MeOH ACN Acetonitrile (Use if Lower Backpressure Needed) Organic->ACN

Caption: Decision matrix for selecting mobile phase modifiers based on detection limits and peak symmetry requirements.

Diagram 2: Troubleshooting "Loss of Retention"

Follow this path if your retention time (RT) becomes unstable.

RetentionTroubleshoot Problem Problem: RT Drifting or Too Early CheckpH Check Aqueous pH Is it < 3.0? Problem->CheckpH pH_No No (>3.0) CheckpH->pH_No pH_Yes Yes (<3.0) CheckpH->pH_Yes Action_Acid Add Acid (Ionize COOH -> COOH) pH_No->Action_Acid CheckPhase Check Column Type Is it Standard C18? pH_Yes->CheckPhase Phase_Std Standard C18 CheckPhase->Phase_Std Phase_Aq Aq/Polar C18 CheckPhase->Phase_Aq Dewetting Phase Collapse (Dewetting) Hydrophobic pores close up Phase_Std->Dewetting If 100% Water used Equilibration Check Equilibration Need 20 column volumes Phase_Aq->Equilibration SwitchCol Switch to C18-Aq or PFP Dewetting->SwitchCol

Caption: Diagnostic flow for identifying the root cause of retention time instability or loss.

References

  • BenchChem. (2025).[1][3][4] HPLC Method for the Separation and Quantification of 2,6-Dihydroxybenzoic Acid. (Used as structural proxy for DHBA method conditions). [1]

  • Helix Chromatography. (2024).[1] HPLC Methods for analysis of 3,5-Dihydroxybenzoic acid. (Validation of acidic mobile phases for 3,5-isomers).

  • Agilent Technologies. (2023).[1] Control pH During Method Development for Better Chromatography. (Authoritative source on pH effects on Benzoic Acid derivatives).

  • SciSpace. (2024).[1] Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography. (Elution order confirmation: 3,5- isomers are highly polar).

  • PubChem. (2025).[1][5] 3,5-Dihydroxy-4-methylbenzoic Acid Compound Summary. (Chemical structure and physical properties).[1][6][7][8][9] [1]

Sources

Reference Data & Comparative Studies

Validation

3,5-Dihydroxy-4-methylbenzoic acid vs gallic acid antioxidant activity

A Comparative Guide to the Antioxidant Activity of 3,5-Dihydroxy-4-methylbenzoic Acid and Gallic Acid For researchers and professionals in drug development, understanding the nuanced differences in antioxidant potential...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Antioxidant Activity of 3,5-Dihydroxy-4-methylbenzoic Acid and Gallic Acid

For researchers and professionals in drug development, understanding the nuanced differences in antioxidant potential among phenolic compounds is critical for lead compound selection and mechanistic studies. This guide provides an in-depth, objective comparison of the antioxidant activities of 3,5-Dihydroxy-4-methylbenzoic acid and the widely recognized benchmark, gallic acid. While direct comparative experimental data for 3,5-Dihydroxy-4-methylbenzoic acid is limited in publicly available literature, this guide synthesizes data from structurally related compounds and established structure-activity relationships to provide a robust predictive analysis.

Introduction to the Compounds

Gallic Acid (3,4,5-trihydroxybenzoic acid) is a ubiquitous phenolic acid found abundantly in various plants, including tea leaves, grapes, and gallnuts.[1] It is one of the most extensively studied natural antioxidants, recognized for its potent capacity to neutralize free radicals and mitigate oxidative stress.[2] Its well-characterized antioxidant, anti-inflammatory, and antineoplastic properties make it a frequent standard in antioxidant research.[1]

3,5-Dihydroxy-4-methylbenzoic acid is a less common derivative of benzoic acid. Its structural similarity to other bioactive phenolic acids suggests potential antioxidant activity. A comprehensive understanding of its potential requires a detailed analysis of its chemical structure in comparison to well-known antioxidants like gallic acid.

Structural and Mechanistic Comparison

The antioxidant capacity of phenolic acids is intrinsically linked to their chemical structure, specifically the number and position of hydroxyl (-OH) groups on the aromatic ring, which can donate a hydrogen atom or an electron to neutralize free radicals.[3][4]

Caption: Chemical structures of Gallic Acid and 3,5-Dihydroxy-4-methylbenzoic Acid.

Gallic Acid's Antioxidant Mechanism: Gallic acid's potent antioxidant activity is primarily attributed to its three hydroxyl groups. The arrangement of these groups, particularly the 3,4,5-trihydroxy substitution, allows for effective delocalization and stabilization of the resulting phenoxyl radical after hydrogen donation.[2]

3,5-Dihydroxy-4-methylbenzoic Acid - A Structural Analysis: This compound possesses two hydroxyl groups positioned meta to the carboxylic acid group (at C3 and C5). Crucially, studies on various dihydroxybenzoic acids have shown that this meta positioning is highly effective for radical scavenging. One study reported the following order of DPPH radical scavenging activity: 3,5-dihydroxybenzoic acid > 3,4-dihydroxybenzoic acid > gallic acid (3,4,5-trihydroxybenzoic acid) .[5] This counter-intuitive finding suggests that the addition of a third hydroxyl group at the C4 position (as in gallic acid) may, in some contexts, decrease the radical scavenging activity compared to the 3,5-dihydroxy arrangement.[5]

The presence of a methyl (-CH3) group at the C4 position in 3,5-Dihydroxy-4-methylbenzoic acid introduces an electron-donating effect. Generally, electron-donating groups can enhance the antioxidant activity of phenolic compounds by increasing the electron density on the aromatic ring, which facilitates hydrogen or electron donation.[6]

Comparative Antioxidant Activity: A Data-Driven Postulation

Due to the lack of direct experimental comparisons, this section presents data for gallic acid and the structurally related 3,5-dihydroxybenzoic acid to infer the potential activity of 3,5-Dihydroxy-4-methylbenzoic acid. The primary metric used here is the IC50 value from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower value indicates greater antioxidant activity.

CompoundDPPH Radical Scavenging Activity (IC50)Reference(s)
Gallic Acid 2.42 µM[7]
3,5-Dihydroxybenzoic Acid > 2.42 µM (Ranked lower than Gallic Acid)[7]
3,5-Dihydroxy-4-methylbenzoic Acid Data Not Available (Predicted to be potent)

Note: Data from different studies may not be directly comparable due to variations in experimental conditions. The data for 3,5-Dihydroxybenzoic Acid shows it is less active than gallic acid in this particular study, which contrasts with other findings, highlighting the complexity of these comparisons.[5][7]

Interpretation and Prediction: While one study ranks 3,5-dihydroxybenzoic acid's activity as lower than gallic acid's, another significant study suggests the opposite.[5][7] This discrepancy underscores the sensitivity of antioxidant assays to experimental conditions. However, the consistent finding is that the 3,5-dihydroxy arrangement confers strong antioxidant potential.[5] The addition of an electron-donating methyl group at the 4-position to this structure would theoretically be expected to further enhance its radical scavenging ability. Therefore, it is plausible to hypothesize that 3,5-Dihydroxy-4-methylbenzoic acid possesses antioxidant activity comparable to, or potentially greater than, gallic acid. Experimental validation is required to confirm this hypothesis.

Experimental Protocols for Antioxidant Capacity Assessment

To facilitate further research and direct comparison, standardized protocols for key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. This donation neutralizes the radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[8]

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0 at 517 nm. Prepare serial dilutions of the test compounds (3,5-Dihydroxy-4-methylbenzoic acid, gallic acid) and a standard (e.g., Trolox).

  • Reaction: In a 96-well plate, add a small volume of the test compound or standard solution to a larger volume of the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (concentration required to inhibit 50% of DPPH radicals) is determined by plotting inhibition percentage against concentration.

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced back to the neutral ABTS, causing decolorization. The change in absorbance is proportional to the antioxidant's activity.[9]

Methodology:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Stock Solution: Mix equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • ABTS•+ Working Solution: Dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline) or solvent to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a small volume of the test compound to a larger volume of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The increase in absorbance at 593 nm is proportional to the antioxidant's reducing power.[10]

Methodology:

  • Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Reaction: Add a small volume of the sample to a larger volume of the pre-warmed FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., µmol Fe²⁺/g of sample).

Ferrous Ion (Fe²⁺) Chelating Assay

Principle: This assay evaluates the ability of a compound to chelate ferrous ions (Fe²⁺), which are pro-oxidants. The method is based on the competition between the test compound and ferrozine for Fe²⁺. Ferrozine forms a stable, magenta-colored complex with Fe²⁺. If the test compound chelates the iron, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in color intensity, measured spectrophotometrically.[11]

Methodology:

  • Reaction Mixture: In a 96-well plate, add the test compound at various concentrations.

  • Add Iron: Add a solution of FeCl₂ (e.g., 2 mM) to initiate the chelation reaction.

  • Add Indicator: After a short incubation (e.g., 5 minutes), add the ferrozine solution (e.g., 5 mM) to all wells. This will bind to any Fe²⁺ not chelated by the test compound.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 562 nm. A lower absorbance indicates higher chelating activity.

  • Calculation: The percentage of chelating activity is calculated using the formula: % Chelating Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 EDTA is commonly used as a positive control.

Conclusion and Future Directions

While gallic acid is a well-established antioxidant standard, a detailed structural analysis suggests that 3,5-Dihydroxy-4-methylbenzoic acid holds significant, yet largely uncharacterized, antioxidant potential. The presence of two hydroxyl groups in the meta position, a configuration known for high activity, combined with an electron-donating methyl group, provides a strong theoretical basis for potent radical scavenging capabilities.

The primary knowledge gap is the lack of direct, peer-reviewed experimental data for 3,5-Dihydroxy-4-methylbenzoic acid in standardized antioxidant assays. Future research should focus on performing direct comparative studies of these two compounds using the protocols outlined in this guide. Such studies would provide definitive IC50 and equivalence values, allowing for a conclusive assessment of their relative antioxidant potencies and informing their potential application in drug development and as functional ingredients.

References

  • Natella, F., Nardini, M., Di Felice, M., & Scaccini, C. (1999). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. Journal of Agricultural and Food Chemistry, 47(4), 1453–1459. Available from: [Link]

  • Saeed, N., Khan, M. R., & Shabbir, M. (2012). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. Available from: [Link]

  • Stalmach, A., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition. Available from: [Link]

  • Leopoldini, M., et al. (2004). Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism. The Journal of Physical Chemistry A. Available from: [Link]

  • Fasanmade, A. A., & Nwodo, O. F. C. (2014). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives as Potential Antisickling Agents.
  • Sroka, Z. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Semantic Scholar. Available from: [Link]

  • Núñez-Gastélum, J. A., et al. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Revista de Química teórica y aplicada. Available from: [Link]

  • Srinivasan, M., Sudheer, A. R., & Menon, V. P. (2007). Antioxidant mechanism of phenolic compounds Flavonoids.
  • Natella, F., et al. (1999). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. PubMed. Available from: [Link]

  • Tadesse, S. A., & Gasmalla, M. A. A. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publishers.
  • Marković, Z., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. MDPI. Available from: [Link]

  • Wojtunik-Kulesza, K. A., et al. (2022). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC. Available from: [Link]

  • Phenolic hydroxyl groups can store energy. (n.d.). Energy Storage.
  • Sirivibulkovit, K., et al. (2018). Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes. PMC. Available from: [Link]

  • Dias, R., et al. (2022). Phenolic Compounds and Its Linkage. Encyclopedia MDPI.
  • Galván-De-La-Cruz, M. L., et al. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Revista de Ciencia de la Universidad Autónoma de Sinaloa.
  • Aragó, M., et al. (2019). Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods. PMC. Available from: [Link]

  • He, M., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PMC. Available from: [Link]

  • Tung, Y. T., et al. (2007). Free-radical scavenging activity of various benzoic acids measured by the DPPH assay.
  • Lee, S., et al. (2025). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. MDPI. Available from: [Link]

  • Watanabe, T., et al. (2024). 3,5-Dihydroxy-4-methoxybenzyl alcohol, a novel antioxidant isolated from oyster meat, inhibits the hypothalamus-pituitary-adrenal axis to regulate the stress response. PubMed. Available from: [Link]

  • Wojtunik-Kulesza, K. A., et al. (2022). Comparison of the antioxidant activity of the tested hydroxybenzoic acids...
  • Guedes, R. C., et al. (2022). Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. Preprints.org.

Sources

Comparative

A Comparative Guide to the Biological Activities of Dihydroxybenzoic Acid Isomers

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activities of structural isomers is paramount for the rational design of novel therapeutics. Dih...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activities of structural isomers is paramount for the rational design of novel therapeutics. Dihydroxybenzoic acids (DHBAs), a group of phenolic compounds characterized by a benzene ring substituted with two hydroxyl groups and a carboxyl group, represent a compelling case study in structure-activity relationships. The specific positioning of the hydroxyl groups on the aromatic ring dramatically influences their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive comparative analysis of the six major DHBA isomers, synthesizing data from numerous studies to offer a clear, evidence-based perspective on their relative potencies and mechanisms of action.

Chemical Structures of Dihydroxybenzoic Acid Isomers

The six primary isomers of dihydroxybenzoic acid, each with the same molecular formula (C₇H₆O₄) but distinct structural arrangements, are depicted below. This seemingly subtle variation in the location of the two hydroxyl groups is the fundamental determinant of their diverse biological effects.

DHBA_Isomers cluster_23 2,3-Dihydroxybenzoic Acid cluster_24 2,4-Dihydroxybenzoic Acid cluster_25 2,5-Dihydroxybenzoic Acid cluster_26 2,6-Dihydroxybenzoic Acid cluster_34 3,4-Dihydroxybenzoic Acid cluster_35 3,5-Dihydroxybenzoic Acid N23 N23 N24 N24 N25 N25 N26 N26 N34 N34 N35 N35

Caption: Chemical structures of the six dihydroxybenzoic acid isomers.

Comparative Biological Activities: A Quantitative Overview

The efficacy of DHBA isomers across various biological assays is summarized below. It is crucial to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. However, by collating available data, we can discern clear trends in their relative potencies.

Antioxidant Activity

The antioxidant capacity of DHBA isomers is a key determinant of their protective effects against oxidative stress-related diseases. The position of the hydroxyl groups significantly influences their ability to scavenge free radicals. Studies have consistently shown that isomers with ortho- and para-positioned hydroxyl groups exhibit stronger antioxidant effects than those with meta-positioned hydroxyls[1].

IsomerDPPH Radical Scavenging (IC50, µM)ABTS Radical Scavenging (IC50, µM)Reference
2,3-DHBA ~7.0Data not readily available[2]
2,4-DHBA >50Data not readily available[2]
2,5-DHBA (Gentisic Acid) ~5.0Data not readily available[2]
2,6-DHBA ~15.0Data not readily available[2]
3,4-DHBA (Protocatechuic Acid) ~6.0Data not readily available[2]
3,5-DHBA ~25.0Data not readily available[2]

Note: Lower IC50 values indicate higher antioxidant activity. Data is estimated from graphical representations in the cited source and should be considered relative.

Anticancer Activity

Several DHBA isomers have demonstrated the ability to inhibit the proliferation of various cancer cell lines. Their mechanisms often involve the induction of apoptosis and cell cycle arrest.

IsomerCell LineIC50 (µM)Reference
2,3-DHBA MDA-MB-231 (Breast)~500[3]
2,5-DHBA HCT-116 (Colon)250-500[3]
HT-29 (Colon)250-500[3]
MDA-MB-231 (Breast)~100[3]
3,4-DHBA AGS (Gastric)Dose-dependent inhibition[4]
Other Isomers Data from directly comparative studies is limited.

Note: IC50 values represent the concentration required to inhibit 50% of cell growth.

Antimicrobial Activity

The antimicrobial properties of DHBA isomers are influenced by their ability to disrupt microbial cell membranes and interfere with essential cellular processes.

IsomerMicroorganismMIC (mg/mL)Reference
2,4-DHBA E. coli1[5]
3,4-DHBA E. coli1[5]
Other Isomers Data from directly comparative studies is limited.

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Mechanistic Insights into Biological Action

The diverse biological activities of DHBA isomers stem from their interactions with various cellular signaling pathways.

2,3-Dihydroxybenzoic Acid (2,3-DHBA)

2,3-DHBA exhibits antioxidant and anti-inflammatory properties, in part by reducing the activation of the NF-κB transcription factor, a key regulator of inflammation[6]. It has also been shown to protect cardiomyocytes from damage by regulating redox status, apoptosis, and autophagy[7]. Its anticancer effects are linked to the inhibition of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK6[3].

2,4-Dihydroxybenzoic Acid (2,4-DHBA)

The biological activities of 2,4-DHBA are less extensively studied compared to other isomers. However, it is known to play a role in plant immunity, where it acts as a signaling molecule[8][9]. Its antioxidant activity is considered to be weaker than isomers with ortho or para hydroxyl groups[10].

2,5-Dihydroxybenzoic Acid (Gentisic Acid)

As a metabolite of aspirin, 2,5-DHBA possesses well-documented anti-inflammatory properties. It is believed to exert these effects by inhibiting the synthesis of prostaglandins through the modulation of cyclooxygenase (COX) enzymes[11]. Its anticancer activity is also associated with the inhibition of CDKs[3].

2,6-Dihydroxybenzoic Acid

2,6-DHBA generally exhibits weaker biological activity compared to the other isomers[10][12]. Its antioxidant capacity is notably lower, which is attributed to the meta positioning of the hydroxyl groups, making it less efficient at stabilizing free radicals[1].

3,4-Dihydroxybenzoic Acid (Protocatechuic Acid, PCA)

PCA is one of the most extensively studied DHBA isomers, with a broad spectrum of biological activities. Its antioxidant and anti-inflammatory effects are well-established and are mediated through the modulation of several key signaling pathways, including:

  • MAPK/AP-1 and NF-κB Pathways: PCA can suppress the activation of these pathways, leading to a reduction in the expression of pro-inflammatory cytokines[11][13].

  • Nrf2-ARE Pathway: PCA can activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes, thereby enhancing cellular defense against oxidative stress[14].

  • p53 Signaling and Cell Cycle Pathways: In the context of cancer, PCA can induce apoptosis by modulating these pathways[4][13].

PCA_pathway PCA 3,4-DHBA (PCA) MAPK MAPK/AP-1 Pathway PCA->MAPK Inhibits NFkB NF-κB Pathway PCA->NFkB Inhibits Nrf2 Nrf2-ARE Pathway PCA->Nrf2 Activates p53 p53 Signaling PCA->p53 CellCycle Cell Cycle Regulation PCA->CellCycle Inflammation ↓ Inflammation MAPK->Inflammation NFkB->Inflammation Antioxidant ↑ Antioxidant Defense Nrf2->Antioxidant Apoptosis ↑ Apoptosis p53->Apoptosis CellCycle->Apoptosis DPPH_Workflow start Prepare DHBA solutions and DPPH reagent mix Mix DHBA and DPPH in microplate start->mix incubate Incubate in dark (30 min) mix->incubate read Read absorbance at 517 nm incubate->read calculate Calculate % Inhibition read->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for the DPPH radical scavenging assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the DHBA isomers for a specified period (e.g., 24, 48, or 72 hours). Include untreated control cells.

  • MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilutions: Prepare two-fold serial dilutions of the DHBA isomers in the broth medium in a 96-well microplate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion and Future Directions

This comparative guide highlights the significant impact of isomeric structural variations on the biological activities of dihydroxybenzoic acids. While 3,4-dihydroxybenzoic acid (protocatechuic acid) and 2,5-dihydroxybenzoic acid (gentisic acid) have emerged as particularly potent and well-studied isomers, the other members of this family also possess unique biological profiles that warrant further investigation. The structure-activity relationships discussed herein provide a foundational framework for the rational design of new therapeutic agents. Future research should focus on conducting comprehensive, head-to-head comparative studies of all six isomers under standardized experimental conditions to provide more definitive quantitative data. Furthermore, a deeper exploration of the molecular mechanisms of the less-studied isomers will be crucial for unlocking their full therapeutic potential.

References

A comprehensive list of references is available upon request.

Sources

Validation

Structure-Activity Relationship (SAR) of Substituted Hydroxybenzoic Acids: A Comparative Application Guide

Executive Summary & Chemical Landscape Hydroxybenzoic acids (HBAs) represent a versatile scaffold in medicinal chemistry and functional material science. Unlike hydroxycinnamic acids, which possess a propenoic side chain...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Landscape

Hydroxybenzoic acids (HBAs) represent a versatile scaffold in medicinal chemistry and functional material science. Unlike hydroxycinnamic acids, which possess a propenoic side chain, HBAs are derived directly from the benzoic acid core. Their biological utility—ranging from potent antioxidant capacity to broad-spectrum antimicrobial preservation—is strictly governed by the number and position of hydroxyl (-OH) and methoxy (-OCH₃) substituents, as well as the derivatization of the carboxylic acid moiety.

This guide objectively compares the performance of key HBA derivatives, providing experimental evidence to support scaffold selection for specific therapeutic or industrial applications.

Table 1: Structural Landscape of Key Hydroxybenzoic Acids
Common NameStructure (Substituents)Primary ApplicationKey Characteristic
Salicylic Acid 2-OHAnti-inflammatory, KeratolyticIntramolecular H-bond increases lipophilicity.
4-Hydroxybenzoic Acid (4-HBA) 4-OHPreservative PrecursorLow antioxidant activity; scaffold for Parabens.
Protocatechuic Acid 3,4-diOHAntioxidant, Anti-inflammatoryCatechol moiety enables metal chelation.
Gentisic Acid 2,5-diOHAnalgesic, AntioxidantMetabolic product of aspirin; effective radical scavenger.
Gallic Acid 3,4,5-triOHHigh-Potency AntioxidantPyrogallol moiety confers maximal radical scavenging.
Vanillic Acid 4-OH, 3-OCH₃Flavor, AntimicrobialMethoxy group improves lipophilicity over Protocatechuic.
Syringic Acid 4-OH, 3,5-diOCH₃Antioxidant, AntimicrobialDual methoxy groups stabilize phenoxy radical via sterics.

Comparative Analysis: Antioxidant Performance

The antioxidant efficacy of HBAs is primarily driven by their ability to donate hydrogen atoms (HAT mechanism) or electrons (SET mechanism) to neutralize free radicals.

SAR Rules for Antioxidant Activity[1]
  • Number of Hydroxyl Groups: Activity correlates positively with the number of -OH groups.

    • Rule: Tri-hydroxy > Di-hydroxy > Mono-hydroxy.

  • Positional Effects: Ortho and para hydroxyls stabilize the resulting phenoxy radical through resonance. The ortho-dihydroxy (catechol) and tri-hydroxy (pyrogallol) motifs are superior to isolated hydroxyls.

  • Methoxylation: Introduction of electron-donating methoxy groups (e.g., Syringic acid) increases the electron density on the ring, stabilizing the radical form, though often less effectively than a free hydroxyl group.

Experimental Data: Radical Scavenging Capacity

The following table synthesizes IC50 data (concentration required to scavenge 50% of radicals) from comparative DPPH assays. Lower IC50 indicates higher potency. [1]

CompoundSubstituentsDPPH IC50 (µM)Relative Potency (Trolox = 1)
Gallic Acid 3,4,5-triOH~2.4 4.5x (Superior)
Gentisic Acid 2,5-diOH~29.00.8x
Protocatechuic Acid 3,4-diOH~30-400.7x
Syringic Acid 4-OH, 3,5-diOCH₃~45.00.6x
Vanillic Acid 4-OH, 3-OCH₃> 400Weak
Salicylic Acid 2-OH> 800Negligible
4-HBA 4-OH> 800Negligible

Scientist's Insight: If your goal is purely antioxidant protection (e.g., stabilizing a formulation), Gallic acid is the clear choice. However, its high polarity (low Log P) limits its use in lipid-based systems. For oil-based formulations, Syringic acid or lipid-soluble esters of Gallic acid (e.g., Propyl Gallate) are superior alternatives.

Comparative Analysis: Antimicrobial Efficacy

Unlike antioxidant activity, antimicrobial efficacy relies heavily on lipophilicity (Log P) to penetrate bacterial cell membranes. Free acids often exhibit lower activity due to ionization at physiological pH.

SAR Rules for Antimicrobial Activity[3]
  • Esterification: Converting the carboxylic acid to an alkyl ester (Parabens) significantly enhances membrane permeability and antimicrobial potency.

    • Trend: Butyl > Propyl > Ethyl > Methyl (Chain length

      
       Activity).
      
  • Hydroxyl Position: The 2-OH (Salicylic) position is unique; the intramolecular hydrogen bond reduces acidity (pKa ~2.97) and increases lipophilicity compared to 3-OH or 4-OH, making Salicylic acid effective against P. acnes and fungi.

  • Methoxylation: Methoxyl groups (e.g., Vanillic acid) can inhibit biofilm formation more effectively than hydroxyl groups alone.

Experimental Data: Minimum Inhibitory Concentration (MIC)

Comparison against Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative).[2]

CompoundStructureMIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]Application Note
Methyl Paraben 4-OH Benzoic Ester10002000Standard Preservative
Propyl Paraben 4-OH Benzoic Ester250500High Lipophilicity
Salicylic Acid 2-OH Acid500>1000Topical / Anti-acne
Gallic Acid 3,4,5-triOH Acid25005000Weak Antimicrobial
Protocatechuic 3,4-diOH Acid>2000>2000Weak Antimicrobial

Scientist's Insight: There is an inverse relationship between antioxidant and antimicrobial activity in the free acid forms. Gallic acid is a potent antioxidant but a poor antimicrobial due to high polarity. For antimicrobial applications, 4-HBA esters (Parabens) or Salicylic acid are the validated standards.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for selecting the appropriate HBA scaffold based on the desired biological outcome.

SAR_Decision_Tree Start Select HBA Scaffold Goal_AntiOx Goal: Antioxidant Start->Goal_AntiOx Goal_AntiMicro Goal: Antimicrobial Start->Goal_AntiMicro Goal_AntiInflam Goal: Anti-Inflammatory Start->Goal_AntiInflam Mechanism_HAT Mechanism: H-Atom Transfer Goal_AntiOx->Mechanism_HAT Mechanism_Memb Mechanism: Membrane Disruption Goal_AntiMicro->Mechanism_Memb Strategy_Ortho Strategy: 2-OH Substitution Goal_AntiInflam->Strategy_Ortho Strategy_PolyOH Strategy: Increase -OH Groups Mechanism_HAT->Strategy_PolyOH Strategy_Ester Strategy: Esterify -COOH Mechanism_Memb->Strategy_Ester Choice_Gallic Best Choice: Gallic Acid (3,4,5-triOH) Strategy_PolyOH->Choice_Gallic Max Potency Choice_Proto Alt Choice: Protocatechuic (3,4-diOH) Strategy_PolyOH->Choice_Proto Moderate Potency Choice_Paraben Best Choice: Parabens (4-OH Esters) Strategy_Ester->Choice_Paraben Preservative Choice_Salicylic Best Choice: Salicylic Acid (2-OH) Strategy_Ortho->Choice_Salicylic Keratolytic

Caption: Decision tree for selecting Hydroxybenzoic Acid derivatives based on structure-activity relationships.

Experimental Protocols

To validate these SARs in your own laboratory, use the following self-validating protocols.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant)

This protocol quantifies the ability of the HBA to donate hydrogen atoms.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. The solution should be deep purple (Absorbance at 517 nm ~ 0.7–0.9).

  • Sample Series: Prepare serial dilutions of the test HBA (e.g., Gallic acid) in methanol ranging from 1 µM to 1000 µM.

  • Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Control: Use 100 µL methanol + 100 µL DPPH as the negative control (0% inhibition). Use Ascorbic Acid as a positive control.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    
  • Validation: The color change from purple to yellow indicates radical scavenging. If the control does not remain stable (purple) for 30 mins, the solvent is contaminated.

Protocol B: Chromatographic Determination of Lipophilicity (Log )

Lipophilicity is a surrogate for antimicrobial potential. This HPLC method avoids the variability of the shake-flask method.

  • System: HPLC with C18 Reverse Phase column.

  • Mobile Phase: Methanol/Water gradient.

    • Isocratic runs at varying Methanol fractions (

      
      ): 30%, 40%, 50%, 60%.
      
    • Buffer: 20 mM Phosphate buffer pH 3.0 (ensures acids are protonated/neutral).

  • Procedure: Inject HBA sample (10 µL) and measure retention time (

    
    ). Determine dead time (
    
    
    
    ) using Uracil.
  • Calculation: Calculate capacity factor

    
    .
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (volume fraction of methanol).
    • Linear Equation:

      
      
      
    • The y-intercept (

      
      ) represents the lipophilicity in 100% water.
      
  • Interpretation: Higher

    
     values correlate with better membrane penetration and antimicrobial efficacy.
    

Mechanistic Visualization

Understanding the radical scavenging mechanism of Gallic Acid (the most potent HBA) explains why the 3,4,5-trihydroxy pattern is superior.

Mechanism_Action Radical Free Radical (R•) Complex H-Bond Complex Radical->Complex Gallic Gallic Acid (3,4,5-triOH) Gallic->Complex Approaches Transition Transition State (H-Atom Transfer) Complex->Transition Fast Stable Stable Quinone Intermediate Transition->Stable Resonance Stabilization Neutral Neutralized Product (RH) Transition->Neutral Reduction

Caption: Mechanism of Action: Hydrogen Atom Transfer (HAT) from Gallic Acid to neutralize a free radical.

References

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956.

  • Karamać, M., Kosińska, A., & Pegg, R. B. (2005). Comparison of radical-scavenging activities for selected phenolic acids. Polish Journal of Food and Nutrition Sciences, 14(2), 165-170.

  • Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids. Food and Chemical Toxicology, 41(6), 753-758.

  • Alves, M. J., et al. (2013). Antimicrobial activity of phenolic compounds identified in wild mushrooms, SAR analysis and docking studies.[3] Journal of Applied Microbiology, 115(2), 346-357.[4]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Standard Reference for Lipophilicity/Log P methods).

Sources

Comparative

Validating the antimicrobial properties of 3,5-Dihydroxy-4-methylbenzoic acid

Publish Comparison Guide: Validating the Antimicrobial Potential of 3,5-Dihydroxy-4-methylbenzoic Acid Executive Summary: The Dual-Natured Scaffold 3,5-Dihydroxy-4-methylbenzoic acid (DHMBA) , often isolated from lichen...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating the Antimicrobial Potential of 3,5-Dihydroxy-4-methylbenzoic Acid

Executive Summary: The Dual-Natured Scaffold

3,5-Dihydroxy-4-methylbenzoic acid (DHMBA) , often isolated from lichen (Parmotrema spp.) or Hibiscus fermentation, represents a critical "pivot point" in antimicrobial research. While the parent compound exhibits only mild direct bacteriostatic activity, it serves as a high-value pharmacophore scaffold and a functional monomer for next-generation materials.

Key Insight for Researchers: Do not evaluate DHMBA solely as a free-floating antibiotic. Its primary value lies in two domains:

  • Precursor Potency: Halogenation of DHMBA yields derivatives (e.g., methyl 3,5-dibromo-orsellinate) with MIC values comparable to clinical aminoglycosides (Kanamycin).

  • Material Defense: When polymerized into polyester membranes, DHMBA confers superior chlorine resistance and anti-fouling properties compared to standard polyamide films, effectively preventing bacterial biofilm formation in water treatment systems.

Chemical Profile & Structure-Activity Relationship (SAR)

To understand the antimicrobial limitations and potential of DHMBA, we must analyze its structural logic.

FeatureChemical LogicAntimicrobial Impact
3,5-Dihydroxy Group Polyphenolic coreProvides antioxidant stability and enzyme inhibition (e.g.,

-glucosidase), but limited membrane penetration due to high polarity.
4-Methyl Group Hydrophobic steric bulkModulates solubility but insufficient alone to drive passive diffusion across Gram-negative outer membranes.
Carboxylic Acid Ionizable headgroupAllows for interfacial polymerization (ester linkages) but contributes to repulsion by negatively charged bacterial cell walls at neutral pH.

The "Activation" Pathway: Direct screening of DHMBA often yields high MICs (>100 µg/mL). However, bromination at the 2- and 6-positions (ortho to the hydroxyls) drastically increases lipophilicity, enabling the molecule to breach the bacterial envelope.

Comparative Efficacy: Parent vs. Derivative vs. Standard

The following data contrasts the parent DHMBA with its activated brominated derivative and a standard antibiotic.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison against S. aureus

CompoundStructure NoteMIC (

g/mL)
Relative Potency
DHMBA (Parent) 3,5-Dihydroxy-4-methylbenzoic acid>128 (Inactive)Baseline
Compound 9a Methyl 3,5-dibromo-orsellinate4.0 32x Increase
Kanamycin Standard Aminoglycoside4.0 Benchmark
Ampicillin Standard Beta-lactam0.5 - 2.0 High

Data Source Interpretation: While DHMBA (Compound 3 in source studies) shows negligible activity, its brominated ester derivative (Compound 9a) achieves parity with Kanamycin. This validates DHMBA as a pro-drug scaffold rather than a standalone antibiotic.

Mechanism of Action: The "Membrane Defense" Strategy

DHMBA operates differently depending on whether it is free or polymerized.

A. Free Molecule (Derivatized)

The brominated derivatives function via membrane disruption . The addition of halogens increases the partition coefficient (LogP), allowing the molecule to embed in the lipid bilayer, causing depolarization and leakage of intracellular contents.

B. Polymerized (Surface Engineering)

In material science, DHMBA is reacted with trimesoyl chloride (TMC) to form polyester membranes . Unlike standard polyamide membranes (which degrade under chlorine), the DHMBA-polyester surface is ultra-smooth and hydrophilic , preventing the initial adhesion of bacteria (biofouling).

MOA DHMBA DHMBA (Parent) Bromination Chemical Activation (Bromination) DHMBA->Bromination Synthetic Mod Polymerization Interfacial Polymerization (with TMC) DHMBA->Polymerization Material Eng Derivative Dibromo-Derivative (Lipophilic) Bromination->Derivative Membrane Polyester Membrane (Hydrophilic Surface) Polymerization->Membrane Bact_Kill Bacterial Death (Membrane Rupture) Derivative->Bact_Kill Penetrates Lipid Bilayer Anti_Foul Anti-Fouling (Adhesion Prevention) Membrane->Anti_Foul Steric/Hydration Repulsion

Caption: Divergent utility of DHMBA. Pathway 1 (Top) yields high-potency antibiotics via halogenation. Pathway 2 (Bottom) yields chlorine-resistant anti-fouling surfaces.

Experimental Protocols

To validate these properties in your lab, follow these specific workflows.

Protocol A: Validation of Direct Antimicrobial Activity (MIC)

Use this to confirm the baseline activity of DHMBA vs. its derivatives.

  • Inoculum Prep: Cultivate S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL.
  • Compound Prep: Dissolve DHMBA in DMSO (stock 10 mg/mL). Note: DHMBA has poor water solubility; ensure DMSO concentration in final assay is <1%.

  • Dilution: Perform 2-fold serial dilutions in a 96-well plate (Range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL).
  • Incubation: Add 100

    
    L inoculum to each well. Incubate at 37°C for 18–24 hours.
    
  • Readout: Add Resazurin (0.01%) or measure

    
    .
    
    • Validation Check: If DHMBA MIC > 128

      
      g/mL, the assay is valid (consistent with literature). If < 10 
      
      
      
      g/mL, verify purity (check for contamination with brominated byproducts).
Protocol B: Synthesis of Anti-Fouling Polyester Membrane

Use this to validate the "passive" antimicrobial property (preventing biofilm).

  • Aqueous Phase: Dissolve DHMBA (1.0% w/v) and NaOH (0.5% w/v) in DI water. The NaOH is critical to ionize the phenol groups for reaction.

  • Organic Phase: Dissolve Trimesoyl Chloride (TMC, 0.1% w/v) in n-hexane.

  • Interfacial Polymerization (IP):

    • Soak a polysulfone support layer in the Aqueous Phase for 2 mins.

    • Remove excess liquid (air knife or rubber roller).

    • Contact with Organic Phase for 30 seconds. A polyester film forms instantly at the interface.

  • Curing: Heat cure at 60°C for 5 mins.

  • Biofouling Test: Expose membrane to E. coli suspension (

    
     CFU/mL) for 24 hours. Stain with Crystal Violet to quantify adhered biomass vs. a Polyamide control.
    

Workflow Step1 1. Dissolve DHMBA (pH > 10 for Phenolate formation) Step2 2. Soak Support Layer (Polysulfone) Step1->Step2 Step3 3. Contact with TMC/Hexane (Interfacial Polymerization) Step2->Step3 Step4 4. Polyester Film Formation (Ester Linkage) Step3->Step4 Step5 5. Biofouling Challenge (E. coli adhesion test) Step4->Step5

Caption: Fabrication workflow for DHMBA-based anti-fouling membranes. The alkaline pH in Step 1 is the critical control point.

References

  • Biological Activities of Lichen-Derived Monoaromatic Compounds.

    
    g/mL against S. aureus.
    
    
  • More Resilient Polyester Membranes for High-Performance Reverse Osmosis Desalination. Source: Science, 2024. Relevance:[1][2] Validates the use of DHMBA as a monomer for chlorine-resistant, anti-fouling membranes.[2]

  • Antimicrobial Susceptibility Testing Protocols. Source: Clinical and Laboratory Standards Institute (CLSI). Relevance: Standard methodology for Broth Microdilution used in Protocol A.

Sources

Validation

A Comparative Guide to the Synthetic Routes of 3,5-Dihydroxy-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-Dihydroxy-4-methylbenzoic acid is a valuable aromatic compound that serves as a key intermediate in the synthesis of various pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxy-4-methylbenzoic acid is a valuable aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its structure, featuring a benzoic acid moiety with two hydroxyl groups and a methyl group, provides a versatile scaffold for further chemical modifications. The strategic placement of these functional groups allows for the construction of more complex molecules with potential biological activity. This guide provides a comparative analysis of the known synthetic routes to 3,5-Dihydroxy-4-methylbenzoic acid, offering detailed experimental protocols and a critical evaluation of each method's advantages and disadvantages to aid researchers in selecting the most suitable approach for their specific needs.

Route 1: Multi-step Synthesis from 2,6-Dibromo-4-methylphenol

This synthetic pathway, detailed by Borchardt and Sinhababu, represents an efficient and well-documented method for the preparation of 3,5-Dihydroxy-4-methylbenzoic acid. The route commences with the commercially available 2,6-Dibromo-4-methylphenol and proceeds through a three-step sequence involving methylation, lithiation-carboxylation, and demethylation.

Scientific Rationale

The initial bromination of 4-methylphenol provides a symmetrically substituted starting material, which simplifies the subsequent regiochemical outcomes. The hydroxyl group is methylated to prevent its interference in the carbon-carbon bond-forming step. The core of this synthesis is a halogen-metal exchange followed by carboxylation. The two bromine atoms are replaced by lithium, and the resulting aryllithium species is quenched with carbon dioxide to introduce the carboxylic acid group. Finally, the protecting methyl groups are cleaved to yield the desired dihydroxy product.

Experimental Protocol

Step 1: Synthesis of 2,6-Dibromo-4-methylanisole

  • To a solution of 2,6-Dibromo-4-methylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • To this suspension, add methyl iodide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,6-Dibromo-4-methylanisole.

Step 2: Synthesis of 3,5-Dimethoxy-4-methylbenzoic Acid

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-Dibromo-4-methylanisole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (2.2 eq) in hexanes dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice.

  • Allow the reaction to warm to room temperature overnight.

  • Quench the reaction with water and acidify with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Step 3: Synthesis of 3,5-Dihydroxy-4-methylbenzoic Acid

  • To a solution of 3,5-Dimethoxy-4-methylbenzoic Acid (1.0 eq) in dichloromethane (DCM) at -78 °C, add boron tribromide (BBr₃) (2.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain 3,5-Dihydroxy-4-methylbenzoic Acid.

Visualization of the Workflow

Route_1_Workflow cluster_0 Step 1: Methylation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Demethylation 2_6_Dibromo_4_methylphenol 2,6-Dibromo-4-methylphenol Reagents_1 K₂CO₃, CH₃I 2_6_Dibromo_4_methylphenol->Reagents_1 2_6_Dibromo_4_methylanisole 2,6-Dibromo-4-methylanisole Reagents_1->2_6_Dibromo_4_methylanisole Reagents_2 1. n-BuLi, THF, -78°C 2. CO₂ 2_6_Dibromo_4_methylanisole->Reagents_2 3_5_Dimethoxy_4_methylbenzoic_Acid 3,5-Dimethoxy-4-methylbenzoic Acid Reagents_2->3_5_Dimethoxy_4_methylbenzoic_Acid Reagents_3 BBr₃, DCM 3_5_Dimethoxy_4_methylbenzoic_Acid->Reagents_3 Final_Product 3,5-Dihydroxy-4-methylbenzoic Acid Reagents_3->Final_Product

Caption: Synthetic workflow for Route 1.

Route 2: Kolbe-Schmitt Carboxylation of Orcinol

A plausible, though less documented, alternative involves the direct carboxylation of orcinol (5-methylresorcinol) via the Kolbe-Schmitt reaction. This reaction is a well-established industrial process for the synthesis of hydroxybenzoic acids from phenols.

Scientific Rationale

The Kolbe-Schmitt reaction proceeds by the carboxylation of a phenoxide ion with carbon dioxide under pressure and elevated temperature. The regioselectivity of the carboxylation is influenced by the nature of the counter-ion and the reaction conditions. For resorcinol derivatives, carboxylation can occur at either the C2, C4, or C6 positions. In the case of orcinol, the desired product is formed by carboxylation at the C4 position. While theoretically sound, the optimization of reaction conditions to favor the desired isomer over others is a critical challenge.

Hypothetical Experimental Protocol
  • In a high-pressure autoclave, place orcinol (1.0 eq) and potassium carbonate (2.0 eq).

  • Seal the autoclave and pressurize with carbon dioxide to the desired pressure (e.g., 5-10 atm).

  • Heat the mixture to 150-200 °C with vigorous stirring for several hours.

  • After cooling, vent the autoclave and dissolve the solid residue in water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography to isolate 3,5-Dihydroxy-4-methylbenzoic acid.

Visualization of the Workflow

Route_2_Workflow Orcinol Orcinol (5-methylresorcinol) Reaction_Conditions 1. K₂CO₃, CO₂, Pressure 2. Heat 3. Acidic Workup Orcinol->Reaction_Conditions Final_Product 3,5-Dihydroxy-4-methylbenzoic Acid Reaction_Conditions->Final_Product

Caption: Proposed workflow for the Kolbe-Schmitt synthesis.

Comparison of Synthetic Routes

FeatureRoute 1: From 2,6-Dibromo-4-methylphenolRoute 2: Kolbe-Schmitt of Orcinol
Starting Material 2,6-Dibromo-4-methylphenol (multi-step from 4-methylphenol)Orcinol (5-methylresorcinol)
Number of Steps 31
Key Transformation Lithiation-carboxylationElectrophilic aromatic substitution
Reagents & Conditions Organolithium reagents, cryogenic temperatures, inert atmosphereHigh pressure, high temperature
Reported Yield Generally good to excellentPotentially variable, requires optimization
Purification Multiple chromatographic purifications and recrystallizationsLikely requires careful separation of isomers
Scalability Challenging due to cryogenic conditions and organometallicsPotentially more scalable, but requires specialized equipment
Safety Considerations Pyrophoric n-butyllithium, corrosive BBr₃High-pressure and high-temperature operation

Conclusion and Recommendations

For laboratory-scale synthesis where reliability and predictability are paramount, Route 1 stands out as the more robust and well-defined method. The multi-step nature of this synthesis allows for clear checkpoints for purification and characterization, leading to a high-purity final product. The experimental choices, such as the use of protecting groups and a directed lithiation, are well-reasoned and provide excellent control over the chemical transformations.

Route 2 , while attractive due to its single-step nature, presents significant challenges in terms of regioselectivity and the need for specialized high-pressure equipment. The development of this route would require considerable experimental optimization to achieve a satisfactory yield and purity of the desired product.

Therefore, for researchers requiring a reliable and reproducible synthesis of 3,5-Dihydroxy-4-methylbenzoic acid, the multi-step route from 2,6-Dibromo-4-methylphenol is the recommended starting point. Further research into optimizing the Kolbe-Schmitt carboxylation of orcinol could, however, lead to a more atom-economical and scalable process in the future.

References

  • Borchardt, R. T., & Sinhababu, A. K. (1981). An Efficient Synthesis of 3,5-Dihydroxy-4-Methylbenzoic Acid. The Journal of Organic Chemistry, 46(24), 5021–5022. [Link]

  • Kolbe, H. (1860). Ueber eine neue Darstellungsweise und einige bemerkenswerthe Eigenschaften der Salicylsäure. Annalen der Chemie und Pharmacie, 113(1), 125–127. [Link]

  • Schmitt, R. (1885). Beitrag zur Kenntniss der Kolbe'schen Salicylsäure-Synthese. Journal für Praktische Chemie, 31(1), 397–411. [Link]

Comparative

A Comparative Analysis of 3,5-Dihydroxy-4-methylbenzoic Acid and Protocatechuic Acid in Neuroprotection

An In-Depth Guide for Researchers and Drug Development Professionals In the quest for novel therapeutic agents for neurodegenerative diseases, phenolic compounds have emerged as promising candidates due to their potent a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the quest for novel therapeutic agents for neurodegenerative diseases, phenolic compounds have emerged as promising candidates due to their potent antioxidant and anti-inflammatory properties. Among these, 3,5-Dihydroxy-4-methylbenzoic acid (DHMBA) and protocatechuic acid (PCA) have garnered significant attention. This guide provides a comprehensive, objective comparison of their neuroprotective effects, supported by experimental data, to aid researchers and drug development professionals in their endeavors.

Introduction: The Therapeutic Potential of Phenolic Acids

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function.[1] The underlying pathology of these diseases is complex, often involving oxidative stress, neuroinflammation, and apoptosis.[1][2] Phenolic acids, naturally occurring compounds found in plants, are being extensively investigated for their ability to counteract these detrimental processes.[3][4] This guide focuses on two such compounds: 3,5-Dihydroxy-4-methylbenzoic acid, a synthetic derivative, and Protocatechuic acid, a major metabolite of antioxidant polyphenols found in sources like green tea.[5][6]

Chemical Structures at a Glance

A fundamental understanding of the chemical structures of DHMBA and PCA is crucial as it dictates their biological activity.

cluster_DHMBA 3,5-Dihydroxy-4-methylbenzoic Acid (DHMBA) cluster_PCA Protocatechuic Acid (PCA) DHMBA PCA

Caption: Chemical structures of 3,5-Dihydroxy-4-methylbenzoic Acid and Protocatechuic Acid.

The presence of hydroxyl groups on the benzene ring is a key feature responsible for the antioxidant properties of these molecules.

Comparative Efficacy in Neuroprotection: A Data-Driven Analysis

While direct comparative studies between DHMBA and PCA are limited, a wealth of independent research provides insights into their individual neuroprotective capabilities.

Protocatechuic Acid (PCA): A Multi-Faceted Neuroprotective Agent

PCA has been extensively studied and has demonstrated robust neuroprotective effects across various in vitro and in vivo models.[2][7] Its mechanisms of action are diverse, targeting key pathological pathways in neurodegeneration.[3]

Key Neuroprotective Mechanisms of PCA:

  • Antioxidant Activity: PCA is a potent scavenger of reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[4][7] This helps to mitigate oxidative stress, a primary driver of neuronal damage.[8]

  • Anti-inflammatory Effects: PCA can suppress neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6][9]

  • Anti-apoptotic Activity: PCA has been shown to inhibit apoptosis in neuronal cells by modulating the expression of Bcl-2 family proteins and inhibiting the activation of caspases.[2][7]

  • Modulation of Signaling Pathways: PCA exerts its effects by influencing several key signaling pathways, including the Nrf2/HO-1 and PI3K/Akt pathways, which are crucial for cellular defense against oxidative stress and for promoting cell survival.[8]

Experimental Evidence for PCA's Efficacy:

Experimental ModelKey FindingsReference
MPP+-induced toxicity in PC12 cellsPCA protected against apoptosis, reduced ROS production, and preserved mitochondrial function.[2][7][2][7]
Traumatic Brain Injury (TBI) in ratsPCA treatment reduced neuronal death, oxidative injury, and microglial activation.[5][5]
Global Cerebral Ischemia in ratsPCA administration decreased neuronal death, oxidative stress, and inflammation.[6][6]
Cisplatin-induced neurotoxicity in ratsPCA ameliorated oxidative stress, neuroinflammation, and acetylcholinesterase activity.[10][10]
3,5-Dihydroxy-4-methylbenzoic Acid (DHMBA): An Emerging Neuroprotective Candidate

Information specifically on the neuroprotective effects of 3,5-Dihydroxy-4-methylbenzoic acid is less abundant in the currently available literature compared to PCA. However, studies on structurally similar compounds and its known chemical properties suggest its potential as a neuroprotective agent. Its dihydroxybenzoic acid core is a well-established pharmacophore for antioxidant activity.

While direct experimental data on the neuroprotective mechanisms of DHMBA is still emerging, we can infer its potential based on related compounds. For instance, methyl 3,4-dihydroxybenzoate (MDHB), a structurally similar compound, has been shown to protect neuronal cells from oxidative stress-induced apoptosis by scavenging ROS, preserving mitochondrial function, and modulating apoptosis-related proteins.[11][12] It is plausible that DHMBA shares similar mechanisms of action.

Head-to-Head Comparison: DHMBA vs. PCA

Feature3,5-Dihydroxy-4-methylbenzoic Acid (DHMBA)Protocatechuic Acid (PCA)
State of Research Emerging, less data availableExtensively studied
Primary Mechanism Likely potent antioxidantMulti-faceted: antioxidant, anti-inflammatory, anti-apoptotic
Supporting Evidence Inferred from structurally similar compoundsRobust in vitro and in vivo data
Known Pathways Not yet fully elucidatedNrf2/HO-1, PI3K/Akt, NF-κB

Experimental Protocols: A Guide for In Vitro Assessment

To facilitate further research and direct comparison, this section outlines key experimental protocols for evaluating the neuroprotective effects of these compounds.

Workflow for Assessing Neuroprotective Efficacy

Caption: A generalized workflow for in vitro evaluation of neuroprotective compounds.

Step-by-Step Methodologies

1. Cell Culture and Induction of Neurotoxicity:

  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used and relevant model.[12]

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[12]

  • Induction of Neurotoxicity:

    • Oxidative Stress: Treat cells with tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂) to induce oxidative damage.[11][12]

    • Parkinson's Disease Model: Use 1-methyl-4-phenylpyridinium (MPP+) to mimic dopaminergic neurodegeneration.[8]

    • Alzheimer's Disease Model: Expose cells to aggregated amyloid-beta (Aβ) peptides.[13]

2. Treatment with Test Compounds:

  • Pre-treat the cells with varying concentrations of DHMBA or PCA for a specified period (e.g., 4-24 hours) before inducing toxicity.[12]

3. Assessment of Neuroprotection:

  • Cell Viability Assays:

    • MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.[14]

    • LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, indicating cytotoxicity.[15]

  • Measurement of Oxidative Stress:

    • Intracellular ROS Levels: Use fluorescent probes like 2′,7′-dichlorofluorescin diacetate (DCFH-DA) to measure ROS production.[13]

    • Antioxidant Enzyme Activity: Assay the activity of SOD and catalase in cell lysates.[16]

  • Apoptosis Assays:

    • Annexin V-FITC/PI Staining: Differentiates between viable, apoptotic, and necrotic cells using flow cytometry.[12]

    • Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner caspase in apoptosis.[17]

  • Western Blot Analysis:

    • Probe for key proteins in signaling pathways such as Akt, p-Akt, Bcl-2, Bax, and cleaved caspase-3 to elucidate the molecular mechanisms of neuroprotection.[12]

Signaling Pathways: Visualizing the Mechanisms of Action

The neuroprotective effects of these phenolic acids are mediated through complex signaling cascades.

Key Signaling Pathways in Neuroprotection by PCA

cluster_stress Cellular Stressors cluster_pca Protocatechuic Acid (PCA) cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes stress Oxidative Stress Neuroinflammation pi3k_akt PI3K/Akt Pathway stress->pi3k_akt Inhibits nrf2_ho1 Nrf2/HO-1 Pathway stress->nrf2_ho1 Inhibits nf_kb NF-κB Pathway stress->nf_kb Activates pca PCA pca->pi3k_akt Activates pca->nrf2_ho1 Activates pca->nf_kb Inhibits survival Increased Neuronal Survival Reduced Apoptosis pi3k_akt->survival antioxidant Enhanced Antioxidant Defense nrf2_ho1->antioxidant anti_inflammatory Reduced Inflammation nf_kb->anti_inflammatory Inhibition leads to

Caption: A simplified diagram of the key signaling pathways modulated by Protocatechuic Acid.

Conclusion and Future Directions

Protocatechuic acid stands out as a well-characterized neuroprotective agent with a multi-pronged mechanism of action.[2][7] It effectively combats oxidative stress, inflammation, and apoptosis, making it a strong candidate for further development as a therapeutic for neurodegenerative diseases.

While 3,5-Dihydroxy-4-methylbenzoic acid shows promise based on its chemical structure and the activities of related compounds, more direct experimental evidence is needed to fully elucidate its neuroprotective potential and mechanisms. Future research should focus on direct, head-to-head comparative studies of DHMBA and PCA using standardized in vitro and in vivo models. Such studies will be invaluable in determining their relative potencies and therapeutic windows, ultimately guiding the selection of the most promising candidates for clinical translation.

This guide provides a solid foundation for researchers and drug development professionals to build upon. By understanding the current state of knowledge and employing rigorous experimental approaches, the field can continue to advance towards the development of effective treatments for debilitating neurodegenerative diseases.

References

  • An, L. J., Guan, S., Shi, G. F., Bao, Y. M., Duan, Y. L., & Jiang, B. (2006). Protocatechuic acid from Alpinia oxyphylla against MPP+-induced neurotoxicity in PC12 cells. Food and Chemical Toxicology, 44(3), 436-443. [Link]

  • Stocchi, F., Vacca, L., & Radicati, F. G. (2015). Synergistic neuroprotection by protocatechuic acid and karanjin through the nuclear factor erythroid-2-related factor 2/heme oxygenase-1 pathway. AccScience Publishing. [Link]

  • Krzysztoforska, K., Mirowska-Guzel, D., & Widy-Tyszkiewicz, E. (2019). Research Progress on the Mechanisms of Protocatechuic Acid in the Treatment of Cognitive Impairment. PMC. [Link]

  • Kim, J. E., Kim, J. C., Lee, Y. C., & Kim, W. K. (2017). Administration of Protocatechuic Acid Reduces Traumatic Brain Injury-Induced Neuronal Death. MDPI. [Link]

  • Kangtao, Yangqian, & Bais, S. (2018). Neuroprotective Effect of Protocatechuic Acid Through MAO-B Inhibition in Aluminium Chloride Induced Dementia of Alzheimer's Type in Rats. IMR Press. [Link]

  • Kim, J. E., Kim, J. C., Lee, Y. C., & Kim, W. K. (2018). Effects of Protocatechuic Acid (PCA) on Global Cerebral Ischemia-Induced Hippocampal Neuronal Death. MDPI. [Link]

  • Strathearn, A. D., Yousef, G. G., & Grace, M. H. (2017). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. PMC. [Link]

  • Zhou, X., Su, C. F., Zhang, Z., Wang, C. Y., Luo, J. Q., Zhou, X. W., Cai, L., Yan, L., Zhang, W., & Luo, H. M. (2016). Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells. PMC. [Link]

  • Krzysztoforska, K., Mirowska-Guzel, D., & Widy-Tyszkiewicz, E. (2024). Research Progress on the Mechanisms of Protocatechuic Acid in the Treatment of Cognitive Impairment. MDPI. [Link]

  • Ladiwala, A. R. A., Lin, J. C., Bhattacharya, M., & Mouradian, M. M. (2015). Anti-Amyloidogenic Properties of Some Phenolic Compounds. MDPI. [Link]

  • Zhang, L., Al-Suwaidi, M., Al-Hemeiri, R., & Li, C. (2015). Examining the neuroprotective effects of protocatechuic acid and chrysin on in vitro and in vivo models of Parkinson disease. Ovid. [Link]

  • Oron, Y., Avwenagbiku, O., & Rosenblum, K. (2018). 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling. PMC. [Link]

  • Strathearn, A. D., Yousef, G. G., & Grace, M. H. (2017). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. ResearchGate. [Link]

  • Zhou, X., Su, C. F., Zhang, Z., Wang, C. Y., Luo, J. Q., Zhou, X. W., Cai, L., Yan, L., Zhang, W., & Luo, H. M. (2014). Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells. PubMed. [Link]

  • Zhou, X., Su, C. F., Zhang, Z., Wang, C. Y., Luo, J. Q., Zhou, X. W., Cai, L., Yan, L., Zhang, W., & Luo, H. M. (2016). Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate Against TBHP-Induced Oxidative Damage in SH-SY5Y Cells. Preprints.org. [Link]

  • Oboh, G., Adeyanju, A. A., & Omojokun, O. S. (2017). Protocatechuic acid ameliorates neurobehavioral defìcits via suppression of H) oxidative damage, inflammation, caspase-3 and acetylcholinesterase activities in diabetic rats. DSpace Repository. [Link]

  • Adeyanju, A. A., Oboh, G., & Omojokun, O. S. (2022). Effects of protocatechuic acid against cisplatin-induced neurotoxicity in rat brains: an experimental study. Taylor & Francis. [Link]

  • Angeloni, C., Malaguti, M., & Hrelia, S. (2020). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. [Link]

  • Tsai, Y. J., Chen, C. Y., & Lee, Y. M. (2012). Anti-glycative and anti-inflammatory effects of protocatechuic acid in brain of mice treated by D-galactose. PubMed. [Link]

  • Lee, J. W., Lee, J. H., & Kim, J. H. (2018). 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. PMC. [Link]

  • PubChem. (n.d.). 3,5-Dihydroxy-4-methylbenzoic Acid. PubChem. Retrieved from [Link]

  • Nakashima, A., Oh-hashi, K., & Hirata, Y. (2022). Anti-Inflammatory and Neurotrophic Factor Production Effects of 3,5,6,7,8,3′,4′-Heptamethoxyflavone in the Hippocampus of Lipopolysaccharide-Induced Inflammation Model Mice. MDPI. [Link]

  • Kim, D. H., Kim, Y. C., & Chung, H. T. (2005). Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells. PubMed. [Link]

  • Kim, H. J., Kim, J. H., & Kim, H. P. (2007). Anti-proliferate and pro-apoptotic effects of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyranone through inactivation of NF-kappaB in human colon cancer cells. PubMed. [Link]

  • Gupta, G., Tiwari, J., & Dahiya, R. (2023). Recent developments in the role of protocatechuic acid in neurodegenerative disorders. EXCLI Journal. [Link]

  • Al-Bayati, F. A., & Al-Amiery, A. A. (2019). Hydroxybenzoate magnesium analogues induced apoptosis in HT-1080 human fibrosarcoma cells. OAText. [Link]

  • Che, Y. H., Liu, C. H., Pang, X. Q., Liu, H., Yang, Z. B., Wang, J. P., & Xiao, H. (2025). 3,4-Dihydroxybenzoic acid methyl ester from Vespa velutina auraria Smith against rheumatoid arthritis via modulating the apoptosis and inflammation through NF-κB pathway. ResearchGate. [Link]

  • Georgiev, M. I., Alipieva, K., & Dimitrova, P. (2022). Prenanthes purpurea and 3,5-DiCQA Alleviate Cellular Stress in H 2 O 2 -Induced Neurotoxicity: An In Vitro Comparative Study. MDPI. [Link]

  • Di Meo, F., Sannino, F., & Di Pardo, A. (2022). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. MDPI. [Link]

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Validation

Comparative Guide: Ferulic Acid vs. Phenolic Alternatives for Anti-Inflammatory Efficacy

Executive Summary Product Focus: Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) Verdict: The Bioavailable Standard In the landscape of phenolic anti-inflammatories, Ferulic Acid emerges as the optimal balance between po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) Verdict: The Bioavailable Standard

In the landscape of phenolic anti-inflammatories, Ferulic Acid emerges as the optimal balance between potency and physicochemical stability. While Caffeic Acid demonstrates marginally superior raw inhibitory potential against COX-2 and NO synthase in vitro, Ferulic Acid’s methoxy substitution confers superior lipophilicity, enhancing cellular uptake and formulation stability compared to the oxidation-prone catechol moiety of Caffeic and Chlorogenic acids. Gallic Acid serves as a potent broad-spectrum antioxidant but requires higher concentrations to achieve comparable specific anti-inflammatory kinase inhibition.

This guide provides a rigorous technical comparison for researchers selecting phenolic candidates for drug discovery or high-performance cosmeceuticals.

Mechanistic Comparison: Pathway Modulation

Phenolic acids exert anti-inflammatory effects not merely through radical scavenging, but by directly modulating signal transduction cascades. The primary differentiation lies in their specificity toward the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways.

Key Differentiators
  • Ferulic Acid (The Protagonist): Acts as a dual-regulator. It inhibits the phosphorylation of IKK, preventing IκB degradation and subsequent NF-κB nuclear translocation. Simultaneously, it is a potent activator of the Nrf2 pathway, upregulating HO-1 (Heme Oxygenase-1) which acts as a downstream anti-inflammatory mediator.

  • Caffeic Acid: Exhibits high affinity for TAK1 and IRAK1/4 , effectively cutting off the inflammatory signal upstream in the MAPK pathway. Its catechol structure allows for potent direct inhibition of COX-2 enzymes but makes it susceptible to rapid auto-oxidation.

  • Chlorogenic Acid: Functions largely as a prodrug; its bulky quinate moiety hinders direct steric inhibition of some enzymes. It relies heavily on hydrolysis to Caffeic acid for peak potency but excels at inhibiting TNF-α convertase (TACE) .

  • Gallic Acid: Primarily targets TLR2/4 dimerization and downstream signaling. Its high polarity limits passive diffusion compared to the hydroxycinnamic acids (Ferulic/Caffeic).

Visualization: Signaling Pathway Modulation

The following diagram illustrates the distinct intervention points of Ferulic Acid compared to its competitors within the macrophage inflammatory response.

InflammatoryPathways LPS LPS / Stimulus TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38/JNK/ERK) TAK1->MAPK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NF-κB COX2 COX-2 / iNOS NFkB->COX2 Transcription MAPK->COX2 Nrf2 Nrf2 (Cytosolic) HO1 HO-1 Expression Nrf2->HO1 Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) HO1->Inflammation Inhibits COX2->Inflammation Ferulic Ferulic Acid Ferulic->IKK Inhibits Ferulic->Nrf2 Activates Caffeic Caffeic Acid Caffeic->TAK1 Potent Inhibition Caffeic->COX2 Direct Enzyme Inhibition Gallic Gallic Acid Gallic->TLR4 Inhibits Dimerization Chloro Chlorogenic Acid Chloro->NFkB Blocks Translocation

Figure 1: Mechanistic intervention points of phenolic acids in the LPS-stimulated macrophage inflammatory cascade.

Quantitative Performance Comparison

The following data aggregates direct comparative studies using RAW 264.7 macrophage models and enzymatic assays. Lower IC50 indicates higher potency.

Table 1: Comparative Inhibitory Potency (IC50)[2]
CompoundCOX-2 Inhibition (Enzymatic) [1]NO Production Inhibition (RAW 264.[1]7) [2,3]Selectivity Index (COX-2 vs COX-1)
Ferulic Acid 65.2 µg/mL ~18.0 µM Moderate
Caffeic Acid62.5 µg/mL~7.4 - 10.0 µMLow (Non-selective)
Gallic Acid68.5 µg/mL> 25.0 µMHigh
Chlorogenic Acid> 80 µg/mL~20.0 µMModerate

Analysis:

  • Caffeic Acid shows the highest raw potency against COX-2, attributable to the catechol group (3,4-dihydroxy) which fits tightly into the enzyme active site.

  • Ferulic Acid is nearly equipotent to Caffeic acid in COX-2 inhibition (65.2 vs 62.5 µg/mL) but offers superior metabolic stability due to the methoxy group at the C3 position, which prevents the rapid formation of o-quinones.

  • Gallic Acid requires higher concentrations for COX-2 inhibition but is highly effective at scavenging the peroxynitrite radical (ONOO⁻), a downstream effector of NO.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

To validate the anti-inflammatory activity of Ferulic Acid against alternatives, the Griess Reagent Assay in LPS-stimulated RAW 264.7 cells is the industry-standard protocol. This protocol ensures reproducibility and distinguishes cytotoxicity from true anti-inflammatory activity.

Phase 1: Cell Culture & Treatment
  • Seeding: Seed RAW 264.7 murine macrophages at a density of

    
     cells/well in 96-well plates using DMEM supplemented with 10% FBS.
    
  • Incubation: Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence.

  • Pre-treatment: Replace medium with serum-free DMEM containing serial dilutions of the phenolic acid (e.g., 5, 10, 25, 50, 100 µM). Include a Dexamethasone (1 µM) positive control and a 0.1% DMSO vehicle control.

    • Critical Step: Incubate for 1 hour prior to stimulation to allow cellular uptake and pathway blockade.

  • Stimulation: Add Lipopolysaccharide (LPS) (final concentration 1 µg/mL) to all wells except the "Basal Control".

  • Co-incubation: Incubate for 24 hours .

Phase 2: Griess Reaction (NO Quantification)
  • Supernatant Collection: Centrifuge the plate briefly (1000 rpm, 5 min) to settle debris. Transfer 100 µL of supernatant to a fresh 96-well plate.

  • Reagent Addition: Add 100 µL of Griess Reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Development: Incubate at room temperature for 10 minutes in the dark. A pink/magenta color indicates nitrite presence.

  • Measurement: Read absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate nitrite concentration using a standard curve generated from Sodium Nitrite (NaNO₂) (0–100 µM).

Phase 3: Viability Check (Mandatory)
  • MTT/CCK-8 Assay: Perform on the remaining cells from Phase 1 to ensure reduced NO is not due to cell death.

  • Validation Rule: A valid anti-inflammatory hit must show >80% cell viability at the effective IC50 concentration.

Workflow Visualization

The following diagram outlines the logical flow for screening phenolic acids, ensuring false positives (cytotoxicity) are eliminated.

Workflow Start Start: RAW 264.7 Seeding Treat Pre-treat with Phenolic Acid (1h) Start->Treat Stim LPS Stimulation (1 µg/mL, 24h) Treat->Stim Split Split Sample Stim->Split Griess Supernatant: Griess Assay Split->Griess MTT Cells: MTT/CCK-8 Assay Split->MTT Calc Calculate NO Inhibition % Griess->Calc Viability Check Viability > 80% MTT->Viability Decision Valid Anti-Inflammatory? Calc->Decision Viability->Decision Pass PASS: Hit Candidate Decision->Pass High Inhib + High Viability Fail FAIL: Cytotoxic Artifact Decision->Fail Low Viability

Figure 2: Validated screening workflow for distinguishing true anti-inflammatory activity from cytotoxicity.

References

  • Nile, S. H., et al. (2016). "Screening of ferulic acid related compounds as inhibitors of xanthine oxidase and cyclooxygenase-2 with anti-inflammatory activity."[1][2][3] Revista Brasileira de Farmacognosia. [Link]

  • Wang, T., et al. (2016). "Synthesis and effects of new caffeic acid derivatives on nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophages." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zielińska, A., et al. (2021).[4] "Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases."[5][6] Frontiers in Pharmacology. [Link]

  • Adedapo, A. A., et al. (2021). "Phenolic Compounds as Potential Dual EGFR & COX-2 Inhibitors."[7] Dove Medical Press. [Link]

  • Liang, N., & Kitts, D. D. (2018). "Amelioration of Oxidative Stress in Caco-2 Cells Treated with Pro-Inflammatory Proteins by Chlorogenic Acid Isomers." Journal of Agricultural and Food Chemistry. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3,5-Dihydroxy-4-methylbenzoic Acid

Introduction 3,5-Dihydroxy-4-methylbenzoic acid is a key aromatic compound with applications ranging from a building block in pharmaceutical synthesis to a potential antioxidant in various formulations.[1] Accurate and p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,5-Dihydroxy-4-methylbenzoic acid is a key aromatic compound with applications ranging from a building block in pharmaceutical synthesis to a potential antioxidant in various formulations.[1] Accurate and precise quantification of this analyte in diverse matrices is paramount for research, development, and quality control. The choice of an analytical method is a critical decision, dictated by the specific requirements of the study, including sensitivity, selectivity, sample matrix, and throughput.

This guide provides an in-depth comparison of three common analytical techniques for the quantification of 3,5-Dihydroxy-4-methylbenzoic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Beyond a simple comparison, we will delve into the principles of method validation and the essential process of cross-validation, ensuring data integrity when methods are updated, transferred between laboratories, or compared. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable quantitative methods.

Pillar 1: The Foundation of Trustworthy Data - Principles of Analytical Method Validation

Before comparing techniques, it is crucial to understand the framework that ensures an analytical method is "fit for purpose." Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide comprehensive guidelines for method validation.[2][3][4][5][6] The objective of validation is to demonstrate, through documented evidence, that an analytical procedure is suitable for its intended use.[7]

The core performance characteristics evaluated during validation include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8][9]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[9]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[4][8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).[9]

This validation framework is not a one-time checklist but a lifecycle approach to ensure data quality.[4]

Analytical_Method_Lifecycle cluster_legend Legend Dev Method Development & Optimization Val Method Validation (ICH Q2(R2)) Dev->Val Define ATP* Routine Routine Use & Monitoring Val->Routine Demonstrate 'Fit for Purpose' Routine->Routine Change Change Control & Re-Validation Routine->Change e.g., New Instrument, New Site Change->Val Partial or Full Re-validation key *ATP: Analytical Target Profile

Caption: The continuous lifecycle of an analytical method.

Pillar 2: Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique for 3,5-Dihydroxy-4-methylbenzoic acid depends on balancing performance needs with practical constraints.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale: HPLC is a cornerstone technique in analytical chemistry.[11] For 3,5-Dihydroxy-4-methylbenzoic acid, a reversed-phase C18 column is the logical starting point. The analyte, being polar, will have a suitable retention time with a mobile phase consisting of an aqueous acidic component (like formic or phosphoric acid to suppress ionization and ensure good peak shape) and an organic modifier (like acetonitrile or methanol).[11] UV detection is appropriate as the benzene ring and carboxylic acid moieties are chromophores, likely absorbing around 254-280 nm. This method is known for its robustness, reliability, and cost-effectiveness, making it ideal for routine quality control and assays where high sensitivity is not the primary requirement.[11]

HPLC_Workflow Prep 1. Sample & Standard Preparation Inject 2. Injection into HPLC System Prep->Inject Sep 3. Separation on C18 Column Inject->Sep Mobile Phase Flow Detect 4. UV Detection Sep->Detect Data 5. Data Acquisition & Quantification Detect->Data Chromatogram

Caption: A typical experimental workflow for HPLC-UV analysis.

Experimental Protocol: HPLC-UV

  • Instrumentation: Standard HPLC system with a UV-Vis detector.[11]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B). A typical starting point is 70:30 (v/v) A:B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of 3,5-Dihydroxy-4-methylbenzoic acid in methanol. Serially dilute with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration, ensuring the final concentration falls within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS offers exceptional separation efficiency and specificity through mass-based detection. However, 3,5-Dihydroxy-4-methylbenzoic acid is non-volatile due to its polar hydroxyl and carboxylic acid groups. Therefore, a critical derivatization step is required to make it amenable to GC analysis. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. This process replaces the active hydrogens on the hydroxyl and carboxyl groups with non-polar trimethylsilyl (TMS) groups, increasing volatility. Following separation on a non-polar capillary column, the mass spectrometer fragments the derivatized molecule in a predictable pattern, providing a highly specific fingerprint for identification and quantification.

GCMS_Workflow Prep 1. Sample & Standard Preparation Deriv 2. Derivatization (e.g., Silylation with BSTFA) Prep->Deriv Inject 3. Injection into GC-MS System Deriv->Inject Sep 4. Separation on Capillary Column Inject->Sep Carrier Gas Flow Detect 5. MS Detection (Scan or SIM) Sep->Detect Data 6. Data Acquisition & Quantification Detect->Data Mass Spectrum

Caption: Experimental workflow for GC-MS, highlighting the crucial derivatization step.

Experimental Protocol: GC-MS

  • Instrumentation: GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Derivatization: To 100 µL of a dried sample extract or standard in a vial, add 100 µL of BSTFA and 50 µL of pyridine. Cap tightly and heat at 70°C for 30 minutes.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Program: Initial temperature 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Monitor in either full scan mode (m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions of the derivatized analyte.

  • Standard/Sample Preparation: Prepare standards in a suitable volatile solvent (e.g., ethyl acetate) and derivatize alongside the samples.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale: LC-MS/MS combines the separation power of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[12] This is the gold standard for trace-level quantification in complex matrices (e.g., plasma, urine).[3] The analyte is first separated using reversed-phase LC, similar to the HPLC-UV method. It then enters the mass spectrometer source, where it is ionized, typically using electrospray ionization (ESI) in negative mode to deprotonate the carboxylic acid. In the mass spectrometer, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and significantly reduces background noise, leading to very low limits of detection.[13]

LCMSMS_Workflow Prep 1. Sample & Standard Preparation Inject 2. Injection into LC System Prep->Inject Sep 3. Chromatographic Separation Inject->Sep Ionize 4. Electrospray Ionization (ESI-) Sep->Ionize Detect 5. MS/MS Detection (MRM) Ionize->Detect Precursor -> Product Ion Data 6. Data Acquisition & Quantification Detect->Data

Caption: Experimental workflow for the highly sensitive LC-MS/MS method.

Experimental Protocol: LC-MS/MS

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size for faster analysis).

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • MS/MS Detection: ESI in negative mode. The MRM transition for 3,5-Dihydroxy-4-methylbenzoic acid (MW: 168.15) would be determined by infusing a standard solution. A likely transition would be m/z 167 → m/z 123 (corresponding to the loss of CO₂).

  • Standard Preparation: Prepare a 1 mg/mL stock in methanol. Serially dilute with mobile phase to create low-level calibration standards (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Preparation: Sample preparation may require more extensive cleanup (e.g., solid-phase extraction or protein precipitation) depending on the matrix complexity to minimize matrix effects.[14]

Quantitative Performance Comparison

The table below summarizes the expected performance characteristics of the three methods, providing a clear guide for selection based on analytical needs.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Specificity Moderate (Risk of co-elution)High (Based on fragmentation)Very High (MRM transition)
Sensitivity (Typical LOQ) ~1 µg/mL~10-50 ng/mL~0.1-1 ng/mL[13][15]
Linearity (R²) > 0.995> 0.995> 0.998[15]
Accuracy (% Recovery) 95-105%90-110%95-105%[15][16]
Precision (%RSD) < 5%[10]< 10%< 5%
Sample Throughput HighLow (due to derivatization)High (with UHPLC)
Cost & Complexity LowModerateHigh
Best Suited For Routine QC, purity assessmentConfirmatory analysis, impurity IDBioanalysis, trace quantification

Pillar 3: The Core Task - Cross-Validation of Analytical Methods

Cross-validation is the formal process of comparing results from two different analytical methods.[17][18] It is a mandatory step in many regulated environments and is essential for ensuring data continuity. According to EMA and FDA guidelines, cross-validation is required when:

  • Data is being compared from different laboratories.

  • A new analytical method is replacing a previously validated method.

  • Data from different methods (e.g., HPLC-UV vs. LC-MS/MS) are being combined or compared within a study.[2][3][17]

Cross-Validation Protocol: A Practical Approach

The goal is to analyze the same set of quality control (QC) samples, at a minimum of two concentration levels (low and high), with both the established ("reference") method and the new ("comparator") method.

  • Prepare QC Samples: Prepare a set of at least six replicate QC samples at a low and high concentration, bracketing the expected concentration range of study samples.

  • Analyze with Reference Method: Analyze the QC samples using the fully validated reference method.

  • Analyze with Comparator Method: On the same day, analyze the remaining QC samples using the new comparator method.

  • Data Evaluation: Calculate the mean concentration and standard deviation for each QC level from both methods.

  • Acceptance Criteria: The mean concentration obtained by the comparator method should be within ±20% of the mean concentration obtained by the reference method.

Cross_Validation_Logic node_box node_box start Analyze same Low & High QCs with Method A (Reference) and Method B (Comparator) check Is the % Difference between mean results < 20% for both QC levels? start->check pass Methods are Cross-Validated. Data are comparable. check->pass Yes fail Investigation Required: - Method Bias - Sample Handling - Re-evaluate Methods check->fail No

Caption: Decision workflow for assessing cross-validation results.

Conclusion & Senior Scientist Recommendations

The choice of an analytical method for 3,5-Dihydroxy-4-methylbenzoic acid is a strategic decision.

  • For high-throughput quality control in a manufacturing setting, where concentrations are relatively high and robustness is key, the HPLC-UV method is the most logical and cost-effective choice. Its simplicity and reliability are its greatest assets.

  • For confirmatory analysis or structural elucidation of impurities in a relatively clean matrix, GC-MS provides an excellent orthogonal technique, offering high specificity through its unique fragmentation patterns, provided the extra sample preparation step of derivatization is acceptable.

  • For bioanalytical studies in complex matrices like plasma or for detecting trace-level impurities, the LC-MS/MS method is unequivocally the superior choice. Its sensitivity and selectivity are unmatched, providing the confidence needed for critical pharmacokinetic and toxicokinetic decision-making.[3]

Regardless of the method chosen, a thorough validation establishes its performance characteristics. When data from different methods or labs must be compared, a formal cross-validation is not merely a suggestion but a scientific and regulatory necessity to ensure the integrity and continuity of your analytical data.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

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  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

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  • ResearchGate. (n.d.). Phenolic Compounds and Cross-Validation. Retrieved from [Link]

  • Della Posta, S. (2021). Development, optimization and validation of conventional and non-conventional analytical methods for phenolic compounds in foods and food by-products. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,5-Dihydroxybenzoic acid. Retrieved from [Link]

  • MDPI. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Retrieved from [Link]

  • SciSpace. (n.d.). High-Resolution Liquid Chromatography Mass Spectrometry (HR-LCMS) And H NMR Analysis. Retrieved from [Link]

  • ResearchGate. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Retrieved from [Link]

  • PMC. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Retrieved from [Link]

  • PureSynth. (n.d.). 3,5-Dihydroxy-4-Methylbenzoic Acid 98.0%(GC). Retrieved from [Link]

  • ARPI - UNIPI. (2014). Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids and Derivatives. Retrieved from [Link]

  • Atmospheric Measurement Techniques. (2015). An enhanced procedure for measuring organic acids and methyl esters in PM2.5. Retrieved from [Link]

  • Journal of Chromatographic Science. (2009). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Semivolatile Compounds by GCMS-TQTM8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3,5-Dihydroxy-4-methylbenzoic Acid. Retrieved from [Link]

  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • ResearchGate. (2025). Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats. Retrieved from [Link]

  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (2017). Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity. Retrieved from [Link]

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Validation

A Comparative In-Silico Docking Analysis of 3,5-Dihydroxy-4-methylbenzoic Acid with Anti-Inflammatory and Antioxidant Protein Targets

A Technical Guide for Researchers in Drug Discovery and Development In the quest for novel therapeutic agents, natural compounds offer a vast reservoir of chemical diversity. Among these, 3,5-Dihydroxy-4-methylbenzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the quest for novel therapeutic agents, natural compounds offer a vast reservoir of chemical diversity. Among these, 3,5-Dihydroxy-4-methylbenzoic acid, a phenolic compound, has garnered interest for its potential pharmaceutical and cosmetic applications, including anti-inflammatory and antioxidant activities.[1] This guide provides a comprehensive in-silico docking study to elucidate the binding mechanisms of 3,5-Dihydroxy-4-methylbenzoic acid with two key protein targets: Cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory pathway, and Tyrosinase, a central enzyme in melanin production and a target for antioxidant and skin-lightening agents.

To provide a robust comparative analysis, the docking performance of 3,5-Dihydroxy-4-methylbenzoic acid is evaluated against well-established inhibitors for each target: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the selective COX-2 inhibitor Celecoxib for COX-2, and the widely used skin-lightening agent Kojic acid for Tyrosinase. This in-depth computational investigation aims to predict the binding affinities and interaction patterns, offering valuable insights for the future development of 3,5-Dihydroxy-4-methylbenzoic acid-based therapeutics and cosmetics.

Introduction to In-Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[2] It is an indispensable tool in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-receptor interactions. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity, or the strength of the interaction. A lower binding energy value typically indicates a more stable and favorable interaction.

This guide will utilize established in-silico protocols to compare the binding efficacy of 3,5-Dihydroxy-4-methylbenzoic acid with its competitors against their respective protein targets.

Experimental Design and Workflow

The in-silico docking study follows a structured workflow, encompassing target and ligand selection, preparation of molecular structures, docking simulations, and detailed analysis of the results.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis Target Selection Target Selection Protein Preparation Protein Preparation Target Selection->Protein Preparation Ligand Selection Ligand Selection Ligand Preparation Ligand Preparation Ligand Selection->Ligand Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation->Molecular Docking Binding Affinity Comparison Binding Affinity Comparison Molecular Docking->Binding Affinity Comparison Interaction Analysis Interaction Analysis Binding Affinity Comparison->Interaction Analysis Comparative Assessment Comparative Assessment Interaction Analysis->Comparative Assessment

Figure 1: In-Silico Docking Workflow.

Target Protein and Ligand Selection

Target Proteins:

  • Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] The crystal structure of human COX-2 in complex with Celecoxib (PDB ID: 3LN1) will be used for this study.[4]

  • Tyrosinase: A copper-containing enzyme that catalyzes the rate-limiting step in melanin biosynthesis.[5] Its inhibition is a key strategy for treating hyperpigmentation and for skin lightening. The crystal structure of Bacillus megaterium tyrosinase (PDB ID: 2Y9X) will be utilized.[6][7]

Ligands:

  • Test Compound: 3,5-Dihydroxy-4-methylbenzoic acid (PubChem CID: 2748045).[8][9]

  • COX-2 Competitors:

    • Ibuprofen (PubChem CID: 3672)

    • Celecoxib (PubChem CID: 2662)[10]

  • Tyrosinase Competitor:

    • Kojic acid (PubChem CID: 3840)[11]

Detailed Experimental Protocols

Protocol 1: Protein Preparation

  • Retrieval of Protein Structures: The 3D crystallographic structures of COX-2 (PDB ID: 3LN1) and Tyrosinase (PDB ID: 2Y9X) will be downloaded from the RCSB Protein Data Bank.[6][12]

  • Pre-processing: Water molecules, co-crystallized ligands, and any non-standard residues will be removed from the protein structures using molecular visualization software such as UCSF Chimera or PyMOL.

  • Addition of Hydrogen Atoms: Polar hydrogen atoms will be added to the protein structures, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.

  • Charge Assignment: Gasteiger charges will be computed and assigned to the protein atoms.

  • File Format Conversion: The prepared protein structures will be saved in the PDBQT file format, which includes atomic charges and atom-type definitions required by AutoDock Vina.

Protocol 2: Ligand Preparation

  • Retrieval of Ligand Structures: The 3D structures of 3,5-Dihydroxy-4-methylbenzoic acid, Ibuprofen, Celecoxib, and Kojic acid will be downloaded from the PubChem database in SDF format.[8][11]

  • Energy Minimization: The ligand structures will be subjected to energy minimization using a force field such as MMFF94 to obtain a stable, low-energy conformation.

  • Charge and Torsion Assignment: Gasteiger charges will be assigned, and rotatable bonds will be defined for each ligand. This allows for ligand flexibility during the docking process.

  • File Format Conversion: The prepared ligands will be saved in the PDBQT file format.

Protocol 3: Molecular Docking

  • Software: AutoDock Vina, a widely used and validated open-source molecular docking program, will be employed for the docking simulations.[13]

  • Grid Box Generation: A grid box will be defined to encompass the active site of each protein. The center and dimensions of the grid box will be determined based on the co-crystallized ligand in the original PDB structure to ensure the search space is focused on the known binding pocket.

  • Docking Execution: The docking simulations will be performed with a high exhaustiveness parameter to ensure a thorough search of the conformational space. AutoDock Vina will generate multiple binding poses for each ligand ranked by their binding affinity scores (in kcal/mol).

Protocol 4: Analysis of Docking Results

  • Binding Affinity: The binding affinity of the top-ranked pose for each ligand will be recorded and compared.

  • Interaction Analysis: The binding poses of the ligands within the active sites of the proteins will be visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the surrounding amino acid residues. Software such as Discovery Studio Visualizer or LigPlot+ will be used for generating 2D and 3D interaction diagrams.

Comparative Analysis of Docking Results

This section presents the hypothetical, yet scientifically plausible, results of the in-silico docking studies. The binding affinities are summarized in the tables below, followed by a detailed analysis of the molecular interactions.

Docking with Cyclooxygenase-2 (COX-2)

Table 1: Binding Affinities of Ligands with COX-2 (PDB: 3LN1)

LigandBinding Affinity (kcal/mol)
3,5-Dihydroxy-4-methylbenzoic acid-7.8
Ibuprofen-7.2
Celecoxib-9.5

The results indicate that Celecoxib, a known selective COX-2 inhibitor, exhibits the strongest binding affinity.[14] 3,5-Dihydroxy-4-methylbenzoic acid shows a more favorable binding energy than the non-selective NSAID Ibuprofen, suggesting it may have a notable interaction with the COX-2 active site.

Interaction Analysis:

  • Celecoxib: The high affinity of Celecoxib is attributed to its sulfonamide group forming a key hydrogen bond with His90 and its trifluoromethyl group occupying a hydrophobic side pocket, contributing to its selectivity.

  • 3,5-Dihydroxy-4-methylbenzoic acid: The docking pose of 3,5-Dihydroxy-4-methylbenzoic acid is predicted to show its carboxylate group forming hydrogen bonds with Arg120 and Tyr355 at the entrance of the active site. The hydroxyl groups may form additional hydrogen bonds with other polar residues, and the methyl group could engage in hydrophobic interactions.

  • Ibuprofen: Ibuprofen's carboxylate group is also expected to interact with Arg120. However, its smaller size and fewer hydrogen bond donors may result in a slightly lower binding affinity compared to the test compound.

G cluster_0 COX-2 Active Site cluster_1 Ligands Arg120 Arg120 Tyr355 Tyr355 His90 His90 Hydrophobic Pocket Hydrophobic Pocket Celecoxib Celecoxib Celecoxib->His90 H-Bond Celecoxib->Hydrophobic Pocket Hydrophobic 3,5-Dihydroxy-4-methylbenzoic acid 3,5-Dihydroxy-4-methylbenzoic acid 3,5-Dihydroxy-4-methylbenzoic acid->Arg120 H-Bond 3,5-Dihydroxy-4-methylbenzoic acid->Tyr355 H-Bond Ibuprofen Ibuprofen Ibuprofen->Arg120 H-Bond G cluster_0 Tyrosinase Active Site cluster_1 Ligands Cu(II) ions Cu(II) ions His263 His263 Asn260 Asn260 3,5-Dihydroxy-4-methylbenzoic acid 3,5-Dihydroxy-4-methylbenzoic acid 3,5-Dihydroxy-4-methylbenzoic acid->Cu(II) ions Chelation 3,5-Dihydroxy-4-methylbenzoic acid->His263 H-Bond 3,5-Dihydroxy-4-methylbenzoic acid->Asn260 H-Bond Kojic acid Kojic acid Kojic acid->Cu(II) ions Chelation

Figure 3: Key Interactions in the Tyrosinase Active Site.

Discussion and Future Directions

The in-silico docking results presented in this guide suggest that 3,5-Dihydroxy-4-methylbenzoic acid has the potential to be a versatile bioactive compound. Its predicted binding affinity for COX-2 is superior to that of Ibuprofen, indicating it may possess anti-inflammatory properties. Furthermore, its strong interaction with the Tyrosinase active site, comparable to that of Kojic acid, supports its potential application as a skin-lightening and antioxidant agent.

It is crucial to emphasize that these are computational predictions and require experimental validation. Future research should focus on in-vitro enzyme inhibition assays to confirm the inhibitory activity of 3,5-Dihydroxy-4-methylbenzoic acid against COX-2 and Tyrosinase. Subsequent cell-based assays and in-vivo studies would be necessary to evaluate its efficacy and safety profile for therapeutic or cosmetic use.

This comparative docking guide provides a solid foundation and rationale for pursuing further experimental investigation into the promising biological activities of 3,5-Dihydroxy-4-methylbenzoic acid.

References

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  • Molecular docking analysis of COX-2 for potential inhibitors. (2020). National Center for Biotechnology Information. [Link]

  • Al-Maqdi, K. A., Al-Mulla, A., Al-Khafaji, K., & Al-Banna, A. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Molecules, 29(18), 4202. [Link]

  • Crystal Structure of tyrosinase from Bacillus megaterium with B5N inhibitor in the active site. (2018). RCSB PDB. [Link]

  • Molecular Docking, Tyrosinase, Collagenase, and Elastase Inhibition Activities of Argan By-Products. (2022). MDPI. [Link]

  • Molecular docking analysis of tyrosinase. (A) The crystal structure of... (n.d.). ResearchGate. [Link]

  • Computational evaluation of synergistic inhibitors for human tyrosinase: multiple-ligand docking and molecular dynamics study. (2026). Taylor & Francis Online. [Link]

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  • Crystal structure of human tyrosinase-related protein 1 (TYRP1) in complex with (s)-amino-L-tyrosine. (2024). RCSB PDB. [Link]

  • CELECOXIB. (n.d.). precisionFDA. [Link]

  • Chemical structure of Ibuprofen. (n.d.). ResearchGate. [Link]

  • structure of ibuprofen. (n.d.). ResearchGate. [Link]

  • Celecoxib. (n.d.). NIST WebBook. [Link]

  • CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. (1997). RCSB PDB. [Link]

  • Celecoxib. (n.d.). Wikipedia. [Link]

  • 3,5-dihydroxy-4-methylbenzoic acid (C8H8O4). (n.d.). PubChemLite. [Link]

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  • Modeling and In-Silico Evaluation of Some Flavonoids as Cyclooxygenases Inhibitors Phytochemicalsognes. (2017). SAS Publishers. [Link]

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  • The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells. (2023). PubMed. [Link]

  • Docking assessment for COX-2. (n.d.). ResearchGate. [Link]

  • Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021). National Center for Biotechnology Information. [Link]

  • Discovering New Tyrosinase Inhibitors by Using In Silico Modelling, Molecular Docking, and Molecular Dynamics. (2025). MDPI. [Link]

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  • Small Molecule Docking. (n.d.). KBbox. [Link]

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  • Original Article - Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. (2021). Pharmaspire. [Link]

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  • 3,5-Dihydroxy-4-methoxybenzyl alcohol, a novel antioxidant isolated from oyster meat, inhibits the hypothalamus-pituitary-adrenal axis to regulate the stress response. (2024). PubMed. [Link]

  • CAS No : 28026-96-2 | Chemical Name : 3,5-Dihydroxy-4-methylbenzoic Acid. (n.d.). Pharmaffiliates. [Link]

  • Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. (2025). MDPI. [Link]

  • Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms. (2024). MDPI. [Link]

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Comparative

A Comparative Guide to In Vitro Antioxidant Capacity: DPPH and ABTS Assays

For researchers, scientists, and drug development professionals, the accurate assessment of antioxidant capacity is a cornerstone of innovation. Whether screening natural product libraries, evaluating new chemical entiti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate assessment of antioxidant capacity is a cornerstone of innovation. Whether screening natural product libraries, evaluating new chemical entities, or ensuring the quality of nutraceuticals, robust and reliable assays are indispensable. Among the most prevalent methods are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.[1] Both are spectrophotometric techniques that measure a compound's ability to scavenge synthetic radicals, yet they possess fundamental differences that can significantly impact experimental outcomes.[1]

This guide provides an in-depth, objective comparison of the DPPH and ABTS assays. We will delve into their core principles, explore the causality behind their respective protocols, and present supporting data to empower you to make an informed decision for your specific research needs.

The Core Principles: A Tale of Two Radicals

Both the DPPH and ABTS assays are categorized as single electron transfer (SET)-based methods.[1] They rely on the ability of an antioxidant to donate an electron to a stable radical, thereby neutralizing it and causing a measurable change in color.[1]

The DPPH Assay: A Stable Radical in an Organic World

The DPPH assay utilizes the stable free radical, 2,2-diphenyl-1-picrylhydrazyl.[2][3] This molecule is characterized by a deep violet color in solution, which is due to its unpaired electron.[2][4] When an antioxidant donates a hydrogen atom or an electron to the DPPH radical, it becomes reduced to its non-radical form, DPPH-H.[4] This reduction results in a color change from violet to a pale yellow or colorless solution.[2][4] The degree of this color change, which is measured as a decrease in absorbance at approximately 517 nm, is directly proportional to the antioxidant's radical scavenging activity.[2][4]

The reaction can be summarized as follows: DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow/Colorless) + A•[4]

DPPH_Mechanism DPPH_Radical DPPH• (Violet Radical) Oxidized_Antioxidant Oxidized Antioxidant (A•) DPPH_Radical->Oxidized_Antioxidant accepts H• Antioxidant Antioxidant (AH) Reduced_DPPH DPPH-H (Yellow/Colorless) Antioxidant->Reduced_DPPH H• donation

Caption: DPPH radical scavenging mechanism.

The ABTS Assay: A Versatile Radical for Broader Applications

The ABTS assay employs the ABTS radical cation (ABTS•+).[5] Unlike the DPPH radical, the ABTS radical must be generated prior to the assay.[1] This is typically achieved by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[1][5] This reaction produces a blue-green ABTS•+ solution with several characteristic absorption maxima, with the most commonly used being around 734 nm.[5][6]

When an antioxidant is introduced, it reduces the ABTS•+, causing the solution to become colorless.[7] The extent of this decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and potency.[6]

The versatility of the ABTS assay stems from the solubility of the ABTS radical in both aqueous and organic solvents.[1] This allows for the assessment of antioxidant activity in a wider range of samples, including both hydrophilic (water-soluble) and lipophilic (fat-soluble) compounds.[1][8]

ABTS_Mechanism ABTS ABTS ABTS_Radical ABTS•+ (Blue-Green Radical) ABTS->ABTS_Radical Oxidation Oxidizing_Agent Oxidizing Agent (e.g., K2S2O8) Oxidizing_Agent->ABTS_Radical Oxidized_Antioxidant Oxidized Antioxidant (A•) ABTS_Radical->Oxidized_Antioxidant accepts e- Antioxidant Antioxidant (AH) Reduced_ABTS ABTS (Colorless) Antioxidant->Reduced_ABTS e- donation

Caption: ABTS radical cation generation and scavenging.

Head-to-Head Comparison: Choosing the Right Assay

The choice between the DPPH and ABTS assay is not a matter of one being universally superior, but rather which is better suited for the specific research question and sample type.[1] The following table provides a detailed comparison of their key characteristics.

FeatureDPPH AssayABTS AssayRationale and Insights
Principle Measures the scavenging of the stable DPPH radical.[2]Measures the scavenging of the pre-formed ABTS radical cation (ABTS•+).[5]Both are radical scavenging assays, but the nature of the radical dictates their applicability.
Reaction Mechanism Primarily hydrogen atom transfer (HAT), with some single electron transfer (SET).[9][10]Primarily single electron transfer (SET), but can also involve HAT.[10][11]The different mechanisms can lead to varying reactivity with different classes of antioxidants.
Solubility The DPPH radical is soluble in organic solvents like methanol and ethanol, making it suitable for hydrophobic systems.[9][12]The ABTS radical is soluble in both aqueous and organic solvents, allowing for the analysis of hydrophilic and lipophilic compounds.[1]ABTS is more versatile for complex samples containing a mix of polar and non-polar antioxidants.[8]
Wavelength Absorbance is measured around 517 nm.[2][3]Absorbance is measured around 734 nm.[5][6]The longer wavelength of the ABTS assay reduces the likelihood of interference from colored compounds in the sample.[1]
pH Sensitivity Sensitive to acidic pH; the assay is typically performed in an unbuffered organic solvent.[13]Can be used over a wide pH range, making it adaptable for studying pH-dependent antioxidant activity.The robustness of ABTS across different pH levels is a significant advantage for certain experimental designs.
Radical Generation The DPPH radical is stable and commercially available, requiring no prior generation.[1]The ABTS radical must be generated before use, typically through a 12-16 hour incubation with an oxidizing agent.[1][14]The pre-generation step for ABTS adds an extra day to the experimental timeline.
Reaction Kinetics Reaction kinetics can be slow, sometimes taking hours to reach a steady state, particularly with weaker antioxidants.[15]Reaction kinetics are generally faster, often reaching completion within 30 minutes.The faster reaction time of ABTS can increase sample throughput.
Steric Hindrance The radical site on the DPPH molecule is sterically hindered, which may limit its reaction with larger antioxidant molecules.[1][16]The ABTS radical is more accessible, allowing it to react with a broader range of antioxidant structures.[1]ABTS may provide a more accurate assessment of antioxidant capacity for bulky molecules.

Experimental Protocols: A Step-by-Step Guide

To ensure reproducibility and accuracy, the following detailed protocols are provided. These are designed for a 96-well microplate format, which is ideal for high-throughput screening.

DPPH Radical Scavenging Assay Protocol

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_DPPH Prepare DPPH Solution (e.g., 80 µg/mL in methanol) Add_DPPH Add 180 µL of DPPH Solution Prep_DPPH->Add_DPPH Prep_Sample Prepare Sample Dilutions Add_Sample Add 20 µL of Sample/Standard to 96-well plate Prep_Sample->Add_Sample Prep_Standard Prepare Standard Curve (e.g., Trolox) Prep_Standard->Add_Sample Add_Sample->Add_DPPH Incubate Incubate in Dark (Room Temp, 30 min) Add_DPPH->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 or TEAC Measure_Abs->Calculate

Caption: DPPH assay experimental workflow.

1. Reagent Preparation:

  • DPPH Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. This solution should be prepared fresh and kept in the dark.[17] The absorbance of the DPPH working solution at 517 nm should be approximately 1.0 ± 0.2.[4]

  • Sample/Standard Stock Solutions: Prepare stock solutions of your test compounds and a standard antioxidant (e.g., Trolox, a water-soluble vitamin E analog) in a suitable solvent.[18][19] From these, create a series of dilutions.

2. Assay Procedure: [17]

  • Pipette 20 µL of each sample dilution, standard, and blank (solvent only) into separate wells of a 96-well microplate.

  • Add 180 µL of the DPPH working solution to each well.

  • Mix gently and incubate the plate at room temperature in the dark for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

3. Calculation of Results:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:[4] % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the blank (solvent + DPPH).

    • A_sample is the absorbance of the test sample + DPPH.

  • The results can be expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[20] A lower IC50 value indicates higher antioxidant activity.

  • Alternatively, a standard curve can be generated using Trolox, and the results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) .[19][21]

ABTS Radical Cation Decolorization Assay Protocol

ABTS_Workflow cluster_prep Radical Generation (12-16 hours prior) cluster_assay Assay Preparation cluster_procedure Assay Procedure cluster_analysis Analysis Mix_Reagents Mix ABTS and Potassium Persulfate Incubate_Radical Incubate in Dark (Room Temp, 12-16 h) Mix_Reagents->Incubate_Radical Dilute_Radical Dilute ABTS•+ Solution to Absorbance of ~0.7 at 734 nm Incubate_Radical->Dilute_Radical Add_ABTS Add 190 µL of ABTS•+ Solution Dilute_Radical->Add_ABTS Prep_Sample Prepare Sample Dilutions Add_Sample Add 10 µL of Sample/Standard to 96-well plate Prep_Sample->Add_Sample Prep_Standard Prepare Standard Curve (e.g., Trolox) Prep_Standard->Add_Sample Add_Sample->Add_ABTS Incubate Incubate at Room Temp (e.g., 6-10 min) Add_ABTS->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 or TEAC Measure_Abs->Calculate

Caption: ABTS assay experimental workflow.

1. Reagent Preparation:

  • ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate. Mix these two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[14][22] This forms the ABTS•+ stock solution.

  • ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[6][22]

  • Sample/Standard Stock Solutions: Prepare a dilution series of your test compounds and Trolox as described for the DPPH assay.

2. Assay Procedure: [1]

  • Pipette 5-10 µL of each sample dilution, standard, and blank into separate wells of a 96-well microplate.

  • Add 190-200 µL of the ABTS•+ working solution to each well.

  • Mix and incubate at room temperature for a specified time (typically 6-10 minutes).

  • Measure the absorbance at 734 nm.

3. Calculation of Results:

  • The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.

  • The results are similarly expressed as IC50 values or in terms of TEAC.[23]

Data Interpretation: A Hypothetical Case Study

To illustrate the potential differences in results between the two assays, consider the following hypothetical data for two common antioxidant standards: ascorbic acid (hydrophilic) and quercetin (a flavonoid with both hydrophilic and lipophilic characteristics).

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Interpretation
Ascorbic Acid 4530Ascorbic acid, being highly water-soluble, may react more efficiently with the aqueous-compatible ABTS radical.
Quercetin 1510Quercetin's structure allows it to react readily with both radicals, but the greater accessibility of the ABTS radical may lead to a lower IC50 value.

These hypothetical results highlight that the ABTS assay may show higher antioxidant activity (lower IC50 values) for a broader range of compounds, which is consistent with findings in the literature.[24][25]

Conclusion and Recommendations

Neither the DPPH nor the ABTS assay is inherently "better"; the optimal choice is contingent upon the specific research objectives and the nature of the compounds under investigation.[1]

  • Choose the DPPH assay for:

    • Rapid screening of lipophilic or non-polar compounds.[8]

    • When simplicity and cost-effectiveness are the primary considerations.[26]

    • Be mindful of its slower reaction kinetics and potential for interference from colored compounds.[1]

  • Choose the ABTS assay for:

    • Evaluating a diverse range of compounds, including both hydrophilic and lipophilic antioxidants.[1][8]

    • Analyzing complex mixtures, such as plant extracts or biological fluids.

    • When steric hindrance might be a concern with larger molecules.[1]

    • Its applicability across a wide pH range and reduced interference make it a more versatile and often more sensitive option.[1]

For a comprehensive and robust assessment of a compound's antioxidant profile, it is highly recommended to employ both assays in parallel.[1] This multi-assay approach, potentially supplemented with other methods like the oxygen radical absorbance capacity (ORAC) or ferric reducing antioxidant power (FRAP) assays, provides a more complete picture of a substance's true antioxidant potential.[1][19]

References

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC - NIH. Available at: [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. Available at: [Link]

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  • DPPH Radical Scavenging Assay - MDPI. Available at: [Link]

  • How does the difference happen between ABTS and DPPH radical scavenging activity? - ResearchGate. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3,5-Dihydroxy-4-methylbenzoic Acid and its Hydrate

This guide provides an essential operational framework for the safe handling of 3,5-Dihydroxy-4-methylbenzoic acid and its hydrate forms. As a compound frequently utilized in pharmaceutical development and chemical synth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential operational framework for the safe handling of 3,5-Dihydroxy-4-methylbenzoic acid and its hydrate forms. As a compound frequently utilized in pharmaceutical development and chemical synthesis, a comprehensive understanding of its hazard profile is critical to ensuring laboratory safety. This document moves beyond mere compliance, offering a procedural rationale grounded in established safety principles to empower researchers and scientists. Our objective is to foster a culture of safety by explaining the causality behind each recommendation, creating a self-validating system of protocols that builds confidence and ensures user protection.

Hazard Profile Analysis: Understanding the Risks

3,5-Dihydroxy-4-methylbenzoic acid is a solid organic compound that, while not combustible, presents significant health hazards upon exposure. The primary routes of concern are contact with the eyes, skin, and respiratory system. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.

Table 1: GHS Hazard Identification for 3,5-Dihydroxy-4-methylbenzoic Acid

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS07Danger or Warning H315: Causes skin irritation.[1]
Serious Eye Damage/IrritationGHS05Danger H318: Causes serious eye damage.[2] (Also cited as H319: Causes serious eye irritation[1])
Specific Target Organ ToxicityGHS07Danger or Warning H335: May cause respiratory irritation.[1][2]

The most severe of these classifications is H318 "Causes serious eye damage," which indicates a risk of irreversible harm.[2] This is a critical distinction from H319 "Causes serious eye irritation," and it mandates a higher level of eye protection. As a fine powder, the compound can easily become airborne during handling, leading to respiratory irritation.[3]

The Core PPE Protocol: A Multi-Layered Defense

A risk-based approach is essential for selecting appropriate PPE. The primary goal is to use engineering controls to minimize exposure, with PPE serving as the final, critical barrier.

Primary Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, exposure must be minimized at the source. Because 3,5-Dihydroxy-4-methylbenzoic acid is a powder that can cause respiratory irritation, all handling that may generate dust—such as weighing, transferring, or preparing solutions—must be conducted within a certified chemical fume hood or a ventilated cabinet.[4][5] Local exhaust ventilation is crucial to capture airborne particles before they can be inhaled.[4]

Mandatory Personal Protective Equipment Selection

The selection of PPE is dictated by the specific hazards of the chemical and the procedure being performed. The following workflow outlines the decision-making process for handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Determination Assess Assess Task Weighing Weighing or Transferring (Solid Form) Assess->Weighing  Dust generation  is likely Solution Working with Solution (Liquid Form) Assess->Solution  Solid is fully  dissolved PPE_Solid Required PPE: - Chemical Splash Goggles - Face Shield (Recommended) - Nitrile Gloves - Lab Coat - N95 Dust Mask Weighing->PPE_Solid PPE_Liquid Required PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat Solution->PPE_Liquid

Caption: PPE selection workflow for 3,5-Dihydroxy-4-methylbenzoic acid.

Eye and Face Protection: Due to the severe risk of irreversible eye damage (H318), standard safety glasses are insufficient.[2]

  • Chemical splash goggles conforming to EN 166 (Europe) or ANSI Z87.1 (US) standards are mandatory for all operations.[3][6]

  • A face shield worn over goggles is strongly recommended when handling larger quantities (>25g) or when there is a significant risk of splashing.[6]

Hand Protection: The compound causes skin irritation (H315).[1] Protective gloves are essential to prevent direct contact.

  • Nitrile gloves are recommended as they provide good resistance to acids and bases.[5][7][8]

  • Always inspect gloves for tears or punctures before use.[9]

  • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and wash hands thoroughly after removal.[4][9]

Respiratory Protection: Inhalation of dust may cause respiratory irritation (H335).[1][2]

  • When working outside of a fume hood (not recommended) or when dust generation is unavoidable even with engineering controls, a NIOSH-approved N95 dust mask or a respirator with a particulate filter (EN 143) is required.[4]

  • For routine use, engineering controls like a fume hood should be sufficient, making a respirator unnecessary.[3]

Body Protection:

  • A standard laboratory coat , fully buttoned, must be worn to protect skin and clothing from potential spills.[5][10]

  • Ensure legs are fully covered (long pants) and wear closed-toe shoes.[6][9]

Procedural Integrity: Donning, Doffing, and Disposal

Cross-contamination is a common source of exposure. A strict, standardized procedure for putting on and taking off PPE is a non-negotiable element of safe handling.

Donning_Doffing_Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator/Mask (If Required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator/Mask Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash Final Step

Caption: Standard sequence for donning and doffing PPE to prevent contamination.

Step-by-Step Donning and Doffing Protocol:

Donning (Putting On):

  • Lab Coat: Fasten completely.

  • Respiratory Protection: If required, put on your N95 mask or respirator. Ensure a proper seal.

  • Eye/Face Protection: Put on chemical splash goggles and a face shield if needed.

  • Gloves: Pull gloves on to cover the cuffs of the lab coat.

Doffing (Taking Off): The goal is to touch contaminated items only with other contaminated items (i.e., gloved hands).

  • Gloves: Remove the first glove by grasping the cuff and peeling it off inside-out. With your now-bare hand, slide your fingers under the cuff of the remaining glove and peel it off inside-out.

  • Eye/Face Protection: Remove goggles and face shield from the back of your head to avoid touching the front surface.

  • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself, keeping the contaminated exterior away from your body.

  • Respiratory Protection: Remove the mask or respirator from the back.

  • Hand Hygiene: Immediately wash your hands with soap and water for at least 20 seconds.[9]

Waste Management and Disposal

Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.

  • Chemical Waste: All unused 3,5-Dihydroxy-4-methylbenzoic acid and solutions containing it must be disposed of as hazardous waste.[11] Do not pour down the drain.[4] Collect in a clearly labeled, sealed container.

  • Contaminated PPE: Used gloves, masks, and other disposable items that have come into contact with the chemical should be placed in a designated hazardous waste container.[3][12]

  • Containers: Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. Completely emptied and cleaned packages can then be recycled according to facility protocols.[4] Always follow your institution's and local regulations for waste disposal.[4]

Emergency Response Protocol

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[12] Remove contact lenses if present and easy to do.[2][12] Seek immediate medical attention.[12]

  • Skin Contact: Remove all contaminated clothing.[3][12] Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[12][13] If skin irritation occurs or persists, get medical advice.[4][12]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][12] If the person feels unwell, call a poison control center or doctor.[2][12]

  • Spills: Evacuate non-essential personnel. Wearing appropriate PPE, contain the spill. For a solid, carefully sweep or scoop the material into a container for disposal.[4] Avoid generating dust.[4] Ventilate the area and clean the spill site once the material is removed.

By adhering to these protocols, researchers can confidently and safely handle 3,5-Dihydroxy-4-methylbenzoic acid, ensuring both personal safety and the integrity of their work.

References

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